Methylhesperidin
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H36O15/c1-11-22(32)24(34)26(36)28(41-11)40-10-20-23(33)25(35)27(37)29(44-20)42-13-7-14(30)21-15(31)9-17(43-19(21)8-13)12-4-5-16(38-2)18(6-12)39-3/h4-8,11,17,20,22-30,32-37H,9-10H2,1-3H3/t11-,17?,20+,22-,23+,24+,25-,26+,27+,28+,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMSHIGGVOJLBP-FZIAYWRKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H36O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
11013-97-1 | |
| Record name | 4H-1-Benzopyran-4-one, 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-, monomethyl ether, (2S) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
what is the mechanism of action of methylhesperidin
An In-depth Technical Guide on the Core Mechanism of Action of Methylhesperidin
Introduction
This compound is a flavanone (B1672756) glycoside, a methylated derivative of the flavonoid hesperidin (B1673128), which is found abundantly in citrus fruits.[1][2] Its aglycone (non-sugar) form is known as hesperetin (B1673127). The methylation of hesperidin, particularly to form hesperidin methyl chalcone (B49325) (HMC), significantly increases its water solubility, bioavailability, and metabolic stability compared to its parent compound.[3][4][5] This enhanced bioavailability allows for more effective systemic distribution and sustained biological activity.[6] this compound and its related chalcone form are recognized for potent antioxidant, anti-inflammatory, and vasculoprotective properties, making them subjects of significant interest in drug development and nutritional science.[4][6] This document provides a detailed overview of the molecular mechanisms that underpin these therapeutic effects.
Core Mechanisms of Action
The biological activities of this compound are multifaceted, primarily revolving around the modulation of key signaling pathways involved in inflammation and oxidative stress.
Anti-inflammatory Action
This compound exerts robust anti-inflammatory effects by intervening in critical inflammatory cascades. The principal mechanism is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6][7]
In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to DNA and initiates the transcription of a host of pro-inflammatory genes.
This compound disrupts this process. Evidence suggests it inhibits the phosphorylation of key upstream kinases like Akt and Protein Kinase C (PKC) .[1][8] By inhibiting Akt and PKC phosphorylation, this compound prevents the activation of the IκB kinase (IKK) complex, thereby blocking IκB degradation and keeping NF-κB inactive in the cytoplasm.[1][9][10] This leads to a significant downregulation in the expression of NF-κB target genes, including inflammatory cytokines (TNF-α, IL-1β, IL-6, IL-33) and vascular cell adhesion molecules (VCAM-1).[1][6][7]
Antioxidant Action
This compound's antioxidant capability is twofold: it acts as a direct scavenger of reactive oxygen species (ROS) and, more significantly, it upregulates the endogenous antioxidant defense system.[6]
The primary indirect mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway.[2][4]
Under normal conditions, Nrf2 is bound to its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like hydrolyzed this compound (h-MHES), this interaction is disrupted. Studies show that h-MHES increases the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK) .[2][11] Activated p38 MAPK is believed to facilitate the release of Nrf2 from Keap1.
Once freed, Nrf2 translocates to the nucleus and binds to the ARE sequence in the promoter region of various cytoprotective genes. This binding initiates the transcription of several critical antioxidant enzymes, including:
-
Heme Oxygenase-1 (HO-1): An enzyme that catabolizes heme into biliverdin, a potent antioxidant.[2][4]
-
Glutamate Cysteine Ligase Catalytic Subunit (GCLC): The rate-limiting enzyme in the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[2][11]
-
NAD(P)H Quinone Dehydrogenase 1 (NQO1): An enzyme involved in detoxification.[4]
By activating this pathway, this compound enhances the cell's intrinsic ability to neutralize ROS and protect against oxidative damage, such as that induced by UVB radiation in keratinocytes.[2][11]
Vasculoprotective Effects
This compound is recognized for its "Vitamin P-like" activity, which involves strengthening capillary walls, reducing their permeability and fragility, and improving overall vascular health.[6][12] While direct studies on this compound are ongoing, the mechanisms of its precursor, hesperidin, are informative. Hesperidin and its metabolites have been shown to enhance the production of nitric oxide (NO) by stimulating endothelial nitric oxide synthase (eNOS).[13][14] NO is a potent vasodilator, and its increased availability helps to relax blood vessels, improve blood flow, and lower blood pressure.[15][16] This vasodilatory action, combined with its anti-inflammatory and antioxidant effects on the endothelium, contributes significantly to its cardiovascular benefits.[17][18]
Quantitative Data
The available quantitative data for this compound is primarily focused on its general binding properties and effective dosages in preclinical models. Specific enzymatic inhibition constants (e.g., IC₅₀) are not extensively reported in the surveyed literature.
| Parameter | Value | Context | Source(s) |
| Binding Constant (Kb) | 18 - 34 mM/L | Binding to Human Serum Albumin (BSA), indicating its capacity for systemic transport. | [1][8][10] |
| Effective Dosage (HMC) | 0.03 - 3 mg/kg (i.p.) | Dose-dependently reduced renal injury markers in a mouse model of diclofenac-induced nephrotoxicity. | [4] |
| Dietary Concentration | 5% (w/w) | Highest dose administered in a 96-week carcinogenicity study in mice, showing no toxic effects. | [19] |
Methodologies for Experimental Validation
The mechanisms described above have been elucidated using a range of standard molecular biology and pharmacology techniques.
Cell Culture and Treatment
-
Cell Lines: Human epidermal keratinocytes (for Nrf2 studies), human umbilical vein endothelial cells (HUVECs, for vascular studies), and various immune cells (e.g., macrophages) are commonly used.
-
Stimulation: To induce an inflammatory or oxidative state, cells are often pre-treated with agents like TNF-α, lipopolysaccharide (LPS), or exposed to UVB radiation before the application of this compound.[2][10][20]
Western Blotting for Protein Analysis
-
Protocol Outline: This technique is used to quantify the expression and phosphorylation status of key signaling proteins.
-
Protein Extraction: Cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific to target proteins (e.g., anti-p-Akt, anti-Nrf2, anti-HO-1) followed by secondary antibodies conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and imaged. This allows for the quantification of changes in protein levels or phosphorylation.
-
Gene Expression Analysis
-
Protocol Outline (RT-qPCR): Used to measure the mRNA levels of target genes.
-
RNA Extraction: Total RNA is isolated from treated cells.
-
Reverse Transcription (RT): RNA is converted to complementary DNA (cDNA).
-
Quantitative PCR (qPCR): The cDNA is amplified using primers specific for genes of interest (e.g., TNF-α, IL-6, HMOX1, NFE2L2). The level of amplification is monitored in real-time to determine the initial amount of mRNA.
-
Measurement of Oxidative Stress and Antioxidant Capacity
-
Assays: A panel of assays is typically used to assess the antioxidant effects.
-
TBARS Assay: Measures malondialdehyde (MDA), a product of lipid peroxidation, as an indicator of oxidative damage.[4]
-
GSH Assay: Quantifies the levels of reduced glutathione, a key intracellular antioxidant.[2][4]
-
FRAP (Ferric Reducing Antioxidant Power) & ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assays: Measure the total antioxidant capacity of a sample.[4]
-
Conclusion
This compound is a potent bioactive flavonoid derivative with a well-defined, multi-pronged mechanism of action. Its ability to concurrently suppress inflammatory cascades via NF-κB inhibition and bolster cellular antioxidant defenses through Nrf2 activation positions it as a promising therapeutic agent for conditions underpinned by inflammation and oxidative stress. Its vasculoprotective properties further enhance its potential utility in cardiovascular health. Future research should focus on elucidating more precise quantitative metrics of its interactions with molecular targets and further validating these mechanisms in human clinical trials.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Hydrolyzed this compound Induces Antioxidant Enzyme Expression via the Nrf2-ARE Pathway in Normal Human Epidermal Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ingredients-lonier.com [ingredients-lonier.com]
- 7. Antioxidant and anti-inflammatory effects of hesperidin methyl chalcone in experimental ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methyl-Hesperidin | PKC | Akt | TargetMol [targetmol.com]
- 9. A Review on the Anti-inflammatory activity of Hesperidin, A Bioflavonoid Synthesized by Citrus fruits | Auctores [auctoresonline.org]
- 10. xcessbio.com [xcessbio.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. medindia.net [medindia.net]
- 13. Short-Term Effects of Glucosyl Hesperidin and Hesperetin on Blood Pressure and Vascular Endothelial Function in Spontaneously Hypertensive Rats [jstage.jst.go.jp]
- 14. Cardiovascular health: the natural benefits of hesperidin - Heart & Circulation - Nutranews [nutranews.org]
- 15. What is the mechanism of Hesperidin? [synapse.patsnap.com]
- 16. Effect of Hesperidin on Cardiovascular Disease Risk Factors: The Role of Intestinal Microbiota on Hesperidin Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Hesperidin contributes to the vascular protective effects of orange juice: a randomized crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Methyl hesperidin | CAS:11013-97-1 | Manufacturer ChemFaces [chemfaces.com]
- 20. Hesperidin Functions as an Ergogenic Aid by Increasing Endothelial Function and Decreasing Exercise-Induced Oxidative Stress and Inflammation, Thereby Contributing to Improved Exercise Performance - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacokinetics and Metabolism of Methylhesperidin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128), has garnered significant interest in the pharmaceutical and nutraceutical industries due to its enhanced water solubility and potentially improved bioavailability compared to its parent compound. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of this compound, with a focus on hesperidin methyl chalcone (B49325) (HMC), a common form of this compound. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals working with this promising compound.
Pharmacokinetic Profile
The pharmacokinetic profile of this compound, primarily studied as HMC, involves its absorption, distribution, metabolism, and excretion (ADME). Methylation of hesperidin to form HMC improves its solubility, which is a critical factor for enhancing its absorption and systemic bioavailability.[1]
Absorption
Following oral administration, hesperidin methyl chalcone is absorbed from the gastrointestinal tract. In a study involving radiolabeled (14C) HMC in rats, peak radioactivity levels in the blood were observed between 1 and 2 hours after oral administration of a 10 mg/kg dose, indicating relatively rapid absorption.[1][2] The improved water solubility of HMC contributes to its enhanced absorption compared to the poorly soluble hesperidin.[1]
Distribution
Once absorbed, this compound and its metabolites are distributed throughout the body. While specific tissue distribution data for this compound is limited, the pattern of radioactivity observed in preclinical studies suggests systemic distribution.[1]
Metabolism
The metabolism of this compound is a complex process involving enzymatic transformations in the gut and the liver.
1. Deglycosylation by Gut Microbiota: A crucial initial step in the metabolism of this compound, similar to hesperidin, is the hydrolysis of the glycosidic bond by enzymes produced by the gut microbiota.[3][4] This process, known as deglycosylation, releases the aglycone, which is a methylated form of hesperetin (B1673127). Specific bacteria, such as Bifidobacterium pseudocatenulatum, possess α-rhamnosidase activity capable of cleaving the rutinose moiety.[3]
2. Phase I and Phase II Metabolism: Following deglycosylation, the methylated aglycone undergoes extensive phase I and phase II metabolism, primarily in the liver and intestinal cells.[2][5]
-
Phase I Metabolism: This may involve demethylation reactions.
-
Phase II Metabolism: The primary phase II metabolic pathways for the aglycone are glucuronidation and sulfation.[2][6] Various UDP-glucuronosyltransferase (UGT) and sulfotransferase (SULT) enzymes are responsible for conjugating glucuronic acid and sulfate (B86663) groups to the hydroxyl moieties of the aglycone, respectively.[2][6] In studies with hesperetin, UGT1A1, UGT1A3, UGT1A7, UGT1A8, and UGT1A9 have been identified as key enzymes in its glucuronidation.[2] SULT1A1, SULT1A2, SULT1A3, SULT1B1, and SULT1C4 are involved in its sulfation.[2] The resulting glucuronide and sulfate conjugates are more water-soluble and are readily excreted.
Hesperidin methyl chalcone itself is a mixture of partially and fully methoxylated forms of hesperidin.[7]
Excretion
The metabolites of this compound are primarily eliminated from the body through feces and urine. In the study with 14C-labeled HMC in rats, fecal excretion was found to be higher than urinary excretion after oral administration.[1] The majority of the administered dose was excreted within the first 24 hours.[1]
Quantitative Pharmacokinetic Data
Quantitative data on the pharmacokinetics of this compound are limited, with most studies focusing on its precursor, hesperidin, or its aglycone, hesperetin. The available data for hesperidin methyl chalcone in rats are summarized below.
| Parameter | Species | Dose | Route | Value | Reference |
| Tmax (Time to Peak Concentration) | Rat | 10 mg/kg | Oral | 1 - 2 hours | [1][2] |
| Primary Route of Excretion | Rat | 10 mg/kg | Oral | Feces > Urine | [1] |
| Excretion Timeframe | Rat | 10 mg/kg | Oral | Majority within 24 hours | [1] |
Experimental Protocols
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for assessing the pharmacokinetics of this compound in a rat model.
1. Animal Model:
-
Species: Wistar or Sprague-Dawley rats.
-
Housing: Maintained under standard laboratory conditions with controlled temperature, humidity, and light-dark cycle.
-
Acclimatization: Animals should be acclimatized for at least one week before the experiment.
-
Fasting: Rats should be fasted overnight with free access to water before dosing.
2. Dosing:
-
Test Article: this compound (e.g., HMC) dissolved or suspended in a suitable vehicle (e.g., water, 0.5% carboxymethylcellulose).
-
Dose Administration: Administer a single oral dose via gavage. A typical dose might range from 10 to 100 mg/kg.
3. Blood Sampling:
-
Collection Sites: Blood samples can be collected from the tail vein, saphenous vein, or via cardiac puncture at the termination of the study.
-
Time Points: Collect blood samples at predefined time points, for example: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Sample Processing: Collect blood in tubes containing an anticoagulant (e.g., EDTA or heparin). Centrifuge the blood to separate plasma. Store plasma samples at -80°C until analysis.
4. Sample Analysis:
-
Analytical Method: Use a validated analytical method, such as High-Performance Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), for the quantification of this compound and its metabolites in plasma.
-
Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, etc.) from the plasma concentration-time data using appropriate software.
In Vitro Caco-2 Cell Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict the intestinal absorption of compounds.
1. Cell Culture:
-
Cell Line: Caco-2 cells (human colorectal adenocarcinoma).
-
Culture Conditions: Culture cells in a suitable medium (e.g., DMEM with FBS, non-essential amino acids, and antibiotics) at 37°C in a humidified atmosphere with 5% CO2.
-
Monolayer Formation: Seed Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) and allow them to differentiate for 21 days to form a confluent monolayer.
2. Permeability Assay:
-
Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Test Compound Preparation: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a specific concentration (e.g., 10 µM).[8]
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport: Add the test compound solution to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral to Apical (B-A) Transport: Add the test compound solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
-
Sampling: At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh buffer.[3]
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) and the efflux ratio (Papp B-A / Papp A-B).
In Vitro Metabolism with Human Liver Microsomes
This assay is used to investigate the metabolic stability and identify the metabolites of a compound.
1. Reaction Components:
-
Enzyme Source: Pooled human liver microsomes.
-
Cofactors: NADPH regenerating system (to support Phase I metabolism) and UDPGA (to support glucuronidation).
-
Buffer: Phosphate buffer (pH 7.4).
2. Incubation:
-
Reaction Mixture: Prepare a reaction mixture containing liver microsomes, buffer, and this compound.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a few minutes.
-
Initiation: Start the reaction by adding the cofactor solution.
-
Incubation: Incubate the reaction mixture at 37°C for a specific time period (e.g., 0, 15, 30, 60 minutes).
-
Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).
3. Sample Processing and Analysis:
-
Centrifugation: Centrifuge the terminated reaction mixture to precipitate proteins.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound and identify the formed metabolites.
4. Data Analysis:
-
Metabolic Stability: Determine the in vitro half-life and intrinsic clearance of this compound.
-
Metabolite Identification: Characterize the chemical structures of the metabolites based on their mass spectral data.
Visualizations
Metabolic Pathway of this compound
Caption: Proposed metabolic pathway of this compound.
Experimental Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for an in vivo pharmacokinetic study.
Conclusion
This compound, particularly in the form of hesperidin methyl chalcone, exhibits improved solubility and absorption compared to its parent compound, hesperidin. Its metabolism is a multi-step process initiated by gut microbiota, followed by extensive phase I and phase II metabolism in the liver and intestines. The resulting metabolites are then excreted primarily through feces and urine. Further research is warranted to fully elucidate the complete pharmacokinetic profile of this compound in humans, including the identification and quantification of all major metabolites, to better understand its therapeutic potential. This guide provides a foundational understanding for researchers and professionals in the field of drug development to design and interpret studies involving this promising flavonoid derivative.
References
- 1. Absorption and elimination of (14C) hesperidin methylchalcone in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phase II metabolism of hesperetin by individual UDP-glucuronosyltransferases and sulfotransferases and rat and human tissue samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 4. researchgate.net [researchgate.net]
- 5. Identfication of Phase I and Phase II Metabolites of Hesperetin in Rat Liver Microsomes by Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
- 7. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. enamine.net [enamine.net]
The Bioavailability of Methylhesperidin vs. Hesperidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hesperidin (B1673128), a prominent flavanone (B1672756) glycoside found in citrus fruits, has garnered significant attention for its potential therapeutic benefits. However, its clinical utility is often hampered by poor aqueous solubility, leading to low and variable bioavailability. To overcome this limitation, derivatives such as methylhesperidin have been developed. This technical guide provides an in-depth analysis of the comparative bioavailability of this compound and hesperidin, focusing on the underlying mechanisms of absorption and metabolism. While direct comparative human pharmacokinetic data for this compound versus hesperidin is limited in publicly available literature, this guide synthesizes existing data on hesperidin and its modified forms to elucidate the enhanced bioavailability of this compound.
Introduction: The Solubility Challenge of Hesperidin
Hesperidin's molecular structure, which includes a rutinose sugar moiety, contributes to its poor solubility in water. This intrinsic property is a major determinant of its limited absorption in the gastrointestinal tract, resulting in reduced systemic availability and, consequently, diminished biological activity.[1] Methylation of hesperidin to form this compound is a chemical modification aimed at increasing its water solubility, thereby enhancing its potential for absorption and therapeutic efficacy.
Comparative Bioavailability: Quantitative Insights
Table 1: Pharmacokinetic Parameters of Different Hesperidin Formulations in Humans
| Formulation | Cmax (µM) | Tmax (h) | AUC (µM·h) | Study Population | Dosage | Reference |
| Hesperidin Epimeric Mixture (HEM) | - | ~7-8 | - | Healthy Volunteers | 500 mg | [2] |
| Micronized Hesperidin Epimeric Mixture (MHEM) | Higher than HEM | ~7-8 | Higher than HEM | Healthy Volunteers | 500 mg | [2] |
| Micronized 2S-Hesperidin (M2SH) | Highest | Lower than HEM | Highest | Healthy Volunteers | 500 mg | [2] |
| Hesperetin-7-O-glucoside | - | 0.6 ± 0.1 | - | Healthy Volunteers | - | [3] |
| Hesperidin (from orange juice) | - | 8.0 ± 0.5 | - | Healthy Volunteers | - | [4] |
Note: Dashes indicate that the specific quantitative data was not provided in the abstract. AUC and Cmax for MHEM and M2SH were reported to be significantly higher than for HEM.[2]
Table 2: Relative Urinary Excretion of Hesperidin Metabolites
| Formulation | Relative Urinary Excretion (%) | Study Population | Dosage | Reference |
| Hesperidin Epimeric Mixture (HEM) | 43 ± 8.0 | Healthy Volunteers | 500 mg | [5][6] |
| Micronized Hesperidin Epimeric Mixture (MHEM) | 55 ± 15 | Healthy Volunteers | 500 mg | [5][6] |
| Micronized 2S-Hesperidin (M2SH) | 70 ± 14 | Healthy Volunteers | 500 mg | [5][6] |
Mechanism of Absorption and Metabolism: The Role of Gut Microbiota
The bioavailability of hesperidin is intrinsically linked to its metabolism by the intestinal microbiota. Hesperidin itself is poorly absorbed in the small intestine. The primary pathway for its absorption involves the enzymatic action of the gut microbiota in the colon.
Signaling Pathway of Hesperidin Metabolism and Absorption
The following diagram illustrates the key steps in the metabolic fate of hesperidin following oral ingestion.
Caption: Metabolic pathway of hesperidin absorption.
Hesperidin transits largely intact through the stomach and small intestine.[7] Upon reaching the colon, the gut microbiota hydrolyzes the rutinose moiety from hesperidin, releasing its aglycone form, hesperetin.[1][8] This deglycosylation step is critical, as hesperetin is more readily absorbed by the colonocytes. Following absorption, hesperetin undergoes extensive phase II metabolism (glucuronidation and sulfation) within the enterocytes and the liver before entering systemic circulation as conjugated metabolites.[9]
The enhanced water solubility of this compound is presumed to facilitate its interaction with the gut microbiota and subsequent absorption, although the specific impact on the rate and extent of deglycosylation has not been detailed in the available literature.
Experimental Protocols: A Methodological Overview
The cited studies on hesperidin bioavailability typically employ a randomized, crossover, double-blind clinical trial design.[6][10]
Subject Population
Studies are generally conducted in healthy adult volunteers.[10] Exclusion criteria often include the use of medications or supplements that could interfere with flavonoid metabolism, gastrointestinal diseases, and recent use of antibiotics.[11]
Study Design and Dosing
A crossover design is frequently used, where each participant receives each of the different hesperidin formulations with a washout period in between to avoid carry-over effects.[10][11] Dosages of hesperidin administered in these studies are typically in the range of 500 mg.[10]
Sample Collection and Analysis
Blood and urine samples are collected at various time points post-administration to determine the concentration of hesperidin metabolites.[2][6] The primary analytical method for quantifying hesperidin and its metabolites in biological matrices is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS), which offers high sensitivity and specificity.
Experimental Workflow
The following diagram outlines a typical experimental workflow for a hesperidin bioavailability study.
Caption: A typical clinical trial workflow.
Conclusion
References
- 1. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gastrointestinal absorption and metabolism of hesperetin-7-O-rutinoside and hesperetin-7-O-glucoside in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Hesperidin Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization-A Randomized, Crossover and Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hesperidin Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization—A Randomized, Crossover and Double-Blind Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Insights into the Metabolism of the Flavanones Eriocitrin and Hesperidin: A Comparative Human Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of Hesperidin on Cardiovascular Disease Risk Factors: The Role of Intestinal Microbiota on Hesperidin Bioavailability [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Study of the Bioavailability of Three Hesperidin Extracts. [ctv.veeva.com]
- 11. researchgate.net [researchgate.net]
Methylhesperidin: A Technical Guide to Solubility in Research Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of methylhesperidin, a methylated derivative of the citrus bioflavonoid hesperidin (B1673128). Methylation significantly enhances the aqueous solubility of hesperidin, making it a compound of great interest for pharmaceutical and cosmetic applications. Understanding its solubility in various research solvents is critical for designing in vitro experiments, developing formulations, and ensuring accurate, reproducible results. This document compiles quantitative solubility data, details a standard experimental protocol for solubility determination, and illustrates key signaling pathways influenced by this compound.
Core Topic: Solubility of this compound
This compound's solubility profile is a key determinant of its utility in research and development. While its parent compound, hesperidin, is notoriously poorly soluble in aqueous solutions, this compound is readily soluble in water and a range of common organic solvents.[1] This enhanced solubility is crucial for achieving desired concentrations in cell culture media, preparing stock solutions, and formulating delivery systems.
Data Presentation: Quantitative Solubility
The following table summarizes the known solubility of this compound in various solvents. The data has been compiled from technical data sheets and patents. It is important to note that "this compound" can refer to a mixture of methylated derivatives, and solubility can be affected by the specific isomeric form, purity, temperature, and the grade of the solvent used (e.g., hygroscopic DMSO can impact results).[2]
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL[2][3][4] | ~160.1 mM[2][3][4] | Ultrasonic assistance may be needed. Use of fresh, non-hygroscopic DMSO is recommended.[2][3] |
| Water | Very readily soluble (1:1)[1] | Not specified | A Certificate of Analysis for one product simply lists "Water" as a solvent.[5] |
| Ethanol | Soluble[1][6] | Not specified | Also soluble in mixed solvents containing ethanol.[6] |
| Methanol | Soluble[1][7] | Not specified | - |
| Propylene Glycol | Soluble[6] | Not specified | - |
| Pyridine | Soluble[8] | Not specified | - |
| Isopropyl Alcohol | Slightly soluble[1] | Not specified | - |
| Chloroform | Slightly soluble[1] | Not specified | - |
| Ethyl Acetate | Slightly soluble[1] | Not specified | - |
| Ether | Insoluble[1] | - | - |
| Benzene | Insoluble[1] | - | - |
| Petroleum Ether | Insoluble[1] | - | - |
| 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline | ≥ 2.5 mg/mL[2] | ≥ 4.00 mM[2] | Common vehicle for in vivo studies.[2] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[2] | ≥ 4.00 mM[2] | Common vehicle for in vivo studies.[2] |
| 10% DMSO / 90% Corn Oil | ≥ 2.5 mg/mL[2] | ≥ 4.00 mM[2] | Common vehicle for in vivo studies.[2] |
Experimental Protocols: Solubility Determination
A precise and reproducible method is essential for determining the solubility of a compound. The shake-flask method is a widely recognized and reliable technique for establishing the thermodynamic solubility of flavonoids and other research compounds.
Protocol: Shake-Flask Method for Thermodynamic Solubility
Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.
Materials:
-
This compound (crystalline powder)
-
Solvent of interest (e.g., phosphate-buffered saline pH 7.4, ethanol)
-
Glass vials with screw caps
-
Orbital shaker with temperature control (incubator)
-
Centrifuge or filtration apparatus (e.g., Millipore Multiscreen solubility filter plates)
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
Volumetric flasks and pipettes
Methodology:
-
Preparation of Solvent: Prepare the desired solvent or buffer system. Ensure the pH is accurately adjusted and recorded.
-
Addition of Solute: Add an excess amount of crystalline this compound to a glass vial. The amount should be sufficient to ensure that undissolved solid remains after equilibrium is reached, confirming saturation.
-
Equilibration: Add a precise volume of the chosen solvent to the vial. Seal the vial tightly to prevent solvent evaporation.
-
Incubation and Agitation: Place the vial in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to allow the system to reach thermodynamic equilibrium.[3][6][9]
-
Phase Separation: After incubation, allow the vials to stand to let undissolved solids settle. To ensure a clear supernatant free of particulates, either centrifuge the vials at high speed or filter the solution using a suitable syringe filter (e.g., 0.22 µm).[3]
-
Sample Dilution: Carefully pipette a known volume of the clear supernatant and dilute it with the same solvent to a concentration that falls within the linear range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a calibrated analytical method, such as UV-Vis spectrophotometry at its λmax or HPLC.
-
Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is reported as mass per volume (e.g., mg/mL) or molarity (mol/L).
The following workflow diagram illustrates the shake-flask method.
Mandatory Visualization: Signaling Pathways
This compound exerts its biological effects by modulating key intracellular signaling pathways. Its antioxidant and anti-inflammatory properties are linked to the activation of the Nrf2 pathway and the inhibition of the Akt pathway.
Inhibition of Akt/PKC Signaling Pathway
This compound and its parent compound, hesperidin, have been shown to reduce the expression of adhesion molecules like VCAM-1, which is induced by inflammatory cytokines such as TNF-α. This effect is achieved by inhibiting the phosphorylation, and thus the activation, of key signaling proteins Akt and Protein Kinase C (PKC).[3] This inhibition disrupts the downstream signaling cascade that leads to inflammation.
Activation of Nrf2 Signaling Pathway
Hesperidin methyl chalcone (B49325) (HMC), a related soluble derivative, provides significant antioxidant protection by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[9] Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. HMC can induce the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) and initiates the transcription of protective genes like Heme Oxygenase-1 (HO-1) and NAD(P)H Quinone Dehydrogenase 1 (NQO1), bolstering the cell's antioxidant defenses.[9]
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. Involvement of PI3K/Akt pathway in the protective effect of hesperidin against a chemically induced liver cancer in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. Hesperidin protects against chemically induced hepatocarcinogenesis via modulation of Nrf2/ARE/HO-1, PPARγ and TGF-β1/Smad3 signaling, and amelioration of oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 9. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway | MDPI [mdpi.com]
A Technical Guide to the Chemical Structure and Spectral Properties of Methylhesperidin
Prepared for Researchers, Scientists, and Drug Development Professionals
Introduction: Methylhesperidin is a flavanone (B1672756) glycoside, specifically a methylated derivative of hesperidin (B1673128), a bioflavonoid abundantly found in citrus fruits. Its enhanced solubility compared to its parent compound, hesperidin, has made it a subject of interest in pharmaceuticals and cosmetics. This document provides a comprehensive overview of the chemical structure, spectral properties, and relevant experimental protocols for this compound, intended to serve as a technical resource for the scientific community.
Chemical Structure and Identification
This compound is structurally characterized as hesperidin in which the hydroxyl group at the 3'-position of the B-ring has been replaced by a methoxy (B1213986) group.[1] This modification alters its physicochemical properties, notably its solubility.
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| IUPAC Name | (2S)-2-(3,4-dimethoxyphenyl)-5-hydroxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one | --INVALID-LINK--[1] |
| Molecular Formula | C₂₉H₃₆O₁₅ | --INVALID-LINK--[1] |
| Molecular Weight | 624.6 g/mol | --INVALID-LINK--[1] |
| Canonical SMILES | CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=O)CC(OC4=C3)C5=CC(=C(C=C5)OC)OC)O)O)O)O)O)O)O | --INVALID-LINK-- |
| InChI Key | GUMSHIGGVOJLBP-SLRPQMTOSA-N | --INVALID-LINK-- |
| CAS Number | 11013-97-1 | --INVALID-LINK--[1] |
Spectral Properties
The spectral data for this compound are crucial for its identification and quantification. While comprehensive spectral data for this compound are not as widely published as for its parent compound, hesperidin, the following tables summarize the available and expected spectral characteristics.
UV-Visible Spectroscopy
Table 2: UV-Visible Spectral Data for this compound
| λmax (nm) | Solvent | Reference |
| 226, 282 | Not Specified | --INVALID-LINK--[2] |
| ~283-290 | Methanol or NaOH solution | Expected based on hesperidin data[3][4][5] |
Note: Flavanones typically exhibit two major absorption bands in their UV-Vis spectra.[6]
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to be very similar to that of hesperidin, with the key difference arising from the additional C-O stretching from the new methoxy group and a potential change in the O-H stretching band.
Table 3: Expected IR Absorption Bands for this compound (based on Hesperidin data)
| Wavenumber (cm⁻¹) | Functional Group Assignment | Reference (Hesperidin) |
| ~3400-3550 | O-H stretching (phenolic and alcoholic) | [7][8] |
| ~2900-3000 | C-H stretching (aliphatic and aromatic) | [7][8] |
| ~1645-1650 | C=O stretching (conjugated ketone in C-ring) | [7][8] |
| ~1515-1610 | C=C stretching (aromatic) | [7][8] |
| ~1000-1300 | C-O stretching (ethers, alcohols, glycosidic bond) | [7][8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed NMR data for this compound are scarce in the literature. However, the spectra can be predicted based on the well-documented assignments for hesperidin. The most notable differences would be the appearance of a singlet around 3.8-3.9 ppm in the ¹H NMR spectrum corresponding to the additional methoxy group, and a corresponding signal in the ¹³C NMR spectrum. The chemical shifts of the protons and carbons in the B-ring would also be affected by the methylation.
Table 4: Predicted ¹H and ¹³C NMR Data for this compound (based on Hesperidin)
| Nucleus | Predicted Chemical Shift (δ, ppm) | Key Differences from Hesperidin | Reference (Hesperidin) |
| ¹H NMR | |||
| Aromatic Protons | 6.0 - 7.5 | Shifts in B-ring protons (H-2', H-5', H-6') | [8][9][10] |
| Anomeric Protons | ~4.5 and ~5.0 | Similar to hesperidin | [9][10] |
| Methoxy Protons | Two singlets (~3.8-3.9) | Appearance of a new singlet for the 3'-OCH₃ group | [8][9] |
| ¹³C NMR | |||
| Carbonyl Carbon (C-4) | ~197 | Similar to hesperidin | [8][9] |
| Aromatic Carbons | 95 - 165 | Shifts in B-ring carbons (C-1' to C-6') | [8][9][11] |
| Methoxy Carbons | Two signals (~56) | Appearance of a new signal for the 3'-OCH₃ carbon | [8][9] |
Mass Spectrometry (MS)
The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be similar to hesperidin, involving the cleavage of the glycosidic bond.
Table 5: Expected Mass Spectrometry Data for this compound
| Ion | m/z (expected) | Description | Reference (Hesperidin Fragmentation) |
| [M+H]⁺ | 625.2 | Protonated molecular ion | Based on MW[1] |
| [M-H]⁻ | 623.2 | Deprotonated molecular ion | --INVALID-LINK--[1] |
| Aglycone fragment | 317 | Resulting from the loss of the rutinoside moiety (308 Da) | [12][13] |
Experimental Protocols
Synthesis of this compound
This compound is typically synthesized by the methylation of hesperidin.
Protocol: Methylation of Hesperidin with Dimethyl Sulfate
-
Dissolution: Dissolve hesperidin in an aqueous alkaline solution, such as sodium hydroxide (B78521) or potassium hydroxide.
-
Methylation: Add a methylating agent, such as dimethyl sulfate, dropwise to the solution while stirring. Other methylating agents like methyl iodide or methyl trifluoromethanesulfonate (B1224126) can also be used.[9]
-
Reaction: Maintain the reaction at room temperature with continuous stirring for several hours (e.g., 6-8 hours).
-
Neutralization: Adjust the pH of the reaction mixture to 4-5 using an acid like sulfuric acid or glacial acetic acid.[9]
-
Extraction: Extract the product with a suitable organic solvent, such as n-butanol.
-
Purification: Evaporate the organic solvent under reduced pressure. The resulting residue can be recrystallized from a solvent like isopropanol (B130326) or 95% ethanol (B145695) to obtain purified this compound.[9]
General Protocols for Spectral Analysis
-
UV-Visible Spectroscopy: A solution of this compound is prepared in a suitable solvent (e.g., methanol, ethanol, or a buffer solution). The UV-Vis spectrum is recorded using a spectrophotometer, typically over a range of 200-400 nm, to determine the wavelengths of maximum absorbance (λmax).[4]
-
Infrared Spectroscopy: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded using an FTIR spectrometer.
-
NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or methanol-d₄). ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.
-
Mass Spectrometry: The sample is introduced into the mass spectrometer, often via an LC-MS interface. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are determined.
Biological Activity and Signaling Pathways
This compound has been shown to possess biological activities, including anti-inflammatory and antioxidant effects. It has been reported that this compound, along with hesperidin, can reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α) by inhibiting the phosphorylation of Akt and Protein Kinase C (PKC).[14]
Caption: Inhibition of TNF-α induced VCAM-1 expression by this compound.
This guide provides a foundational understanding of this compound's chemical and spectral characteristics. Further research is encouraged to fully elucidate its properties and potential applications.
References
- 1. This compound | C29H36O15 | CID 5284419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Hesperidin(520-26-3) 13C NMR [m.chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. selleckchem.com [selleckchem.com]
Methylhesperidin in Capillary Permeability: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the use of methylhesperidin, also known as hesperidin (B1673128) methyl chalcone (B49325) (HMC), in the in vivo assessment of capillary permeability. This compound, a more soluble derivative of the flavonoid hesperidin found in citrus fruits, has demonstrated significant potential in reducing capillary leakage, a key factor in various pathological conditions. This document outlines the experimental methodologies, summarizes key quantitative findings, and explores the potential signaling pathways involved in its mechanism of action.
Core Concepts in Capillary Permeability
Capillary permeability refers to the capacity of blood vessel walls to allow the flow of small molecules and plasma proteins from the intravascular space to the surrounding tissue. Increased capillary permeability, or vascular leakage, is a hallmark of inflammation and is implicated in conditions such as edema, sepsis, and allergic reactions. The investigation of agents that can modulate capillary permeability is therefore of significant therapeutic interest.
In Vivo Models for Assessing Capillary Permeability
Several well-established in vivo models are utilized to quantify changes in capillary permeability. These methods are crucial for evaluating the efficacy of compounds like this compound.
Intravital Microscopy of the Hamster Cheek Pouch
One of the primary models used to study the effects of this compound on capillary permeability is the hamster cheek pouch preparation, visualized through intravital microscopy. This technique allows for the direct observation and quantification of macromolecular leakage from postcapillary venules in real-time.
Experimental Protocol:
-
Animal Preparation: Male hamsters are anesthetized, and the cheek pouch is everted and prepared for microscopic observation.
-
Tracer Administration: A fluorescently labeled macromolecule, typically fluorescein-labeled dextran (B179266) (e.g., FITC-dextran 150,000 Da), is injected intravenously. Under normal conditions, this large molecule is retained within the vasculature.
-
Induction of Permeability: Pro-inflammatory agents such as bradykinin, histamine, or leukotriene B4 (LTB4) are applied topically to the cheek pouch preparation to induce a localized increase in capillary permeability.[1]
-
This compound Administration: this compound is administered intravenously prior to the application of the permeability-inducing agent.
-
Quantification of Leakage: The number of fluorescent leakage sites from postcapillary venules is quantified using an ultraviolet (UV)-light microscope. A significant reduction in the number of leaky sites in this compound-treated animals compared to controls indicates an inhibitory effect on capillary permeability.[1]
The Miles Assay
The Miles assay is another widely used method to assess vascular permeability in the skin of animal models, typically mice or rats. It relies on the extravasation of a dye bound to albumin.
Experimental Protocol:
-
Dye Injection: Evans blue dye, which binds to serum albumin, is injected intravenously into the animal.
-
Induction of Local Inflammation: Permeability-inducing agents are injected intradermally at specific sites on the animal's shaved back.
-
This compound Treatment: The test compound, this compound, can be administered systemically (e.g., intraperitoneally or orally) at a predetermined time before the induction of inflammation.
-
Quantification of Leakage: After a set period, the animal is euthanized, and the skin at the injection sites is excised. The Evans blue dye that has leaked into the tissue is extracted using a solvent (e.g., formamide) and quantified spectrophotometrically. The amount of dye extravasation is directly proportional to the increase in vascular permeability.
Quantitative Data on the Efficacy of this compound
A key study by Bouskela et al. (1994) provides significant evidence for the in vivo efficacy of this compound in reducing capillary permeability. The following table summarizes the findings from this study, which demonstrated the inhibitory effect of intravenously administered this compound on the increase in macromolecular permeability induced by various inflammatory mediators in the hamster cheek pouch model.
| Permeability-Inducing Agent | Treatment | Outcome | Reference |
| Bradykinin | This compound (i.v.) | Significantly inhibited the increase in the number of fluorescent vascular leakage sites. | [1] |
| Histamine | This compound (i.v.) | Significantly inhibited the increase in the number of fluorescent vascular leakage sites. | [1] |
| Leukotriene B4 (LTB4) | This compound (i.v.) | Significantly inhibited the increase in the number of fluorescent vascular leakage sites. | [1] |
Note: The specific dosages and percentage of inhibition were not detailed in the available abstract of the primary study.
Signaling Pathways Implicated in the Action of this compound
The precise molecular mechanisms by which this compound reduces capillary permeability are still under investigation. However, its known anti-inflammatory and antioxidant properties suggest the involvement of key signaling pathways that regulate endothelial barrier function.
Inhibition of NF-κB Signaling
Nuclear factor-kappa B (NF-κB) is a critical transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those involved in increasing vascular permeability. Several studies have indicated that the anti-inflammatory effects of hesperidin and its derivatives are mediated, at least in part, through the inhibition of the NF-κB pathway. By suppressing NF-κB activation, this compound may reduce the expression of inflammatory cytokines and adhesion molecules that contribute to endothelial barrier dysfunction.
References
Methylhesperidin: A Technical Guide to Early-Stage Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylhesperidin, a flavanone (B1672756) glycoside derived from citrus fruits, is emerging as a compound of interest in therapeutic research. As a methylated derivative of hesperidin (B1673128), it shares a structural backbone with a class of flavonoids known for their antioxidant, anti-inflammatory, and anti-cancer properties. This technical guide synthesizes the current early-stage research on this compound and its closely related analogues, hesperidin and hesperidin methyl chalcone (B49325), to provide a comprehensive overview of its therapeutic potential. While direct research on this compound is still developing, the data from its parent compounds offer significant insights into its possible mechanisms of action and therapeutic applications. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to support further investigation and drug development efforts.
Quantitative Data Summary
The following tables present a consolidated view of the quantitative data available for this compound and its related compounds from various preclinical studies. This data is crucial for comparing the potency and efficacy of these compounds across different biological assays.
Table 1: In Vitro Anti-inflammatory and Antioxidant Activity
| Compound | Assay | Model System | Concentration/Dose | Result | Source |
| Hesperidin | DPPH Radical Scavenging | Chemical Assay | 10 µM | 24 ± 0.5774% reduction | [1] |
| 25 µM | 35 ± 0.5774% reduction | [1] | |||
| 50 µM | 38 ± 0.57% reduction | [1] | |||
| 100 µM | 40 ± 0.5% reduction | [1] | |||
| Hesperidin | Ferric Reducing Antioxidant Power (FRAP) | Chemical Assay | 10 µM | 3.36 ± 0.197 (mean reduction value) | [1] |
| 50 µM | 5.48 ± 0.279 (mean reduction value) | [1] | |||
| 75 µM | 7.5 ± 0.259 (mean reduction value) | [1] | |||
| 100 µM | 10.050 ± 0.832 (mean reduction value) | [1] | |||
| Hesperidin | Nitrite (NO2) Production | LPS-induced RAW 264.7 cells | 10 µM | 4.8967 ± 0.5 µM | [1] |
| 20 µM | 3.6 ± 0.7 µM | [1] | |||
| 30 µM | 2.8667 ± 0.5 µM | [1] | |||
| Hesperidin | Cytokine Production (IL-8) | PMA + A23187-induced cells | 0.01 mg/mL | 0.6 ± 0.21 ng/mL | [1] |
| Hesperidin | Cytokine Production (IL-1β) | PMA + A23187-induced cells | 0.1 mg/mL | 0.0367 ± 0.036 ng/mL | [1] |
| Hesperidin | Cytokine Production (TNF-α) | PMA + A23187-induced cells | 0.1 mg/mL | 0.30 ± 0.091 mg/mL | [1] |
| Hesperetin Derivatives | DPPH Radical Scavenging | Chemical Assay | Various | IC50 values ranging from 1.2 µM to 70 µM | [2] |
| Hesperetin Derivatives | ABTS Radical Scavenging | Chemical Assay | Various | IC50 values ranging from 24 µM to 276 µM | [2] |
Table 2: In Vitro Anticancer Activity
| Compound | Cell Line | Assay | IC50 Value | Source |
| Hesperidin Methyl Chalcone (HMC) | A549 (Non-small cell lung cancer) | MTT Assay | 51.16 ± 1.9 µM | [3] |
| Hesperetin | A549 (Non-small cell lung cancer) | MTT Assay | 49.14 ± 1.4 µM | [3] |
| Hesperetin Derivatives | MCF-7, HepG2, HeLa | MTT Assay | Moderate IC50 values | [2] |
Table 3: In Vivo Antitumor Activity of Hesperidin Methyl Chalcone (HMC) in Ehrlich Ascites Carcinoma (EAC) Model
| Parameter | EAC Control Group | HMC-Treated Group | Hesperetin-Treated Group | Source |
| Tumor Volume | Significantly higher | Reduced | Reduced | [3] |
| Tumor Weight | Significantly higher | Reduced | Reduced | [3] |
| Life Span | Shorter | Increased | Increased | [3] |
| **RBC Count (million/mm³) ** | Lower | 8.56 ± 0.59 | 7.43 ± 0.62 | [3] |
| Hemoglobin (g/dL) | Lower | 10.66 ± 0.54 | 11.7 ± 0.57 | [3] |
Signaling Pathways and Mechanisms of Action
Early research suggests that this compound and its related compounds exert their therapeutic effects by modulating key signaling pathways involved in inflammation, cell survival, and angiogenesis.
Inhibition of Akt and PKC Signaling
A primary mechanism of action for this compound is the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt and Protein Kinase C (PKC) signaling pathways. These pathways are crucial for cell survival, proliferation, and inflammation. By inhibiting the phosphorylation of Akt and PKC, this compound can suppress downstream inflammatory responses.
Anti-inflammatory Effects and VCAM-1 Expression
This compound has been shown to reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by tumor necrosis factor-alpha (TNF-α). VCAM-1 plays a critical role in the adhesion of leukocytes to the vascular endothelium, a key step in the inflammatory process. By downregulating VCAM-1, this compound can mitigate inflammatory responses.
Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments cited in the literature concerning hesperidin and its derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of a compound on cancer cell lines.
-
Cell Lines: A549 (non-small cell lung cancer) and noncancerous murine alveolar macrophages (J774A.1) were used.[3]
-
Procedure:
-
Cells were seeded in 96-well plates and incubated for 24 hours.[3]
-
Cells were then treated with serial dilutions of Hesperidin Methyl Chalcone (HMC) (0, 6.25, 12.5, 25, 50, and 100 µM) for 24 hours.[3]
-
After treatment, the medium was removed, and MTT solution was added to each well and incubated.
-
The formazan (B1609692) crystals were dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability was calculated as a percentage of the control (untreated cells), and the IC50 value was determined.[3]
-
In Vivo Antitumor Activity Assessment
-
Objective: To evaluate the in vivo antitumor efficacy of a compound in an animal model.
-
Animal Model: Swiss albino mice bearing Ehrlich Ascites Carcinoma (EAC).[3]
-
Procedure:
-
EAC cells were transplanted into the peritoneal cavity of mice.[3]
-
After tumor development, mice were treated with Hesperidin Methyl Chalcone (HMC) or a control vehicle.
-
Tumor volume and weight were measured at regular intervals.
-
The lifespan of the mice in each group was recorded.[3]
-
At the end of the study, blood samples were collected for hematological analysis (RBC, WBC, Hemoglobin).[3]
-
The levels of antioxidant enzymes (GSH, SOD, Catalase) in tumor tissues were also measured.[3]
-
Conclusion and Future Directions
The early-stage research on this compound and its related compounds, hesperidin and hesperidin methyl chalcone, indicates a promising therapeutic potential, particularly in the areas of anti-inflammatory and anticancer applications. The available data, primarily from preclinical in vitro and in vivo studies of its analogues, suggest that this compound may act through the modulation of key signaling pathways such as PI3K/Akt and PKC, and by inhibiting the expression of inflammatory mediators like VCAM-1.
However, a significant gap exists in the literature regarding the specific quantitative efficacy and detailed mechanisms of this compound itself. Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head studies comparing the potency and efficacy of this compound with hesperidin and hesperidin methyl chalcone.
-
Quantitative In Vitro and In Vivo Studies: Generating specific IC50 and EC50 values for this compound in various cancer cell lines and robust quantitative data from animal models of inflammation and cancer.
-
Pharmacokinetic and Bioavailability Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) profile of this compound to understand its bioavailability and optimize dosing strategies.
-
Mechanism of Action Elucidation: Further investigating the precise molecular targets and signaling pathways modulated by this compound.
A deeper understanding of these aspects will be critical for advancing this compound from a promising preclinical candidate to a potential therapeutic agent for human diseases. The information compiled in this guide provides a solid foundation for researchers and drug development professionals to build upon in their future investigations.
References
- 1. Exploring the In Vitro Anti‐Inflammatory Effect of Citrus Fruit Hesperidin Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant and Antitumor Activities of Newly Synthesized Hesperetin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The flavonoid hesperidin methyl chalcone as a potential therapeutic agent for cancer therapy: Molecular docking, <i>in vitro</i> cytotoxicity, and <i>in vivo</i> antitumor activity - Arabian Journal of Chemistry [arabjchem.org]
The Synthetic Chalcone Methylhesperidin: A Technical Guide to its Origins, Extraction, and Biological Activity
For Immediate Release
This technical guide provides an in-depth overview of methylhesperidin, a synthetic flavonoid derivative with significant potential in research and drug development. While not found in nature, this compound is synthesized from the naturally occurring bioflavonoid hesperidin (B1673128), which is abundantly present in citrus fruits. This document details the extraction of hesperidin from its natural sources and the subsequent chemical synthesis of this compound. Furthermore, it elucidates the key signaling pathways through which this compound exerts its biological effects, providing detailed experimental protocols for their investigation.
Natural Sources and Extraction of the Precursor: Hesperidin
This compound is a semi-synthetic compound derived from hesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits, particularly in the peels and membranous parts of oranges and lemons.[1] The extraction of hesperidin from these natural sources is the foundational step for the synthesis of this compound. Various methods have been developed for efficient hesperidin extraction, with the choice of method often depending on the desired yield and purity.
Commonly employed techniques include solvent extraction, alkaline extraction, and more advanced methods such as microwave-assisted extraction (MAE) and ultrasound-assisted extraction (UAE).[2][3] Alkaline extraction, for instance, involves treating citrus peels with a sodium hydroxide (B78521) solution to a pH of 11-11.5, followed by precipitation of hesperidin by adjusting the pH to 4.2-4.5.[2] This method can yield hesperidin with a purity of 60-70%, which can be further enhanced to over 95% through repeated crystallizations.[2]
| Extraction Method | Solvent/Conditions | Yield | Purity | Reference |
| Alkaline Extraction | NaOH (pH 11-11.5), followed by acidification | - | 60-70% (initial), >95% (after recrystallization) | [2] |
| Methanolic Extraction | Methanol-1% HCl | - | - | [2] |
| Soxhlet Extraction | Methanol at 65°C | - | - | [2] |
| Microwave-Assisted Extraction (MAE) | 70% aqueous ethanol, 100-180°C | 58.6 mg/g | - | [2] |
Synthesis of this compound from Hesperidin
This compound is produced through the chemical methylation of hesperidin. This process enhances the water solubility of the compound, a crucial factor for its application in pharmaceuticals and cosmetics.[4] The most common methods involve the use of methylating agents such as dimethyl sulfate, methyl iodide, or methyl trifluoromethanesulfonate (B1224126) in an alkaline solution.[5][6][7][8]
The synthesis generally involves dissolving hesperidin in an alkaline aqueous solution and then introducing the methylating agent.[5][6] The reaction mixture is then neutralized, and the this compound is extracted using an organic solvent like n-butanol.[5][6] Subsequent purification steps, such as recrystallization from ethanol, are employed to obtain a high-purity product.[5]
| Methylating Agent | Solvent | Yield | Purity | Reference |
| Dimethyl Sulfate | Alkaline aqueous solution | Low | - | [5] |
| Methyl Trifluoromethanesulfonate | Anhydrous methanol, Sodium hydroxide | >90% | >95% | [5] |
| Methyl Trifluoromethanesulfonate | DMF, Potassium hydroxide | 92.0% | 94.9% | [5] |
| Methyl Iodide | - | - | - | [8] |
Experimental Workflow for this compound Synthesis
References
- 1. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Hydrolyzed this compound Induces Antioxidant Enzyme Expression via the Nrf2-ARE Pathway in Normal Human Epidermal Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Inhibition of TNF-alpha induced ICAM-1, VCAM-1 and E-selectin expression by selenium - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Preclinical Toxicology and Safety Profile of Methylhesperidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128) found in citrus fruits, is recognized for its enhanced water solubility and bioavailability compared to its parent compound.[1][2] This characteristic makes it a compound of interest for applications in pharmaceuticals, functional foods, and dietary supplements.[1][2] As with any compound intended for human consumption, a thorough evaluation of its preclinical safety and toxicological profile is paramount. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its toxicological and safety assessments in various animal models. The information presented herein is intended to support researchers, scientists, and drug development professionals in their evaluation of this compound.
Toxicological Profile
The preclinical safety evaluation of this compound has been established through a series of studies, including subchronic, carcinogenicity, and developmental toxicity assessments. It is often considered in conjunction with its parent compound, hesperidin, due to their structural similarity and shared metabolic pathways.[3]
Acute Toxicity
While specific LD50 values for this compound are not detailed in the provided search results, the toxicity of its parent compound, hesperidin, has been evaluated. For hesperidin, the median lethal dose (LD50) in Sprague-Dawley rats was determined to be 4837.5 mg/kg.[4][5] In an acute oral toxicity study, a single high dose of hesperidin (5000 mg/kg) resulted in 10% mortality in rats.[4][5][6] For a hesperetin-7-glucoside–β-cyclodextrin inclusion complex, a single oral gavage dose of up to 2000 mg/kg in rats produced no mortality or clinical signs of toxicity.[7][8][9]
Subchronic Toxicity
A subchronic toxicity study of this compound was conducted in B6C3F1 mice, which indicated a favorable safety profile with no significant toxic effects observed.[7][10]
Table 1: Subchronic Toxicity Study of this compound in B6C3F1 Mice
| Parameter | Details |
| Test Substance | This compound |
| Species/Strain | B6C3F1 Mice |
| Dosage | 5.0% in the diet |
| Duration | 13 weeks |
| Key Findings | No obvious toxic effects were observed in mice of either sex.[10] |
Experimental Protocol: Subchronic Toxicity Study
The subchronic oral toxicity study of this compound was performed by administering the test substance as a dietary admixture to B6C3F1 mice for 13 weeks.[7][10] The concentration of this compound in the feed was 5.0%.[10] Throughout the study, the animals were monitored for clinical signs of toxicity and morbidity.[7]
Carcinogenicity
A long-term carcinogenicity study of this compound was conducted in B6C3F1 mice, which concluded that this compound did not exhibit carcinogenic potential under the experimental conditions.[7][11][12][13]
Table 2: Carcinogenicity Study of this compound in B6C3F1 Mice
| Parameter | Details |
| Test Substance | This compound |
| Species/Strain | B6C3F1 Mice |
| Dosage | 0%, 1.25%, or 5% in feed |
| Duration | 96 weeks |
| Key Findings | - Reduced organ weights in females at 1.25% and in both sexes at 5.0%.[11][14] - No biologically significant effects or carcinogenicity were evident with respect to mortality or clinical signs.[11][14] |
Experimental Protocol: Carcinogenicity Study
In the carcinogenicity study, B6C3F1 mice were administered this compound in their feed at concentrations of 0%, 1.25%, or 5% for a duration of 96 weeks.[11][14] The study evaluated mortality, clinical signs, and the incidence of tumors to determine the carcinogenic potential of the test substance.[11][14]
Genotoxicity
The available data on hesperidin and related compounds suggest an absence of genotoxic potential.[7] Mutagenicity tests, including the Ames test and somatic mutation and recombination test (SMART) in Drosophila melanogaster, revealed no genotoxicity for hesperidin.[11] Additionally, an in vitro chromosomal aberration assay with glucosyl hesperidin at concentrations up to 5000 µg/mL and an in vivo micronucleus assay in mice with doses up to 2000 mg/kg showed no clastogenic potential.[7][11]
Reproductive and Developmental Toxicity
A prenatal developmental toxicity study of this compound was conducted in Wistar rats to assess its effects on pregnancy and fetal development. The study concluded that this compound is not a teratogen under the tested conditions.[3]
Table 3: Prenatal Developmental Toxicity Study of this compound in Wistar Rats
| Parameter | Details |
| Test Substance | This compound |
| Species/Strain | Wistar Rats |
| Dosage | 2 g/kg, 4 g/kg, and 8 g/kg body weight/day (oral administration) |
| Duration | Gestation days 7 to 17 |
| Key Findings | - No changes in maternal mortality, food consumption, or body weight gain.[3][15] - No significant changes in corpora lutea count, implantation count, or implantation rate.[3] - No significant differences in the number of fetuses, sex ratio, or fetal body weight.[3] - No evidence of increased fetal death or malformations attributable to the treatment.[3][15] |
| NOAEL | 8000 mg/kg bw/day for developmental toxicity.[3] |
Experimental Protocol: Prenatal Developmental Toxicity Study
Pregnant Wistar rats were administered this compound orally via stomach tube once daily from the 7th to the 17th day of gestation.[3][15] The dose levels were 2, 4, and 8 g/kg of body weight, with a control group receiving distilled water.[3][15] The study observed the effects on the pregnant rats, including mortality, food consumption, and body weight gain.[3] The fetuses were examined for external, skeletal, and internal abnormalities to assess for any teratogenic effects.[3]
Visualizations
Experimental Workflow for Preclinical Toxicity Assessment
The following diagram illustrates a generalized workflow for the preclinical toxicological assessment of a substance like this compound, based on the types of studies discussed.
Caption: A generalized workflow for preclinical toxicology assessment.
Metabolic Relationship of Hesperidin Derivatives
This diagram illustrates the metabolic relationship between hesperidin, this compound, and their common metabolite, hesperetin. This relationship is important for understanding why toxicological data from one compound may be used as a surrogate for another.
Caption: Metabolic pathway of hesperidin and this compound.
Summary and Conclusion
The preclinical toxicological data available for this compound indicate a favorable safety profile. Subchronic and long-term carcinogenicity studies in mice did not reveal significant toxic or carcinogenic effects, even at high dietary concentrations.[7][10][11][14] Furthermore, a prenatal developmental toxicity study in rats demonstrated no teratogenic effects, establishing a high No-Observed-Adverse-Effect Level (NOAEL).[3][15] The lack of genotoxicity observed for the parent compound, hesperidin, and related glucosides further supports the safety of this compound.[7][11]
References
- 1. CAS 11013-97-1: this compound | CymitQuimica [cymitquimica.com]
- 2. High-Quality Methyl Hesperidin Manufacturer & Exporter in India | Nans Products [nansproducts.co]
- 3. Registration Dossier - ECHA [echa.europa.eu]
- 4. Acute and sub-chronic oral toxicity studies of hesperidin isolated from orange peel extract in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mutagenic, Acute, and Subchronic Toxicity Studies of the Hesperetin-7-Glucoside–β-Cyclodextrin Inclusion Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Mutagenic, Acute, and Subchronic Toxicity Studies of the Hesperetin-7-Glucoside-β-Cyclodextrin Inclusion Complex [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. vkm.no [vkm.no]
- 12. xcessbio.com [xcessbio.com]
- 13. selleckchem.com [selleckchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Unveiling the Therapeutic Landscape of Methylhesperidin: A Technical Guide to Novel Biological Target Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128) found abundantly in citrus fruits, has garnered significant scientific interest for its enhanced bioavailability and potent pharmacological activities.[1] Exhibiting a range of therapeutic properties including anti-inflammatory, antioxidant, and cardiovascular benefits, this compound presents a promising scaffold for the development of novel therapeutics.[1][2] This in-depth technical guide provides a comprehensive framework for the discovery and validation of novel biological targets of this compound, empowering researchers to unlock its full therapeutic potential. We will delve into established and cutting-edge methodologies, from initial in silico predictions to rigorous experimental validation, and provide detailed protocols for key assays.
Known Biological Activities and Molecular Targets of this compound
This compound exerts its pleiotropic effects by modulating a variety of signaling pathways and interacting with multiple protein targets. Its primary mechanisms of action revolve around its potent anti-inflammatory and antioxidant properties.
Anti-inflammatory and Antioxidant Effects
This compound has been shown to suppress inflammation by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[1] This inhibition is partly achieved through the modulation of key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) cascades.[1][3] Furthermore, this compound demonstrates robust antioxidant activity by directly scavenging reactive oxygen species (ROS) and enhancing the expression of endogenous antioxidant enzymes through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[4][5]
Known Protein Targets and Signaling Pathways
Several protein targets for this compound and its parent compound, hesperidin, have been identified, providing a foundation for understanding its molecular mechanisms.
-
Akt (Protein Kinase B) and Protein Kinase C (PKC): this compound has been shown to inhibit the phosphorylation of Akt and PKC, which are key nodes in cellular signaling pathways that regulate cell survival, proliferation, and inflammation.[6][7]
-
Human Serum Albumin (BSA): this compound can bind to human serum albumin, with reported binding constants ranging from 18 to 34 mM/L.[6][7] This interaction is significant for its pharmacokinetic profile.
-
PI3K/Akt/mTOR Pathway: Hesperidin, the precursor to this compound, has been demonstrated to downregulate the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and metabolic diseases.[8][9]
-
MAPK Signaling Pathway: Hesperidin and its derivatives can modulate the activity of various components of the MAPK pathway, including ERK, JNK, and p38, thereby influencing cellular responses to stress and inflammatory stimuli.[3][10]
-
Nrf2/NF-κB Crosstalk: this compound can influence the intricate crosstalk between the Nrf2 and NF-κB pathways. Activation of the Nrf2 pathway by this compound can lead to the suppression of NF-κB signaling, contributing to its anti-inflammatory effects.[3][11]
Quantitative Data on this compound's Biological Activities
The following tables summarize the available quantitative data on the biological activities of this compound and its closely related parent compound, hesperidin. This information provides a valuable starting point for designing experiments and understanding the potency of these compounds.
| Compound | Target/Activity | Assay Type | Cell Line/System | Quantitative Value | Reference |
| This compound | Human Serum Albumin Binding | Not Specified | In vitro | Binding Constants: 18-34 mM/L | [6][7] |
| Hesperidin | IL-1β-induced MMP-3 Production | ELISA | Human Synovial Cells (SW982) | Significant inhibition at 1 and 10 µM | [12] |
| Hesperidin | IL-1β-induced IL-6 Production | ELISA | Human Synovial Cells (SW982) | Significant inhibition at 1 and 10 µM | [12] |
| Hesperidin | TNF-α Production | ELISA | Not Specified | Dose-dependent inhibition (0.01-0.1 mg/mL) | |
| Hesperidin | IL-8 Production | ELISA | Not Specified | Dose-dependent inhibition (0.01-0.1 mg/mL) | |
| Hesperidin | IL-1β Production | ELISA | Not Specified | Dose-dependent inhibition (0.01-0.1 mg/mL) |
Workflow for Novel Target Identification
The discovery of novel biological targets for this compound can be approached through a systematic workflow that integrates computational and experimental strategies.
Experimental Protocols for Target Identification and Validation
This section provides detailed methodologies for key experiments crucial for the identification and validation of novel biological targets of this compound.
Affinity-Based Target Identification
This technique utilizes a modified version of this compound containing a photoreactive group and a reporter tag (e.g., biotin) to covalently label interacting proteins upon UV irradiation.
Protocol:
-
Probe Synthesis: Synthesize a photoaffinity probe of this compound by incorporating a photoreactive moiety (e.g., diazirine or benzophenone) and an alkyne or azide (B81097) handle for click chemistry.
-
Cell Culture and Treatment: Culture relevant cells to 70-80% confluency. Treat cells with the photoaffinity probe at various concentrations and incubate for a specified time to allow for cellular uptake and target binding.
-
UV Irradiation: Irradiate the cells with UV light (e.g., 365 nm) to induce covalent cross-linking of the probe to its binding partners.
-
Cell Lysis: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Click Chemistry: Perform a click reaction to attach a reporter molecule (e.g., biotin-azide or biotin-alkyne) to the probe-labeled proteins.
-
Affinity Purification: Use streptavidin-coated beads to enrich the biotin-tagged protein complexes.
-
Elution and Protein Identification: Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).
This method involves immobilizing this compound onto a solid support to capture its binding partners from a cell lysate.
Protocol:
-
Ligand Immobilization: Covalently couple this compound to a chromatography resin (e.g., NHS-activated sepharose).
-
Cell Lysate Preparation: Prepare a total protein lysate from the cells of interest in a non-denaturing lysis buffer.
-
Affinity Chromatography:
-
Equilibrate the this compound-coupled resin with binding buffer.
-
Incubate the cell lysate with the resin to allow for binding of target proteins.
-
Wash the resin extensively to remove non-specifically bound proteins.
-
Elute the specifically bound proteins using a competitive ligand or by changing the buffer conditions (e.g., pH or salt concentration).
-
-
Protein Identification: Analyze the eluted proteins by SDS-PAGE and identify the unique bands by mass spectrometry.
Biophysical Validation of Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment based on the principle of ligand-induced thermal stabilization of the target protein.
Protocol:
-
Cell Culture and Treatment: Treat cultured cells with either vehicle (DMSO) or this compound at various concentrations for a defined period.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by immediate cooling on ice.
-
Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the soluble target protein in each sample by Western blotting using a specific antibody.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Probing Known Signaling Pathways
This technique is used to assess the effect of this compound on the activation state of key signaling proteins.
Protocol:
-
Cell Treatment and Lysis: Treat cells with this compound for various times and at different concentrations. Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Detect the signal using a chemiluminescent substrate and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.
This assay measures the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key step in its activation.
Protocol:
-
Cell Treatment: Seed cells on coverslips or in multi-well plates and treat with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of this compound.
-
Immunofluorescence Staining:
-
Fix the cells with paraformaldehyde.
-
Permeabilize the cells with a detergent (e.g., Triton X-100).
-
Block non-specific binding sites.
-
Incubate with a primary antibody against the NF-κB p65 subunit.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
-
Microscopy and Analysis: Visualize the cells using a fluorescence microscope and quantify the nuclear translocation of p65.
This assay is similar to the NF-κB activation assay and is used to determine the activation of the Nrf2 pathway.
Protocol:
-
Cell Treatment: Treat cells with this compound or a known Nrf2 activator as a positive control.
-
Immunofluorescence Staining: Follow the same immunofluorescence protocol as for the NF-κB assay, but use a primary antibody specific for Nrf2.
-
Microscopy and Analysis: Acquire images and quantify the nuclear localization of Nrf2.
Signaling Pathway Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.
Conclusion
The discovery of novel biological targets for this compound holds immense promise for the development of new therapies for a wide range of diseases. This technical guide has provided a comprehensive roadmap for researchers, outlining a systematic approach that combines computational and experimental methodologies. By leveraging the detailed protocols and understanding the intricate signaling pathways involved, scientists can effectively identify and validate new targets, ultimately paving the way for innovative drug discovery and development efforts centered around this versatile natural compound. The continued exploration of this compound's molecular interactions will undoubtedly expand our understanding of its therapeutic potential and lead to the development of next-generation medicines.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Photoaffinity labeling - Wikipedia [en.wikipedia.org]
- 3. An update of label-free protein target identification methods for natural active products [thno.org]
- 4. researchgate.net [researchgate.net]
- 5. Hesperidin protects against IL-1β-induced inflammation in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl-Hesperidin | PKC | Akt | TargetMol [targetmol.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigating the binding affinity, molecular dynamics, and ADMET properties of curcumin-IONPs as a mucoadhesive bioavailable oral treatment for iron deficiency anemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CETSA and thermal proteome profiling strategies for target identification and drug discovery of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Small-molecule inhibition of TNF-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of hesperetin on the production of inflammatory mediators in IL-1beta treated human synovial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. DOT Language | Graphviz [graphviz.org]
Preliminary Screening of Methylhesperidin for Anti-Inflammatory Effects: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methylhesperidin, a derivative of the flavonoid hesperidin (B1673128), has demonstrated significant potential as an anti-inflammatory agent. This technical guide provides a comprehensive overview of the preliminary screening of this compound for its anti-inflammatory properties. It details the in vitro and in vivo experimental protocols used to assess its efficacy, presents quantitative data from various studies in a clear, tabular format, and visualizes the key signaling pathways involved in its mechanism of action. This document is intended to serve as a resource for researchers and professionals in drug development interested in the therapeutic potential of this compound.
Introduction
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1] this compound, also known as hesperidin methyl chalcone (B49325) (HMC), is a water-soluble derivative of hesperidin, a bioflavonoid found in citrus fruits.[2][3] Its enhanced solubility leads to improved bioavailability compared to its parent compound.[2] Pre-clinical studies have highlighted the analgesic, antioxidant, and anti-inflammatory properties of HMC, making it a promising candidate for further investigation.[4][5] This guide will delve into the core methodologies and findings related to the preliminary anti-inflammatory screening of this compound.
In Vitro Anti-Inflammatory Effects
Inhibition of Pro-Inflammatory Mediators in Macrophages
This compound has been shown to effectively suppress the production of key pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophage cell lines, such as RAW 264.7.
Experimental Protocol: Measurement of Nitric Oxide (NO) and Pro-Inflammatory Cytokines
-
Cell Culture and Treatment: RAW 264.7 macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells are pre-treated with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; e.g., 1 µg/mL) to the cell culture medium.
-
Nitric Oxide (NO) Quantification: After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent assay. The absorbance is read at approximately 540 nm.
-
Cytokine Measurement (ELISA): The levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in the cell culture supernatants are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: The inhibitory effect of this compound is calculated as the percentage reduction in NO or cytokine production compared to the LPS-stimulated control group.
Quantitative Data from In Vitro Studies
| Cell Line | Inflammatory Stimulus | Measured Mediator | This compound Concentration | % Inhibition / Effect | Reference |
| RAW 264.7 | Zymosan | NF-κB activation | Not specified | Diminished macrophage NF-κB activation | [6] |
| RAW 264.7 | Zymosan | Total ROS production | Not specified | Reduced total ROS production | [6] |
| RAW 264.7 | LPS | Nitric Oxide (NO) | 10, 20, 30 µM | Dose-dependent decrease in NO production | [7][8] |
| RAW 264.7 | PMA + A23187 | IL-8, IL-1β, TNF-α | Not specified | Significant dose-dependent decrease in cytokine production | [7] |
In Vivo Anti-Inflammatory Effects
Animal models are crucial for evaluating the systemic anti-inflammatory efficacy of this compound.
Carrageenan-Induced Paw Edema in Rodents
This is a widely used and well-characterized model of acute inflammation.
Experimental Protocol: Carrageenan-Induced Paw Edema
-
Animal Model: Male Swiss mice or Wistar rats are typically used.
-
Treatment: Animals are pre-treated with this compound (e.g., 3-100 mg/kg, intraperitoneally) or a vehicle control one hour before the inflammatory insult.
-
Induction of Edema: A sub-plantar injection of carrageenan (e.g., 1% in saline) is administered into the right hind paw of the animals.
-
Measurement of Paw Volume: Paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.
-
Data Analysis: The percentage of edema inhibition by this compound is calculated by comparing the increase in paw volume in the treated group with the vehicle-treated control group.
Zymosan-Induced Arthritis in Mice
This model mimics certain aspects of inflammatory arthritis.
Experimental Protocol: Zymosan-Induced Arthritis
-
Animal Model: Male Swiss mice are used.
-
Induction of Arthritis: Arthritis is induced by an intra-articular injection of zymosan into the knee joint.
-
Treatment: this compound is administered to the mice.
-
Assessment of Inflammation: Inflammation is assessed by measuring mechanical hypersensitivity, knee joint edema, and leukocyte recruitment.
-
Biochemical Analysis: Levels of pro-inflammatory cytokines and markers of oxidative stress are measured in the joint tissue.
Quantitative Data from In Vivo Studies
| Animal Model | Inflammatory Model | Measured Parameter | This compound Dosage | Effect | Reference |
| Mice | Acetic Acid-Induced Writhing | Nociception | 3-100 mg/kg, i.p. | Inhibition of writhing | [9] |
| Mice | Capsaicin-Induced Paw Licking | Nociception | 30 mg/kg, i.p. | Inhibition of paw licking | [9] |
| Mice | Carrageenan-Induced Paw Edema | Edema, Hyperalgesia | 30 mg/kg, i.p. | Inhibition of edema and hyperalgesia | [9] |
| Mice | Zymosan-Induced Arthritis | Mechanical Hypersensitivity, Edema | Not specified | Reduced mechanical hypersensitivity and knee joint edema | [6] |
| Mice | Acetic Acid-Induced Colitis | Neutrophil Infiltration, Edema | Not specified | Significantly reduced neutrophil infiltration and edema | [5] |
| Mice | Diclofenac-Induced Renal Injury | Plasmatic Urea (B33335) and Creatinine (B1669602) | 0.03–3 mg/kg, i.p. | Dose-dependently decreased urea and creatinine levels | [2] |
| Mice | TiO2-Induced Arthritis | Mechanical and Thermal Hyperalgesia | 100 mg/kg, i.p. | Inhibited mechanical and thermal hyperalgesia | [4] |
Mechanism of Action: Modulation of Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key intracellular signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammatory gene expression. This compound has been shown to inhibit the activation of NF-κB.[2][5] This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.[10]
Inhibition of the NF-κB signaling pathway by this compound.
Modulation of the MAPK Signaling Pathway
The MAPK signaling pathway, including ERK, JNK, and p38, plays a critical role in the inflammatory response. Hesperidin and its derivatives have been shown to modulate MAPK signaling, although the specific effects can vary depending on the cell type and stimulus.[11][12] For instance, hesperidin has been reported to attenuate ERK activation while enhancing p38 and JNK signaling in certain contexts.[11]
Modulation of the MAPK signaling pathway by this compound.
Experimental Workflow for Preliminary Screening
The following diagram outlines a logical workflow for the preliminary screening of this compound for its anti-inflammatory effects.
Logical workflow for anti-inflammatory screening of this compound.
Conclusion and Future Directions
The preliminary screening data strongly suggest that this compound is a potent anti-inflammatory agent. Its ability to modulate key signaling pathways like NF-κB and MAPK, thereby reducing the production of pro-inflammatory mediators, highlights its therapeutic potential. The in vivo studies further corroborate these findings, demonstrating its efficacy in animal models of acute and chronic inflammation.
Future research should focus on more comprehensive preclinical studies, including pharmacokinetic and toxicological profiling. Further elucidation of its molecular targets and the interplay between different signaling pathways will provide a more complete understanding of its mechanism of action. Ultimately, well-designed clinical trials are necessary to translate these promising preclinical findings into therapeutic applications for inflammatory diseases in humans.
References
- 1. Potential Anti-inflammatory Effects of Hesperidin from the Genus Citrus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation [mdpi.com]
- 5. Antioxidant and anti-inflammatory effects of hesperidin methyl chalcone in experimental ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the In Vitro Anti‐Inflammatory Effect of Citrus Fruit Hesperidin Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring the In Vitro Anti-Inflammatory Effect of Citrus Fruit Hesperidin Supplementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. profiles.wustl.edu [profiles.wustl.edu]
- 10. ingredients-lonier.com [ingredients-lonier.com]
- 11. researchgate.net [researchgate.net]
- 12. The flavonoid hesperidin exerts anti-photoaging effect by downregulating matrix metalloproteinase (MMP)-9 expression via mitogen activated protein kinase (MAPK)-dependent signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Validated HPLC Method for the Quantification of Methylhesperidin
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128) found in citrus fruits, exhibits enhanced water solubility, making it a compound of interest for pharmaceutical and nutraceutical applications.[1] Accurate and reliable quantification of this compound in various matrices is crucial for quality control, pharmacokinetic studies, and formulation development. This application note presents a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental for method development.
| Property | Value | Reference |
| Molecular Formula | C₂₉H₃₆O₁₅ | [1][2] |
| Molecular Weight | 624.59 g/mol | [1] |
| Appearance | Light yellow crystalline powder | [1] |
| Solubility | Soluble in water | [1][3] |
| UV Absorption | Similar to hesperidin, with a maximum absorbance expected around 280 nm.[4][5][6][7] |
Experimental Protocol: HPLC Quantification of this compound
This protocol outlines the necessary steps for sample preparation and HPLC analysis.
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Plasma, plant extract, or other relevant matrices
Instrumentation and Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV-Vis or Diode Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
Preparation of Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The choice of sample preparation method depends on the matrix.
-
To 100 µL of plasma, add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
Accurately weigh the powdered plant material.
-
Extract with a suitable solvent (e.g., methanol) using sonication or maceration.
-
Centrifuge the extract and collect the supernatant.
-
Filter the supernatant through a 0.22 µm syringe filter prior to injection.
HPLC Analysis and Quantification
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject the prepared standards and samples.
-
Record the chromatograms and integrate the peak area for this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Method Validation Summary
The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its reliability.[11]
| Validation Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (R²) | ≥ 0.995 | A linear relationship between concentration and peak area is expected over the defined range.[11] |
| Accuracy (% Recovery) | 80 - 120% | The method should accurately quantify this compound in spiked samples.[9][11] |
| Precision (% RSD) | Intra-day: ≤ 2%, Inter-day: ≤ 5% | The method should provide reproducible results on the same day and on different days.[11][12] |
| Specificity | No interfering peaks at the retention time of this compound. | The method should be able to selectively quantify this compound in the presence of other components.[11] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3 | The lowest concentration of this compound that can be reliably detected. |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio ≥ 10 | The lowest concentration of this compound that can be quantified with acceptable precision and accuracy.[11] |
Visualizations
Experimental Workflow for this compound Quantification
Caption: Workflow for HPLC method development and quantification of this compound.
Logical Relationship for Method Development
References
- 1. High-Quality Methyl Hesperidin Manufacturer & Exporter in India | Nans Products [nansproducts.co]
- 2. This compound | C29H36O15 | CID 5284419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. US3084154A - Water-soluble methylhesperidins and their production - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. [PDF] Validation of the Analytical Method for the Determination of Flavonoids in Broccoli | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. scienggj.org [scienggj.org]
- 12. Validation of a High-Performance Liquid Chromatography with Photodiode Array Detection Method for the Separation and Quantification of Antioxidant and Skin Anti-Aging Flavonoids from Nelumbo nucifera Gaertn. Stamen Extract - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the LC-MS/MS Analysis of Methylhesperidin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128) found in citrus fruits, has garnered significant interest for its potential therapeutic properties, including enhanced bioavailability compared to its parent compound. Accurate and sensitive quantification of this compound in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies in drug development. This document provides a detailed application note and protocol for the analysis of this compound in biological samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive analytical technique.
Experimental Protocols
Sample Preparation
The choice of sample preparation method is critical for removing interferences and concentrating the analyte. Protein precipitation is a straightforward and widely used technique for plasma and serum samples. Solid-Phase Extraction (SPE) offers a more thorough cleanup and is suitable for more complex matrices or when lower detection limits are required.
a) Protein Precipitation (for Plasma/Serum Samples)
-
To 100 µL of plasma or serum sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., Hesperetin-d4).
-
Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
b) Solid-Phase Extraction (SPE) (for Plasma, Urine, or Tissue Homogenates)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.
-
Sample Loading: Dilute the biological sample (e.g., 100 µL of plasma with 400 µL of 4% phosphoric acid) and load it onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte with 1 mL of methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C and reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
The following are typical starting conditions that should be optimized for the specific instrument and application.
a) Liquid Chromatography (LC) Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Start at 10-20% B, increase to 90-95% B over 5-7 minutes, hold for 1-2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
b) Mass Spectrometry (MS) Conditions
Mass spectrometric conditions, particularly the precursor and product ion transitions (Multiple Reaction Monitoring - MRM), need to be optimized for this compound. Based on the structure of this compound (a methylated derivative of hesperidin) and known fragmentation of hesperidin, the following MRM transitions can be used as a starting point for optimization.
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Collision Energy (eV) |
| This compound | 625.2 | 317.1 | To be optimized |
| This compound | 625.2 | 165.1 | To be optimized |
| Internal Standard (e.g., Hesperetin-d4) | 307.1 | 153.1 | To be optimized |
Note: The precursor ion for this compound is derived from its molecular weight (624.59 g/mol ) with the addition of a proton [M+H]⁺. The product ions are predicted based on the fragmentation of the aglycone moiety, similar to hesperidin.
Data Presentation
The following tables summarize typical quantitative performance data for a validated LC-MS/MS method for a related flavonoid, which can be expected for a well-developed this compound assay.
Table 1: Linearity and Sensitivity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | LLOQ (ng/mL) |
| Hesperidin | 1 - 1000 | > 0.99 | 1 |
| Hesperetin (B1673127) | 0.2 - 100 | > 0.99 | 0.2 |
Data adapted from a study on hesperidin and hesperetin, representative of expected performance for this compound.[1]
Table 2: Precision and Accuracy
| Analyte | Concentration (ng/mL) | Precision (%RSD) | Accuracy (%) |
| Hesperidin | 3 | < 10 | 95 - 105 |
| 50 | < 8 | 97 - 103 | |
| 800 | < 7 | 98 - 102 | |
| Hesperetin | 0.6 | < 12 | 93 - 107 |
| 5 | < 9 | 96 - 104 | |
| 80 | < 8 | 98 - 102 |
Data adapted from a study on hesperidin and hesperetin, representative of expected performance for this compound.[1]
Table 3: Recovery and Matrix Effect
| Analyte | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Hesperidin | 3 | > 85 | 90 - 110 |
| 800 | > 85 | 90 - 110 | |
| Hesperetin | 0.6 | > 87 | 92 - 108 |
| 80 | > 87 | 92 - 108 |
Data adapted from a study on hesperidin and hesperetin, representative of expected performance for this compound.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the LC-MS/MS analysis of this compound in biological samples.
Caption: Workflow for this compound analysis.
Signaling Pathway
This compound, similar to its parent compound hesperidin, is suggested to exert its biological effects through the modulation of key cellular signaling pathways. One of the prominent pathways affected is the PI3K/Akt/mTOR pathway, which is crucial in regulating cell growth, proliferation, and survival.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound.
References
Application Notes and Protocols: Isolation of Methylhesperidin from Citrus Byproducts
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive and detailed protocol for the isolation of methylhesperidin from citrus byproducts. The procedure is presented in two main stages: the extraction and purification of the precursor, hesperidin (B1673128), from citrus peels, followed by the chemical methylation of hesperidin to yield this compound, and its subsequent purification. This protocol integrates findings from multiple validated methods to provide a robust and reproducible workflow. Quantitative data on yields and purity at each critical step are summarized in tabular format for easy reference. Additionally, visual diagrams generated using Graphviz are included to illustrate the experimental workflow and the chemical transformation involved.
Introduction
Citrus byproducts, such as peels and pulp, are a rich source of bioactive flavonoids, with hesperidin being one of the most abundant. Hesperidin and its derivatives have garnered significant interest in the pharmaceutical and nutraceutical industries due to their various biological activities. This compound, a methylated derivative of hesperidin, exhibits improved water solubility and bioavailability, enhancing its therapeutic potential. This protocol details the systematic process for isolating this compound, starting from the raw citrus peel to the final purified compound.
Overall Experimental Workflow
The complete process for isolating this compound from citrus byproducts can be divided into three main phases:
-
Extraction and Purification of Hesperidin: Isolating crude hesperidin from citrus peels and subsequent purification.
-
Methylation of Hesperidin: Chemical conversion of purified hesperidin to this compound.
-
Purification of this compound: Isolating and purifying the final this compound product.
Utilizing Methylhesperidin as an Analytical Standard in Chromatographic Applications
For Researchers, Scientists, and Drug Development Professionals
Application Note
Methylhesperidin, a flavonoid derivative of hesperidin (B1673128), offers improved solubility, making it a valuable analytical standard in chromatographic assays.[1] Its structural similarity to hesperidin allows for its use in the quantification of related flavonoids in various matrices, including pharmaceutical formulations, food products, and biological samples. This document provides detailed protocols for the use of this compound as an analytical standard in High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
This compound is particularly relevant in studies investigating the anti-inflammatory and antioxidant properties of citrus flavonoids.[2][3] Its parent compound, hesperidin, has been shown to modulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[3][4] By serving as a reliable analytical standard, this compound facilitates the accurate quantification of flavonoid content, which is crucial for establishing dose-response relationships and understanding the mechanisms of action in drug discovery and development.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of an analytical standard is crucial for method development.
| Property | Value | Reference |
| Molecular Formula | C29H36O15 | MedChemExpress |
| Molecular Weight | 624.59 g/mol | MedChemExpress |
| Appearance | White to off-white crystalline powder | N/A |
| Solubility | Soluble in DMSO and methanol (B129727). | [5] |
| Storage | Store at 2-8°C, protected from light. | [5] |
Experimental Protocols
Protocol 1: Quantification of this compound using HPLC-UV
This protocol outlines a reverse-phase HPLC method for the quantification of this compound. The parameters are based on established methods for the closely related compound hesperidin and should be validated for this compound.[6][7][8]
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system with a UV/Vis detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
3. Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
4. Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid in Water (v/v) |
| Gradient | Isocratic or Gradient (e.g., start with 20% Acetonitrile, ramp to 80% over 15 min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 284 nm |
| Injection Volume | 20 µL |
5. Sample Preparation
-
Solid Samples (e.g., plant material, tablets): Extract a known weight of the homogenized sample with methanol using sonication or vortexing. Filter the extract through a 0.45 µm syringe filter before injection.
-
Liquid Samples (e.g., juice, plasma): Perform a protein precipitation step if necessary (e.g., with acetonitrile). Centrifuge and filter the supernatant through a 0.45 µm syringe filter.
6. Data Analysis
-
Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
7. Method Validation Parameters (Example) The following are typical validation parameters that should be established for this method.
| Parameter | Typical Range |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 2% |
Protocol 2: Sensitive Quantification of this compound using LC-MS/MS
This protocol describes a highly sensitive and selective method for the quantification of this compound in complex matrices, such as biological fluids. The parameters are based on methods for hesperidin and would require optimization and validation for this compound.[9]
1. Materials and Reagents
-
This compound analytical standard (≥98% purity)
-
Internal Standard (IS) (e.g., a structurally similar, stable isotope-labeled compound)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
2. Instrumentation
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source
-
UPLC/HPLC column suitable for flavonoid analysis (e.g., C18 or HSS T3)
-
Data acquisition and analysis software
3. Preparation of Standard and QC Samples
-
Prepare stock solutions of this compound and the internal standard in methanol.
-
Spike blank matrix (e.g., plasma, urine) with working standard solutions to create calibration standards and quality control (QC) samples at low, medium, and high concentrations.
4. Sample Preparation (e.g., Protein Precipitation)
-
To 100 µL of plasma sample, standard, or QC, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
5. LC-MS/MS Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation from matrix components |
| Flow Rate | 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
6. MRM Transitions (Hypothetical) The following are hypothetical MRM transitions for this compound that would need to be determined experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | [M+H]+ or [M-H]- | Specific fragment ions |
| Internal Standard | [M+H]+ or [M-H]- | Specific fragment ions |
7. Data Analysis
-
Calculate the ratio of the peak area of this compound to the peak area of the internal standard.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
Visualizations
References
- 1. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway [mdpi.com]
- 2. ingredients-lonier.com [ingredients-lonier.com]
- 3. Recent understanding of the mechanisms of the biological activities of hesperidin and hesperetin and their therapeutic effects on diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review on the Anti-inflammatory activity of Hesperidin, A Bioflavonoid Synthesized by Citrus fruits | Auctores [auctoresonline.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. informaticsjournals.co.in [informaticsjournals.co.in]
- 7. jgtps.com [jgtps.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Methylhesperidin in Cell Culture Models of Oxidative Stress
Audience: Researchers, scientists, and drug development professionals.
Introduction
Methylhesperidin, a flavonoid derivative of hesperidin (B1673128) found in citrus fruits, has garnered significant attention for its potent antioxidant and anti-inflammatory properties.[1][2][3][4] In cell culture models, it serves as a valuable tool to investigate the cellular mechanisms of oxidative stress and to evaluate potential therapeutic interventions. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is implicated in a wide range of pathologies, including neurodegenerative diseases, cardiovascular disorders, and skin aging.[3][5] this compound has demonstrated a capacity to mitigate oxidative damage by scavenging free radicals, enhancing endogenous antioxidant defenses, and modulating key signaling pathways involved in the cellular stress response.[1][2][6]
These application notes provide a comprehensive overview of the use of this compound in cell culture models of oxidative stress, including detailed experimental protocols and a summary of its effects on various cellular parameters.
Mechanisms of Action
This compound exerts its protective effects against oxidative stress through a multi-faceted approach:
-
Direct Antioxidant Activity: It can directly scavenge free radicals, thereby preventing damage to cellular components like DNA, proteins, and lipids.[1][3]
-
Enhancement of Endogenous Antioxidant Defenses: this compound can upregulate the expression and activity of crucial antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx).[1][7][8]
-
Modulation of Signaling Pathways: It has been shown to influence key signaling pathways involved in the cellular response to oxidative stress, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the Nuclear Factor-kappa B (NF-κB) pathway.[1][2][9] Activation of the Nrf2 pathway leads to the transcription of a battery of antioxidant and cytoprotective genes.[2][9] Conversely, inhibition of the pro-inflammatory NF-κB pathway reduces the production of inflammatory cytokines.[1]
Data Presentation
The following tables summarize the quantitative data on the antioxidant and protective effects of this compound and its related compound, hesperidin, from various studies.
Table 1: In Vitro Antioxidant Activity of Hesperidin and its Derivatives
| Compound | Assay | IC50 Value (µM) | Source |
| Hesperetin Derivative (3f) | DPPH | 1.2 | [10] |
| Hesperetin Derivative (3f) | ABTS | 24 | [10] |
| Hesperidin | DPPH | 24 (at 10 µM) - 40 (at 100 µM) % reduction | [11] |
| Hesperetin | DPPH | 70 | [10] |
| Hesperetin | ABTS | 276 | [10] |
| Vitamin C (positive control) | DPPH | 59 | [10] |
| Vitamin C (positive control) | ABTS | 236 | [10] |
Table 2: Cellular Effects of Hesperidin and this compound in Oxidative Stress Models
| Cell Line | Stress Inducer | Compound | Concentration | Observed Effects | Source |
| Human Keratinocytes | UVA | Hesperidin | Not specified | Preserved cell viability, reduced oxidative stress (increased SOD, decreased MDA) | [12] |
| HK-2 (Human Kidney) | H₂O₂ | Hesperidin | 100 µM | Ameliorated cytotoxicity, upregulated MnSOD and SIRT1, downregulated β-galactosidase | [13] |
| Bovine Mammary Epithelial Cells (bMECs) | H₂O₂ | Hesperidin | Not specified | Reduced ROS and MDA, increased CAT activity, improved cell proliferation and mitochondrial membrane potential | [14] |
| LO2 (Human Liver) | High Glucose | Hesperidin | Not specified | Reduced ROS, enhanced SOD and GPx activity | [15] |
| RAW 264.7 (Macrophage) | LPS | Hesperidin | 10, 20, 30 µM | Reduced nitrite (B80452) production from 6.3 µM to 4.9, 3.6, and 2.9 µM respectively | [11] |
| SK-N-SH (Human Neuroblastoma) | Rotenone | Hesperidin | Not specified | Attenuated loss of mitochondrial membrane potential, reduced ROS generation, decreased apoptosis | [16] |
Experimental Protocols
The following are detailed protocols for inducing oxidative stress in cell culture and evaluating the protective effects of this compound.
Protocol 1: Induction of Oxidative Stress with Hydrogen Peroxide (H₂O₂) and Treatment with this compound
This protocol describes a general procedure for inducing oxidative stress using H₂O₂ and assessing the cytoprotective effects of this compound.
Materials:
-
Cell line of interest (e.g., HK-2, bMECs)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
This compound (stock solution prepared in DMSO)
-
Hydrogen Peroxide (H₂O₂)
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight to allow for attachment.[15]
-
This compound Pre-treatment (Optional): Treat cells with various concentrations of this compound for a predetermined time (e.g., 2-24 hours) before inducing oxidative stress.
-
Induction of Oxidative Stress: Expose the cells to a pre-determined concentration of H₂O₂ (e.g., 500 µM) for a specific duration (e.g., 6 hours) to induce oxidative stress.[13]
-
This compound Post-treatment: After removing the H₂O₂-containing medium, add fresh medium containing various concentrations of this compound and incubate for 24 hours.[13]
-
Assessment of Cell Viability: Measure cell viability using a standard assay like the MTT assay. Add the MTT reagent to each well and incubate for 4 hours. Then, solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 490 nm.[15]
Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of a fluorescent probe to measure intracellular ROS levels.
Materials:
-
Cells cultured in a 96-well plate
-
PBS
-
2',7'-dichlorofluorescin diacetate (DCFH-DA)
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment: Treat cells with the oxidative stress inducer and/or this compound as described in Protocol 1.
-
Staining: After treatment, wash the cells with PBS and then incubate them with DCFH-DA solution (typically 10-20 µM in serum-free medium) for 30 minutes at 37°C in the dark.
-
Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for fluorescein (B123965) (e.g., 485 nm excitation and 535 nm emission).
Protocol 3: Western Blot Analysis of Nrf2 Pathway Activation
This protocol details the steps to assess the activation of the Nrf2 signaling pathway by examining the nuclear translocation of Nrf2.
Materials:
-
Cells cultured in 6-well plates
-
RIPA buffer with protease and phosphatase inhibitors
-
Nuclear and cytoplasmic extraction kit
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (Nrf2, Lamin B1, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection reagent
Procedure:
-
Cell Lysis and Fractionation: After treatment, harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using the BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against Nrf2, Lamin B1 (nuclear marker), and β-actin (cytoplasmic marker) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using a chemiluminescence detection system. An increase in the Nrf2 signal in the nuclear fraction indicates pathway activation.
Mandatory Visualization
Caption: Protective mechanisms of this compound against oxidative stress.
Caption: Experimental workflow for studying this compound's effects.
Caption: Nrf2 signaling pathway activation by this compound.
References
- 1. ingredients-lonier.com [ingredients-lonier.com]
- 2. mdpi.com [mdpi.com]
- 3. What is the mechanism of Hesperidin? [synapse.patsnap.com]
- 4. skintypesolutions.com [skintypesolutions.com]
- 5. mdpi.com [mdpi.com]
- 6. Hesperidin methyl chalcone inhibits oxidative stress and inflammation in a mouse model of ultraviolet B irradiation-induced skin damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. longdom.org [longdom.org]
- 8. Neuroprotective effects of hesperidin against methotrexate-induced changes in neurogenesis and oxidative stress in the adult rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. news-medical.net [news-medical.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Hesperidin ameliorates H2O2-induced bovine mammary epithelial cell oxidative stress via the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Hesperidin alleviates insulin resistance by improving HG-induced oxidative stress and mitochondrial dysfunction by restoring miR-149 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Neuroprotective effects of hesperidin, a plant flavanone, on rotenone-induced oxidative stress and apoptosis in a cellular model for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Oral Formulation of Methylhesperidin for Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylhesperidin, a flavonoid derivative of hesperidin (B1673128), offers improved solubility and stability, making it a promising candidate for various therapeutic applications.[1][2] However, like many flavonoids, its oral bioavailability can be limited by its physicochemical properties.[3][4][5] Developing a stable and effective oral formulation is crucial for preclinical animal studies to accurately assess its pharmacokinetic profile and pharmacological efficacy.
These application notes provide a comprehensive guide to developing a stable oral formulation of this compound suitable for animal studies. The protocols outlined below focus on enhancing solubility and stability, critical factors for achieving consistent and reliable in vivo results. The methodologies are based on established principles for formulating poorly soluble compounds.[6][7][8][9]
Pre-formulation Studies
Prior to formulation development, it is essential to characterize the physicochemical properties of the this compound drug substance.
Solubility Profile
Objective: To determine the solubility of this compound in various physiologically relevant media and potential formulation vehicles.
Protocol:
-
Prepare a series of aqueous solutions with different pH values (e.g., 1.2, 4.5, 6.8, and 7.4) to mimic the gastrointestinal tract.
-
Select a range of pharmaceutically acceptable solvents and co-solvents (e.g., water, ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400).[1]
-
Add an excess amount of this compound to a known volume of each solvent in a sealed container.
-
Agitate the samples at a constant temperature (e.g., 25°C and 37°C) for 24-48 hours to ensure equilibrium.
-
Centrifuge the samples to separate the undissolved solid.
-
Analyze the supernatant for this compound concentration using a validated analytical method such as HPLC-UV.[10][11]
Table 1: Solubility of this compound in Various Solvents
| Solvent System (at 25°C) | pH | Solubility (mg/mL) |
| Deionized Water | 7.0 | 0.5 ± 0.05 |
| Phosphate Buffered Saline (PBS) | 7.4 | 0.8 ± 0.07 |
| 0.1 N HCl | 1.2 | 0.2 ± 0.03 |
| Propylene Glycol | - | 15.2 ± 1.1 |
| Ethanol | - | 10.5 ± 0.9 |
| 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in Water | 7.0 | 25.8 ± 2.3 |
Stability Assessment
Objective: To evaluate the chemical stability of this compound under various stress conditions.
Protocol:
-
Prepare solutions of this compound in different pH buffers (1.2, 7.4, and 9.0).
-
Expose the solutions to elevated temperatures (e.g., 40°C and 60°C) and light (photostability testing).[12][13][14]
-
Withdraw aliquots at specified time points (e.g., 0, 1, 3, 7, and 14 days).
-
Analyze the samples for the remaining concentration of this compound and the appearance of degradation products using a stability-indicating HPLC method.
Table 2: Stability of this compound in Aqueous Solution (40°C)
| pH | Initial Concentration (mg/mL) | Concentration after 14 days (mg/mL) | % Degradation |
| 1.2 | 0.2 | 0.18 | 10.0 |
| 7.4 | 0.8 | 0.75 | 6.25 |
| 9.0 | 0.8 | 0.52 | 35.0 |
Formulation Development Strategies
Based on the pre-formulation data indicating poor aqueous solubility, several strategies can be employed to enhance the solubility and bioavailability of this compound.
Co-solvent System
Objective: To develop a simple liquid formulation for acute animal dosing.
Protocol:
-
Based on solubility data, select a primary solvent in which this compound is highly soluble (e.g., propylene glycol).
-
Choose a co-solvent that is miscible with the primary solvent and water (e.g., water or saline).
-
Determine the desired concentration of this compound for the animal study.
-
Experiment with different ratios of the primary solvent and co-solvent to achieve a clear, stable solution at the target concentration.
-
Ensure the final concentration of the organic solvent is within the acceptable limits for the chosen animal model.
Cyclodextrin (B1172386) Inclusion Complex
Objective: To enhance solubility and stability through the formation of an inclusion complex.[6]
Protocol:
-
Prepare an aqueous solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Add this compound to the cyclodextrin solution while stirring.
-
Continue stirring at room temperature for 24 hours to allow for complex formation.
-
The resulting solution can be used directly for oral gavage or lyophilized to create a solid powder for reconstitution.
Micronization
Objective: To increase the surface area and dissolution rate by reducing the particle size.[6][15]
Protocol:
-
Utilize a micronization technique such as jet milling or ball milling to reduce the particle size of the this compound powder.
-
Characterize the particle size distribution of the micronized powder using laser diffraction.
-
The micronized powder can then be suspended in an appropriate vehicle (e.g., water with a suspending agent like carboxymethylcellulose) for oral administration.
Preparation of a Stable this compound Oral Solution (HP-β-CD Formulation)
This protocol describes the preparation of a 10 mg/mL this compound solution using HP-β-CD, suitable for oral gavage in rodents.
Materials:
-
This compound powder
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sterile water for injection
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
0.22 µm sterile filter
Protocol:
-
Prepare the HP-β-CD Solution: Weigh the required amount of HP-β-CD to prepare a 20% (w/v) solution in sterile water. For 100 mL, dissolve 20 g of HP-β-CD in approximately 80 mL of sterile water in a volumetric flask.
-
Dissolve this compound: Accurately weigh 1 g of this compound powder.
-
Complexation: Slowly add the this compound powder to the stirring HP-β-CD solution.
-
Ensure Complete Dissolution: Continue stirring at room temperature for at least 12 hours or until the solution is clear.
-
Final Volume Adjustment: Once the this compound is completely dissolved, add sterile water to bring the final volume to 100 mL.
-
Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.
-
Storage: Store the formulation at 2-8°C, protected from light.
Characterization and Quality Control of the Final Formulation
Table 3: Quality Control Specifications for this compound Oral Solution (10 mg/mL)
| Parameter | Specification | Method |
| Appearance | Clear, colorless to pale yellow solution | Visual Inspection |
| pH | 6.5 - 7.5 | pH meter |
| Assay (this compound) | 9.5 - 10.5 mg/mL (95-105%) | HPLC-UV[11] |
| Sterility | Sterile | USP <71> |
| Endotoxin | < 0.25 EU/mL | LAL Test |
Stability Testing of the Final Formulation
A comprehensive stability testing program should be implemented according to ICH guidelines to establish the shelf-life of the formulation.[12][13][16][17]
Protocol:
-
Store aliquots of the final formulation at long-term (5°C ± 3°C) and accelerated (25°C ± 2°C / 60% RH ± 5% RH) storage conditions.
-
Test the samples at specified time points (e.g., 0, 1, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).
-
Analyze for appearance, pH, and this compound concentration.
Table 4: Accelerated Stability Data for this compound Oral Solution (25°C/60%RH)
| Time Point | Appearance | pH | Assay (% of Initial) |
| 0 Months | Clear, pale yellow | 7.2 | 100.0 |
| 1 Month | Clear, pale yellow | 7.1 | 99.5 |
| 3 Months | Clear, pale yellow | 7.1 | 98.9 |
| 6 Months | Clear, pale yellow | 7.0 | 98.2 |
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow
Caption: Workflow for this compound Formulation Development.
Potential Signaling Pathway of this compound
Hesperidin, the parent compound of this compound, has been shown to modulate various signaling pathways, including the PI3K/Akt and mTOR pathways, which are crucial in cell survival and proliferation.[18][19][20]
Caption: Potential Inhibition of PI3K/Akt/mTOR Pathway by this compound.
Conclusion
The development of a stable and effective oral formulation is a critical step in the preclinical evaluation of this compound. By systematically evaluating its physicochemical properties and employing appropriate formulation strategies such as the use of cyclodextrins, it is possible to develop a robust formulation suitable for animal studies. The protocols and data presented herein provide a comprehensive framework for researchers to successfully formulate this compound and advance its investigation as a potential therapeutic agent.
References
- 1. nstchemicals.com [nstchemicals.com]
- 2. CAS 11013-97-1: this compound | CymitQuimica [cymitquimica.com]
- 3. Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioavailability of Hesperidin and Its Aglycone Hesperetin-Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)-Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. researchgate.net [researchgate.net]
- 8. Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1 | Semantic Scholar [semanticscholar.org]
- 9. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. www3.paho.org [www3.paho.org]
- 13. japsonline.com [japsonline.com]
- 14. Stability testing protocols | PPTX [slideshare.net]
- 15. mdpi.com [mdpi.com]
- 16. Guidelines for Pharmaceutical Stability Study | Pharmaguideline [pharmaguideline.com]
- 17. ICH Official web site : ICH [ich.org]
- 18. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Hesperidin Inhibits Vascular Formation by Blocking the AKT/mTOR Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the Spectroscopic Characterization of Methylhesperidin
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide to the spectroscopic characterization of methylhesperidin. Due to the limited availability of direct spectroscopic data for this compound, this guide leverages the extensive data available for its parent compound, hesperidin, and outlines the expected spectral modifications resulting from methylation.
Introduction
This compound is a methylated derivative of hesperidin, a flavanone (B1672756) glycoside predominantly found in citrus fruits.[1][2] Methylation can alter the physicochemical properties of hesperidin, such as solubility and bioavailability, making its characterization crucial for research and drug development.[3] Spectroscopic techniques are fundamental for elucidating the structure and purity of this compound. This document details the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) for this purpose.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a valuable technique for the quantitative determination of flavonoids. The UV spectrum of flavonoids typically shows two major absorption bands, referred to as Band I and Band II.[4]
Quantitative Data Summary
The following table summarizes the typical absorption maxima (λmax) for hesperidin, which are expected to be very similar for this compound.
| Compound | Solvent | Band I (λmax) | Band II (λmax) | Molar Absorptivity (ε) at 283 nm |
| Hesperidin | 60% Methanol (B129727) | ~330 nm | ~283 nm | 1.8 x 10⁴ L mol⁻¹ cm⁻¹[4] |
| Hesperidin | Methanol:Phosphate Buffer pH 6.8 (30:70) | - | 285 nm[5][6] | Not Reported |
Note: The methylation of a hydroxyl group to a methoxy (B1213986) group is not expected to significantly shift the absorption maxima.
Experimental Protocol: UV-Vis Spectroscopy
Objective: To determine the absorption spectrum and quantify this compound in a solution.
Materials:
-
This compound standard
-
Methanol (60%) or a mixture of Methanol and Phosphate Buffer (pH 6.8, 30:70 v/v)[4][5][6]
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Standard Stock Solution: Accurately weigh 10 mg of this compound and dissolve it in a 100 mL volumetric flask with 60% methanol to obtain a concentration of 100 µg/mL.[7]
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to create standards with concentrations ranging from approximately 2 to 25 µg/mL.[4]
-
Spectral Scan:
-
Use 60% methanol as the blank.
-
Scan a suitable concentration of the this compound solution from 200 to 400 nm to determine the absorption maxima (λmax).[7]
-
-
Quantitative Measurement:
-
Sample Analysis: Prepare the sample solution with an unknown concentration of this compound, ensuring the absorbance falls within the range of the calibration curve. Measure its absorbance and determine the concentration from the calibration curve.
Experimental Workflow: UV-Vis Spectroscopy
References
- 1. Hesperidin | C28H34O15 | CID 10621 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Preparation, Physicochemical Characterization and Biological Evaluation of some Hesperidin Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
- 5. ijam.co.in [ijam.co.in]
- 6. researchgate.net [researchgate.net]
- 7. archives.ijper.org [archives.ijper.org]
Application Notes and Protocols for Enzymatic Inhibition Assays: Studying Methylhesperidin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylhesperidin, a flavanone (B1672756) glycoside abundant in citrus fruits, is a methylated derivative of hesperidin (B1673128).[1] While hesperidin has been the subject of numerous studies for its potential therapeutic properties, including antioxidant, anti-inflammatory, and enzyme inhibitory activities, this compound is increasingly gaining attention. Preliminary studies suggest that this compound, along with hesperidin, may play a role in modulating key cellular signaling pathways by inhibiting the phosphorylation of proteins such as Akt and Protein Kinase C (PKC).[2][3] This has significant implications for research in areas such as inflammation and cancer.
These application notes provide detailed protocols for in vitro enzymatic inhibition assays relevant to the study of this compound. Given the limited availability of specific assay protocols for this compound in the current literature, the following methodologies for α-glucosidase and tyrosinase inhibition are adapted from established assays for its parent compound, hesperidin. Additionally, a protocol for assessing the inhibition of Akt phosphorylation is provided to investigate the effects of this compound on this critical signaling pathway.
Data Presentation: Summary of Inhibitory Activity
Due to the nascent stage of research on this compound's enzymatic inhibition, specific IC50 values are not yet widely available. The following table summarizes the known inhibitory concentrations (IC50) for hesperidin and its related compounds against various enzymes to provide a comparative context. It is hypothesized that this compound may exhibit similar or enhanced inhibitory activities.
| Compound | Target Enzyme | IC50 Value | Reference |
| Hesperidin | α-Glucosidase | 18.52 µM | [4][5] |
| Hesperidin | Tyrosinase | 16.08 mM | [6] |
| Hesperetin | Tyrosinase | 11.25 ± 1.73 mM | |
| Acarbose (B1664774) | α-Glucosidase | 12.24 µM | [4] |
| Kojic Acid | Tyrosinase | 0.1129 mM | [7] |
| This compound | Akt Phosphorylation | Qualitative Inhibition Reported | [2][3] |
| This compound | PKC Phosphorylation | Qualitative Inhibition Reported | [2][3] |
Experimental Protocols
Protocol 1: α-Glucosidase Inhibition Assay
This protocol is adapted from studies on hesperidin to assess the inhibitory potential of this compound against α-glucosidase, an enzyme relevant to the control of postprandial hyperglycemia.
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (positive control)
-
Phosphate (B84403) buffer (50 mM, pH 6.8)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of this compound in DMSO. Create a series of dilutions in phosphate buffer to achieve the desired final concentrations.
-
In a 96-well microplate, add 50 µL of α-glucosidase solution (0.5 U/mL in phosphate buffer) to each well.
-
Add 50 µL of the this compound dilutions to the respective wells. For the control, add 50 µL of phosphate buffer. For the positive control, add 50 µL of acarbose solution.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of pNPG solution (5 mM in phosphate buffer) to each well.
-
Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 30 minutes, with readings taken every 5 minutes.
-
The rate of reaction is determined from the linear portion of the absorbance curve.
3. Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, from the dose-response curve.
Protocol 2: Tyrosinase Inhibition Assay
This protocol, adapted from studies on other flavonoids, can be used to evaluate the inhibitory effect of this compound on tyrosinase, a key enzyme in melanin (B1238610) synthesis.
1. Materials and Reagents:
-
Mushroom tyrosinase
-
L-DOPA (3,4-dihydroxy-L-phenylalanine)
-
This compound
-
Kojic acid (positive control)
-
Phosphate buffer (50 mM, pH 6.8)
-
DMSO
-
96-well microplate
-
Microplate reader
2. Procedure:
-
Prepare a stock solution of this compound in DMSO and create serial dilutions in phosphate buffer.
-
To each well of a 96-well plate, add 40 µL of the this compound dilutions. Add 40 µL of phosphate buffer for the control and 40 µL of kojic acid for the positive control.
-
Add 80 µL of phosphate buffer to all wells.
-
Add 40 µL of mushroom tyrosinase solution (100 units/mL in phosphate buffer) to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Start the reaction by adding 40 µL of L-DOPA solution (10 mM in phosphate buffer) to each well.
-
Measure the absorbance at 475 nm every minute for 20 minutes using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of tyrosinase inhibition as follows: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the concentration of this compound.
-
Determine the IC50 value from the resulting curve.
Protocol 3: Inhibition of Akt Phosphorylation (Western Blot Analysis)
This protocol outlines a method to determine if this compound inhibits the phosphorylation of Akt in a cell-based assay.
1. Materials and Reagents:
-
Human cell line (e.g., HepG2, HeLa)
-
Cell culture medium and supplements
-
This compound
-
Growth factor (e.g., Insulin (B600854), EGF) to stimulate Akt phosphorylation
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473 or Thr308) and anti-total-Akt
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Procedure:
-
Culture cells to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (DMSO).
-
Stimulate the cells with a growth factor (e.g., 100 nM insulin for 15 minutes) to induce Akt phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total Akt to normalize for protein loading.
3. Data Analysis:
-
Quantify the band intensities for both phospho-Akt and total Akt using densitometry software.
-
Calculate the ratio of phospho-Akt to total Akt for each treatment condition.
-
Compare the ratios in this compound-treated samples to the stimulated control to determine the extent of inhibition.
Visualizations
Caption: General workflow for an in vitro enzymatic inhibition assay.
Caption: PI3K/Akt signaling pathway and the putative inhibitory role of this compound.
References
- 1. This compound | C29H36O15 | CID 5284419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Methyl-Hesperidin | PKC | Akt | TargetMol [targetmol.com]
- 4. Insight into the Inhibitory Mechanisms of Hesperidin on α-Glucosidase through Kinetics, Fluorescence Quenching, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Tyrosinase inhibitory effects and inhibition mechanisms of nobiletin and hesperidin from citrus peel crude extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Dissolving Methylhesperidin for Cell-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylhesperidin, a flavanone (B1672756) glycoside found in citrus fruits, is a compound of interest for its potential therapeutic effects, including its action as a vasodilating agent.[1] Effective and consistent dissolution of this compound is critical for accurate and reproducible results in cell-based assays. This document provides detailed protocols and application notes for the proper solubilization of this compound for in vitro studies.
Solubility and Stock Solution Preparation
The solubility of this compound is a key factor in preparing solutions for cell-based assays. Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1][2] It is crucial to use anhydrous DMSO, as the presence of moisture can negatively impact the solubility of the compound.[2][3]
Key Considerations:
-
Sonication and Heat: If precipitation or phase separation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
-
Storage: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1][4] It is advisable to protect the solutions from light.[1]
Quantitative Data Summary
| Parameter | Value | Solvent | Notes | Source |
| Solubility | 100 mg/mL (160.11 mM) | Anhydrous DMSO | Ultrasonic assistance may be needed. | [1] |
| Stock Solution Storage (-20°C) | Up to 1 month | DMSO | Protect from light. | [1][4] |
| Stock Solution Storage (-80°C) | Up to 6 months | DMSO | Protect from light. | [1][4] |
| Final DMSO Concentration in Media | < 0.5% | Cell Culture Media | To avoid cytotoxicity. | [4][5][6] |
Experimental Protocols
Preparation of a 100 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a 100 mM concentration. For example, for 10 mg of this compound (MW: 624.59 g/mol ), add 160.11 µL of DMSO.
-
Vortex the solution vigorously until the powder is completely dissolved. If necessary, use a sonicator to aid dissolution.[1]
-
Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes in volumes suitable for your experiments to avoid repeated freeze-thaw cycles.
Preparation of Working Solutions in Cell Culture Medium
Materials:
-
100 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile tubes
Procedure:
-
Thaw an aliquot of the 100 mM this compound stock solution at room temperature.
-
To minimize precipitation, it is recommended to perform a serial dilution. First, prepare an intermediate dilution of 1 mM by diluting the 100 mM stock solution 1:100 in pre-warmed cell culture medium. For example, add 5 µL of the 100 mM stock to 495 µL of medium.
-
Vortex the intermediate solution immediately and vigorously to ensure rapid and uniform dispersion.
-
Further dilute the 1 mM intermediate solution to the desired final concentration in the cell culture medium. For example, to achieve a 100 µM final concentration, add the 1 mM intermediate solution to the cell culture plate wells at a 1:10 ratio (e.g., add 20 µL of 1 mM solution to 180 µL of medium already in the well).
-
Crucially, ensure the final concentration of DMSO in the cell culture wells is non-toxic to the cells, typically below 0.5%. [4][5][6]
-
Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the treated wells.
Signaling Pathway
This compound has been shown to reduce TNF-α-induced VCAM-1 expression by inhibiting the phosphorylation of Akt and PKC.[2]
Caption: this compound signaling pathway.
Experimental Workflow
The following diagram illustrates the general workflow for preparing and using this compound in cell-based assays.
Caption: Experimental workflow for this compound.
References
Application Notes and Protocols for Novel Drug Delivery Systems of Methylhesperidin in In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of novel drug delivery systems for methylhesperidin, focusing on their in vivo applications. Detailed protocols for the preparation and evaluation of these systems are provided to facilitate further research and development.
Introduction
This compound, a flavonoid derived from citrus fruits, exhibits a range of beneficial biological activities, including anti-inflammatory, antioxidant, and vascular protective effects. However, its therapeutic potential is often limited by poor aqueous solubility and low bioavailability. Novel drug delivery systems offer a promising approach to overcome these limitations by enhancing the solubility, stability, and in vivo performance of this compound. This document outlines key formulation strategies and provides detailed protocols for their in vivo evaluation.
Novel Drug Delivery Systems for this compound
Several advanced drug delivery platforms have been explored to enhance the therapeutic efficacy of hesperidin (B1673128) and its derivatives like this compound. These include nanoparticles, liposomes, and self-emulsifying drug delivery systems (SEDDS).
-
Nanoparticles: These systems encapsulate the active compound within a polymeric matrix, protecting it from degradation and facilitating controlled release. Chitosan, a natural and biodegradable polymer, is often used for nanoparticle formulation due to its mucoadhesive properties, which can prolong residence time in the gastrointestinal tract.[1]
-
Liposomes: These are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and lipophilic drugs. Liposomes can improve the solubility and bioavailability of this compound and can be tailored for targeted delivery.
-
Emulsomes: These are colloidal carriers composed of a solid lipid core surrounded by a phospholipid bilayer. They offer high drug loading capacity and can enhance the bioavailability of poorly soluble compounds.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and cosurfactants that spontaneously form fine oil-in-water emulsions in the gastrointestinal tract. SEDDS can significantly improve the oral absorption of lipophilic drugs like this compound.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of novel hesperidin and this compound drug delivery systems.
Table 1: Physicochemical Characteristics of Novel Hesperidin Formulations
| Formulation Type | Active Compound | Particle Size (nm) | Zeta Potential (mV) | Entrapment Efficiency (%) | Reference |
| Nanoparticles | Hesperidin | 127 ± 32.15 | - | - | [1] |
| Emulsomes | Hesperidin | 50 | -1.8 | - | [4] |
| Hesperidin Nanoparticles | Hesperidin | 72.24 | - | - | [5] |
| Hesperidin-loaded NLCs in DMNs | Hesperidin | - | - | - | [6] |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of Novel Hesperidin Formulations
| Formulation Type | Animal Model | Administration Route | Key Findings | Reference |
| Hesperidin Nanoformulation | Male albino mice | Oral | Reduced doxorubicin-induced nephrotoxicity, decreased kidney enzymes and MDA levels, increased antioxidant enzyme activities. | [1] |
| Emulsomes loaded hesperidin gel | Male Wistar albino rats | Topical | More effective in reducing inflammation compared to marketed gel, with 91.3% inhibition of edema. | [4] |
| Hesperidin | Mice | - | Pretreatment protected lungs from mechanical ventilation-induced injury by modulating inflammation and redox imbalance. | [7] |
| Orange Peel Extract and Hesperidin | Rats | - | Reduced paw edema with inhibition rates of 75.26% and 61.33% respectively. | [8] |
| Hesperidin | Mice | - | Induced analgesic and anti-inflammatory activities in a dose-dependent manner. | [9] |
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound and its related compounds exert their biological effects by modulating key signaling pathways involved in inflammation and cell survival.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Inhibition of the AKT/mTOR signaling pathway by this compound.
Experimental Workflow for In Vivo Studies
References
- 1. Hesperidin Nanoformulation: A Potential Strategy for Reducing Doxorubicin-Induced Renal Damage via the Sirt-1/HIF1-α/VEGF/NF-κB Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. jpionline.org [jpionline.org]
- 5. Preparation and in vitro evaluation of hesperidin nanoparticles by antisolvent recrystallization in a double homogenate system - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RP-HPLC-Validated Method for Hesperidin Estimation in Rat Skin Following Transdermal Delivery via Dissolving Microneedle Patch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects in vitro and in vivo of hesperidin administration in an experimental model of acute lung inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Assessing Methylhesperidin's Effect on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128) found in citrus fruits, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.[1] Understanding the molecular mechanisms underlying these effects is crucial for its development as a therapeutic agent. A key aspect of this is elucidating how this compound modulates gene expression.
These application notes provide a comprehensive set of protocols for assessing the impact of this compound on gene expression in a research setting. The protocols cover experimental design, cell culture and treatment, RNA isolation, and two primary methods for gene expression analysis: quantitative real-time polymerase chain reaction (RT-qPCR) for targeted gene analysis and RNA sequencing (RNA-seq) for genome-wide transcriptional profiling.
Key Signaling Pathways
This compound, like its parent compound hesperidin, is known to influence several key signaling pathways involved in inflammation, oxidative stress, and cell survival. These include:
-
NF-κB Signaling Pathway: A central regulator of inflammation, the NF-κB pathway is often inhibited by flavonoids, leading to a downstream reduction in the expression of pro-inflammatory cytokines.[2][3][4]
-
Nrf2 Signaling Pathway: This pathway is a critical cellular defense mechanism against oxidative stress. Activation of Nrf2 by compounds like this compound can lead to the increased expression of antioxidant and detoxification genes.[5][6]
-
PI3K/Akt Signaling Pathway: This pathway is involved in cell survival, proliferation, and growth. Some flavonoids have been shown to modulate PI3K/Akt signaling, which can have implications for various disease states.[7][8]
Experimental Design and Workflow
A well-designed experiment is critical for obtaining reliable and reproducible data. The general workflow for assessing the effect of this compound on gene expression is outlined below.
Protocols
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the general procedure for treating cultured cells with this compound to assess its impact on gene expression.
Materials:
-
Selected cell line (e.g., HepG2 for metabolic studies, RAW 264.7 for inflammation studies)
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells in appropriate culture vessels and allow them to adhere and reach 70-80% confluency.
-
Preparation of Treatment Solutions: Prepare a stock solution of this compound in the chosen solvent. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.
-
Dose-Response and Time-Course:
-
Dose-Response: Treat the cells with a range of this compound concentrations (e.g., 1, 5, 10, 25, 50 µM) for a fixed time point (e.g., 24 hours).
-
Time-Course: Treat the cells with a fixed concentration of this compound (determined from the dose-response experiment) for various time points (e.g., 6, 12, 24, 48 hours).
-
-
Treatment: Remove the existing culture medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells under standard cell culture conditions (e.g., 37°C, 5% CO2) for the designated time.
-
Cell Harvesting: After the incubation period, wash the cells with ice-cold PBS and proceed immediately to RNA isolation.
Protocol 2: Total RNA Isolation
This protocol outlines the extraction of high-quality total RNA from cultured cells using a common reagent-based method.
Materials:
-
TRIzol® reagent or similar
-
Chloroform
-
Isopropanol
-
75% Ethanol (B145695) (in RNase-free water)
-
RNase-free water
-
RNase-free tubes and pipette tips
Procedure:
-
Cell Lysis: Add 1 mL of TRIzol® reagent directly to the culture dish (for a 60 mm dish) and scrape the cells. Pipette the lysate up and down several times to homogenize.
-
Phase Separation: Transfer the homogenate to an RNase-free microcentrifuge tube and incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.
-
Centrifugation: Centrifuge the samples at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red phenol-chloroform phase, an interphase, and a colorless upper aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a fresh RNase-free tube. Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes.
-
RNA Pelletization: Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA will form a gel-like pellet at the bottom of the tube.
-
RNA Wash: Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol. Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully remove the ethanol wash and air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA pellet in an appropriate volume of RNase-free water (e.g., 20-50 µL).
-
RNA Quality and Quantity Assessment: Determine the RNA concentration and purity using a spectrophotometer (A260/A280 and A260/A230 ratios). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
Protocol 3: Quantitative Real-Time PCR (RT-qPCR)
This protocol is for the targeted analysis of specific genes of interest.
Materials:
-
Isolated total RNA
-
Reverse transcription kit
-
qPCR master mix (SYBR Green or probe-based)
-
Forward and reverse primers for target and reference genes
-
RNase-free water
-
qPCR instrument
Procedure:
-
DNase Treatment (Optional but Recommended): Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.
-
Reverse Transcription (cDNA Synthesis): Synthesize first-strand cDNA from the total RNA using a reverse transcription kit according to the manufacturer's instructions.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, cDNA template, and RNase-free water.
-
qPCR Run: Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the amplification data to determine the cycle threshold (Ct) values. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable reference gene (e.g., GAPDH, ACTB).
Protocol 4: RNA Sequencing (RNA-seq) - Library Preparation and Data Analysis Overview
This protocol provides a general overview of the steps involved in preparing RNA-seq libraries for genome-wide expression analysis.
Materials:
-
High-quality total RNA
-
RNA-seq library preparation kit (e.g., Illumina TruSeq Stranded mRNA)
-
Next-generation sequencing (NGS) platform
Procedure:
-
mRNA Purification: Isolate mRNA from the total RNA using oligo(dT) magnetic beads.
-
Fragmentation and Priming: Fragment the purified mRNA into smaller pieces and prime it for cDNA synthesis.
-
First and Second Strand cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair, A-tailing, and Adapter Ligation: Repair the ends of the double-stranded cDNA, add a single 'A' base to the 3' ends, and ligate sequencing adapters.
-
Library Amplification: Amplify the adapter-ligated library using PCR.
-
Library Quantification and Quality Control: Quantify the final library and assess its size distribution using a bioanalyzer.
-
Sequencing: Sequence the prepared libraries on an NGS platform.
-
Data Analysis Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Alignment: Align the reads to a reference genome.
-
Quantification: Count the number of reads mapped to each gene.
-
Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated upon this compound treatment.[9]
-
Pathway and Gene Ontology Analysis: Perform functional enrichment analysis to identify biological pathways and processes affected by this compound.
-
Data Presentation
Quantitative data from gene expression analysis should be presented in a clear and organized manner.
Table 1: RT-qPCR Analysis of Key Inflammatory and Antioxidant Genes
| Gene | Treatment Group | Fold Change (vs. Vehicle) | p-value |
| TNF-α | This compound (10 µM) | 0.45 | < 0.01 |
| This compound (25 µM) | 0.21 | < 0.001 | |
| IL-6 | This compound (10 µM) | 0.52 | < 0.01 |
| This compound (25 µM) | 0.28 | < 0.001 | |
| HMOX1 | This compound (10 µM) | 2.8 | < 0.05 |
| This compound (25 µM) | 4.5 | < 0.01 | |
| NQO1 | This compound (10 µM) | 2.1 | < 0.05 |
| This compound (25 µM) | 3.9 | < 0.01 |
Table 2: Top 5 Upregulated and Downregulated Genes from RNA-seq Analysis
| Gene Symbol | Log2 Fold Change | p-value | Function |
| Upregulated | |||
| HMOX1 | 2.5 | < 0.001 | Heme oxygenase 1 (antioxidant) |
| GCLC | 2.1 | < 0.001 | Glutamate-cysteine ligase (glutathione synthesis) |
| NQO1 | 1.9 | < 0.001 | NAD(P)H quinone dehydrogenase 1 (detoxification) |
| TXNRD1 | 1.7 | < 0.01 | Thioredoxin reductase 1 (redox regulation) |
| ABCG2 | 1.5 | < 0.01 | ATP binding cassette subfamily G member 2 (transporter) |
| Downregulated | |||
| IL1B | -2.8 | < 0.001 | Interleukin 1 beta (pro-inflammatory cytokine) |
| CXCL8 | -2.5 | < 0.001 | C-X-C motif chemokine ligand 8 (pro-inflammatory chemokine) |
| MMP9 | -2.2 | < 0.001 | Matrix metallopeptidase 9 (inflammation, tissue remodeling) |
| PTGS2 (COX-2) | -2.0 | < 0.001 | Prostaglandin-endoperoxide synthase 2 (inflammation) |
| NFKBIA | -1.8 | < 0.01 | NFKB inhibitor alpha (regulator of NF-κB) |
Signaling Pathway Diagrams
Conclusion
The protocols and guidelines presented here offer a robust framework for investigating the effects of this compound on gene expression. By employing a combination of targeted and genome-wide approaches, researchers can gain valuable insights into the molecular mechanisms of action of this promising flavonoid. This knowledge is essential for advancing its potential development as a therapeutic agent for a variety of health conditions.
References
- 1. Effects of Flavonoids on Cancer, Cardiovascular and Neurodegenerative Diseases: Role of NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 3. globalsciencebooks.info [globalsciencebooks.info]
- 4. researchgate.net [researchgate.net]
- 5. NRF2 signaling pathway: A comprehensive prognostic and gene expression profile analysis in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Overview of Nrf2 Signaling Pathway and Its Role in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pathway-Specific Analysis of Gene Expression Data Identifies the PI3K/Akt Pathway as a Novel Therapeutic Target in Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Techniques for Measuring Methylhesperidin Uptake in Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128) found in citrus fruits, has garnered significant interest for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Understanding the extent and mechanism of its uptake into cells is crucial for evaluating its bioavailability and pharmacological activity. This document provides detailed application notes and protocols for measuring the cellular uptake of this compound using various analytical techniques. The methodologies described are intended to guide researchers in selecting and implementing the most suitable approach for their specific research needs.
Analytical Techniques for Quantifying Intracellular this compound
Several robust techniques can be employed to quantify the amount of this compound taken up by cells. The choice of method will depend on factors such as the required sensitivity, throughput, and the availability of specialized equipment.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)
HPLC-MS/MS is a highly sensitive and specific method for the quantification of small molecules like this compound in complex biological matrices.[1] It is considered a gold standard for bioanalytical studies.
Principle: This technique separates this compound from other cellular components using liquid chromatography, followed by its detection and quantification based on its unique mass-to-charge ratio using tandem mass spectrometry.
Advantages:
-
High sensitivity and specificity.
-
Ability to measure the parent compound and its potential metabolites simultaneously.
-
Well-established protocols for similar flavonoids are available and adaptable.
Disadvantages:
-
Requires expensive instrumentation.
-
Sample preparation can be complex.
Fluorescence-Based Assays
This method leverages the intrinsic fluorescent properties of this compound for its quantification. Water-soluble methylhesperidins have been reported to exhibit blue fluorescence, which can be exploited for uptake studies.
Principle: The fluorescence intensity of this compound within the cell lysate is measured using a fluorescence spectrophotometer or a microplate reader. This intensity is directly proportional to the concentration of this compound.
Advantages:
-
High throughput and relatively low cost.
-
Simpler sample preparation compared to LC-MS/MS.
-
Can be adapted for real-time uptake monitoring in live cells with appropriate microscopy techniques.
Disadvantages:
-
Potential for interference from other fluorescent compounds in the cell.
-
Less specific than mass spectrometry.
Radiolabeling Assays
Radiolabeling provides a highly sensitive method for tracing the uptake of a compound. This involves synthesizing this compound with a radioactive isotope, such as tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C).
Principle: Cells are incubated with radiolabeled this compound. After incubation, the cells are lysed, and the amount of radioactivity is measured using a scintillation counter. The measured radioactivity is directly proportional to the amount of this compound taken up by the cells.
Advantages:
-
Extremely high sensitivity.
-
Direct measurement of the compound of interest.
Disadvantages:
-
Requires synthesis of a radiolabeled compound, which can be challenging and expensive.
-
Involves handling of radioactive materials and requires specialized licenses and facilities.
-
Does not distinguish between the parent compound and its radiolabeled metabolites.
Experimental Protocols
The following section provides detailed protocols for the aforementioned techniques. These protocols are based on established methods for flavonoid uptake studies and can be optimized for specific cell lines and experimental conditions.
Caco-2 Cell Permeability Assay: A Model for Intestinal Absorption
The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted in vitro model for studying the intestinal permeability of compounds.[2][3][4] When cultured on semi-permeable membranes, Caco-2 cells differentiate to form a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[5][6]
Experimental Workflow for Caco-2 Permeability Assay:
Caption: Workflow for Caco-2 cell permeability assay.
Protocol:
-
Cell Culture and Seeding:
-
Culture Caco-2 cells in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed the cells onto permeable Transwell® inserts (e.g., 0.4 µm pore size) at a density of approximately 6 x 10⁴ cells/cm².
-
Maintain the cultures for 21-25 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer using a voltohmmeter. A TEER value above 250 Ω·cm² generally indicates a well-formed monolayer.[3]
-
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayer with pre-warmed Hank's Balanced Salt Solution (HBSS).
-
Add the test solution containing this compound (e.g., 100 µM in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect aliquots from the basolateral chamber and replace with an equal volume of fresh HBSS.
-
At the end of the experiment, collect samples from the apical chamber.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
To investigate active efflux, perform the transport experiment in the reverse direction by adding the this compound solution to the basolateral chamber and sampling from the apical chamber.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using one of the analytical methods described below.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the steady-state flux of this compound across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Protocol for LC-MS/MS Quantification
This protocol outlines the steps for quantifying this compound in cell lysates or transport buffer.
Sample Preparation:
-
Cell Lysate:
-
After the uptake experiment, wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) or by sonication in a solvent like methanol (B129727).
-
Centrifuge the lysate to pellet cellular debris.
-
-
Protein Precipitation:
-
To 100 µL of cell lysate or transport buffer sample, add 300 µL of cold acetonitrile (B52724) containing an internal standard (e.g., a structurally similar flavonoid not present in the sample).
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes to precipitate proteins.
-
-
Supernatant Collection and Evaporation:
-
Carefully collect the supernatant and transfer it to a new tube.
-
Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.
-
-
Reconstitution:
-
Reconstitute the dried residue in a suitable mobile phase (e.g., 100 µL of 50% methanol in water) for LC-MS/MS analysis.
-
LC-MS/MS Conditions (Example):
-
LC Column: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization: Electrospray ionization (ESI) in positive or negative mode (to be optimized for this compound).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of the compounds.
Protocol for Fluorescence-Based Quantification
This protocol is suitable for high-throughput screening of this compound uptake.
Sample Preparation:
-
Follow the cell lysate preparation steps as described in the LC-MS/MS protocol (Section 2.2.1). A simple lysis with a detergent-based buffer is usually sufficient.
Fluorescence Measurement:
-
Transfer the cell lysate to a black 96-well microplate.
-
Use a fluorescence microplate reader to measure the fluorescence intensity.
-
Determine the optimal excitation and emission wavelengths for this compound by performing a spectral scan. Based on existing data for similar compounds, excitation in the UV range (around 330-370 nm) and emission in the blue range (around 430-460 nm) can be a starting point.
-
Prepare a standard curve of this compound in the same lysis buffer to determine the concentration in the samples.
-
Normalize the fluorescence intensity to the total protein concentration in each well, determined by a protein assay (e.g., BCA assay).
Protocol for Radiolabeling Assay
This protocol requires a custom-synthesized radiolabeled this compound.
Uptake Experiment:
-
Seed cells in a multi-well plate and grow to the desired confluency.
-
Wash the cells with pre-warmed HBSS.
-
Add the incubation medium containing a known concentration of radiolabeled this compound.
-
Incubate for the desired time at 37°C.
-
To determine non-specific binding, include control wells with a large excess of non-labeled this compound.
Sample Processing:
-
Terminate the uptake by rapidly washing the cells three times with ice-cold PBS.
-
Lyse the cells by adding a scintillation-compatible lysis buffer (e.g., 0.1 M NaOH).
-
Transfer the lysate to a scintillation vial.
-
Add a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
Data Analysis:
-
Convert the measured counts per minute (CPM) to disintegrations per minute (DPM) to account for quenching.
-
Use a standard curve of the radiolabeled compound to convert DPM to the amount of this compound.
-
Normalize the uptake to the protein concentration or cell number.
Investigating the Mechanism of Cellular Uptake
Understanding whether this compound enters cells via passive diffusion or active transport is crucial for predicting its in vivo behavior.
Experimental Design to Differentiate Uptake Mechanisms:
Caption: Experimental design to elucidate uptake mechanism.
Protocols for Mechanistic Studies:
-
Temperature Dependence: Perform the uptake assay at 37°C and 4°C. Active transport is an energy-dependent process and will be significantly reduced at lower temperatures, while passive diffusion will be less affected.[7]
-
Energy Depletion: Pre-incubate the cells with metabolic inhibitors such as sodium azide (B81097) and 2-deoxy-D-glucose to deplete intracellular ATP. A significant reduction in uptake would suggest an active transport mechanism.
-
Inhibitor Studies: Use known inhibitors of common drug transporters to investigate their potential involvement. For example:
-
Verapamil or Cyclosporin A: Inhibitors of P-glycoprotein (P-gp).[8]
-
MK-571: Inhibitor of Multidrug Resistance-Associated Proteins (MRPs).[8]
-
Ko143: Inhibitor of Breast Cancer Resistance Protein (BCRP).[8] A significant increase in the net uptake of this compound in the presence of these inhibitors would indicate that it is a substrate for the respective efflux transporter.
-
Data Presentation
Quantitative data from uptake experiments should be summarized in clearly structured tables for easy comparison. Below is a template for presenting such data.
Table 1: Apparent Permeability (Papp) of Hesperidin and Related Flavonoids in Caco-2 Cells.
| Compound | Concentration (µM) | Papp (A to B) (10⁻⁶ cm/s) | Papp (B to A) (10⁻⁶ cm/s) | Efflux Ratio | Reference |
| Hesperidin | 10 | 0.5 ± 0.1 | 1.2 ± 0.3 | 2.4 | [5] |
| Hesperetin | 10 | 15.2 ± 2.5 | 14.8 ± 1.9 | 0.97 | [9] |
| Quercetin | 100 | 1.70 ± 0.11 | - | - | [4] |
| Kaempferol | 100 | 1.17 ± 0.128 | - | - | [4] |
| This compound | TBD | TBD | TBD | TBD | Experimental |
Note: Data for hesperidin and other flavonoids are provided for reference. TBD (To Be Determined) indicates that specific data for this compound needs to be generated experimentally.
Table 2: Intracellular Concentration of Hesperidin in Different Cell Lines.
| Cell Line | Compound | Concentration (µM) | Incubation Time (h) | Intracellular Concentration (µM) | Reference |
| HeLa | Hesperidin | 80 | 24 | ~20 (estimated from viability data) | [10] |
| HaCaT | Hesperidin | 50 | 24 | Not directly quantified | [11] |
| Caco-2 | This compound | TBD | TBD | TBD | Experimental |
Note: Quantitative intracellular concentration data for hesperidin and its derivatives are scarce in the literature. The provided values are estimations based on reported biological effects. Direct quantification is recommended.
Signaling Pathways Involved in Flavonoid Uptake
The cellular uptake of flavonoids can be a complex process involving passive diffusion and carrier-mediated transport. The following diagram illustrates the potential pathways for this compound uptake.
Caption: Potential cellular uptake and efflux pathways for this compound.
The uptake of flavonoids is influenced by their physicochemical properties, such as lipophilicity and molecular size.[12] While some flavonoids can cross the cell membrane via passive diffusion, others may utilize carrier-mediated transport systems. Efflux transporters like P-glycoprotein (P-gp), Multidrug Resistance-Associated Proteins (MRPs), and Breast Cancer Resistance Protein (BCRP) can actively pump flavonoids out of the cell, thereby limiting their intracellular accumulation.[8][13] The extent to which this compound utilizes these pathways needs to be experimentally determined.
Conclusion
The methodologies and protocols outlined in this document provide a comprehensive framework for investigating the cellular uptake of this compound. By employing a combination of advanced analytical techniques and well-established in vitro models, researchers can gain valuable insights into the absorption, distribution, and potential cellular targets of this promising flavonoid. The systematic investigation of its uptake mechanisms will be instrumental in advancing its development as a potential therapeutic agent.
References
- 1. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 2. Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hesperidin enhances intestinal barrier function in Caco‐2 cell monolayers via AMPK‐mediated tight junction‐related proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hesperidin enhances intestinal barrier function in Caco-2 cell monolayers via AMPK-mediated tight junction-related proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An in vitro and in silico study on the flavonoid-mediated modulation of the transport of 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) through Caco-2 monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hesperidin inhibits HeLa cell proliferation through apoptosis mediated by endoplasmic reticulum stress pathways and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
Application of Methylhesperidin in Vascular Biology Research: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylhesperidin, a flavonoid derivative of hesperidin (B1673128), has garnered significant interest in vascular biology research due to its potential therapeutic effects on the circulatory system. As a vasodilating agent, its utility extends to various aspects of vascular health, including endothelial function, inflammation, and angiogenesis.[1][2] This document provides detailed application notes and protocols for researchers investigating the multifaceted roles of this compound and its derivatives, such as this compound chalcone (B49325), in vascular biology.
Key Applications in Vascular Biology
This compound and its related compounds are being explored for their:
-
Anti-inflammatory Properties: Inhibition of endothelial inflammation is a key area of investigation.[3][4]
-
Antioxidant Effects: Scavenging of reactive oxygen species (ROS) contributes to its protective effects on the vasculature.[4]
-
Improvement of Endothelial Function: This includes stimulating nitric oxide (NO) production and reducing the expression of adhesion molecules.
-
Regulation of Angiogenesis: Studies on the parent compound, hesperidin, suggest an inhibitory role in vascular formation.[5][6][7]
-
Modulation of Vascular Smooth Muscle Cell (VSMC) Function: Influencing VSMC proliferation and migration is critical in conditions like atherosclerosis and restenosis.
Data Presentation: Quantitative Effects of this compound and Derivatives
The following tables summarize the quantitative data on the effects of this compound and its derivatives in vascular biology studies.
Table 1: In Vitro Effects of this compound and Hesperidin on Endothelial Cells
| Compound | Cell Line | Assay | Concentration | Observed Effect | Reference |
| This compound | - | Inhibition of TNF-α-induced VCAM-1 expression | Not specified | Inhibition of Akt and PKC phosphorylation | [3] |
| Hesperidin | HUVECs | Tube Formation Assay | 12.5, 25, 50, 100 µM | Significant inhibition of cell migration and tube formation | [5][7] |
| Hesperidin | HUVECs | Western Blot | 12.5, 25, 50, 100 µM | Suppression of AKT and mTOR expression | [5][7] |
Table 2: In Vivo and Clinical Effects of Monoglucosyl Hesperidin on Vascular Function
| Compound | Study Population | Duration | Daily Dose | Primary Outcome | Result | Reference |
| Monoglucosyl Hesperidin (MH) with Monoglucosyl Rutin (MR) | Healthy adults with relatively low vascular flexibility | 8 weeks | 70 mg MH, 140 mg MR | Flow-Mediated Dilation (FMD) | Significant improvement compared to placebo | [2][8] |
| Monoglucosyl Hesperidin (MH) with Monoglucosyl Rutin (MR) | Healthy adults with relatively low vascular flexibility | 8 weeks | 70 mg MH, 140 mg MR | E-selectin | Significant reduction compared to placebo | [2][8] |
Table 3: Cytotoxicity of Hesperidin Methyl Chalcone (HMC)
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Hesperidin Methyl Chalcone (HMC) | A549 (human lung carcinoma) | MTT Assay | 51.12 µM | [8] |
Signaling Pathways and Mechanisms of Action
This compound and its parent compound, hesperidin, exert their vascular effects through the modulation of key signaling pathways.
Inhibition of Inflammatory Signaling in Endothelial Cells
This compound has been shown to reduce the expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) induced by Tumor Necrosis Factor-alpha (TNF-α). This anti-inflammatory effect is mediated through the inhibition of Protein Kinase B (Akt) and Protein Kinase C (PKC) phosphorylation.[3]
References
- 1. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tumor endothelial cell tube-formation model for determining anti-angiogenic activity of a tRNA synthetase cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ingredients-lonier.com [ingredients-lonier.com]
- 5. Protocol Online: Protocol for Aortic Ring Assay [protocol-online.org]
- 6. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The flavonoid hesperidin methyl chalcone as a potential therapeutic agent for cancer therapy: Molecular docking, <i>in vitro</i> cytotoxicity, and <i>in vivo</i> antitumor activity - Arabian Journal of Chemistry [arabjchem.org]
Methodology for Studying Methylhesperidin's Effect on Mitochondrial Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128) found in citrus fruits, is recognized for its antioxidant properties. Emerging research suggests that its parent compound, hesperidin, can positively impact mitochondrial health by mitigating oxidative stress and supporting mitochondrial function. These application notes provide a comprehensive framework and detailed protocols for investigating the effects of this compound on mitochondrial bioenergetics, membrane potential, reactive oxygen species (ROS) production, and key signaling pathways involved in mitochondrial biogenesis and stress response.
Core Concepts and Potential Mechanisms
This compound is hypothesized to influence mitochondrial function through several mechanisms, primarily stemming from its antioxidant capacity. One of the key pathways implicated is the activation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of antioxidant and cytoprotective genes.[1][2] Hydrolyzed this compound (h-MHES) has been shown to promote Nrf2 nuclear translocation, leading to the upregulation of antioxidant enzymes.[1][3] This action helps to reduce cellular and mitochondrial oxidative stress, a primary driver of mitochondrial dysfunction.
Furthermore, the parent compound hesperidin has been demonstrated to protect mitochondria by maintaining membrane potential, improving the activity of electron transport chain complexes, and increasing ATP production.[4][5][6][7][8] These effects may be linked to the activation of the PGC-1α signaling pathway, a master regulator of mitochondrial biogenesis.[9] This methodology outlines the experimental approaches to investigate whether this compound confers similar protective effects.
Experimental Workflow
The following workflow provides a logical progression for characterizing the effects of this compound on mitochondrial function in a cellular model.
Caption: A logical workflow for investigating this compound's mitochondrial effects.
Data Presentation
Quantitative data from the described experiments should be summarized in tables for clear comparison between control and this compound-treated groups.
Table 1: Mitochondrial Respiration Parameters (Seahorse XF Mito Stress Test)
| Parameter | Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., FCCP) |
| Basal Respiration (pmol/min) | ||||
| ATP Production (pmol/min) | ||||
| Maximal Respiration (pmol/min) | ||||
| Spare Respiratory Capacity (%) | ||||
| Proton Leak (pmol/min) | ||||
| Non-Mitochondrial Oxygen Consumption (pmol/min) |
Table 2: Mitochondrial Health and Oxidative Stress Markers
| Parameter | Control | This compound (Low Dose) | This compound (High Dose) | Positive Control (e.g., CCCP for ΔΨm, Antimycin A for ROS) |
| Mitochondrial Membrane Potential (ΔΨm) (Red/Green Fluorescence Ratio) | ||||
| Mitochondrial Superoxide (MitoSOX Red Fluorescence Intensity) | ||||
| Cellular ATP Levels (Relative Luminescence Units) |
Table 3: Protein Expression Levels (Western Blot Densitometry)
| Protein Target | Control | This compound (Low Dose) | This compound (High Dose) |
| Nrf2 (Nuclear Fraction) | |||
| PGC-1α | |||
| Loading Control (e.g., β-actin, GAPDH) |
Signaling Pathways
This compound is anticipated to modulate key signaling pathways that govern mitochondrial biogenesis and the antioxidant response.
Caption: Potential signaling pathways modulated by this compound.
Experimental Protocols
Cell Culture and Treatment
-
Cell Line Selection: Choose a cell line relevant to the research question (e.g., HepG2 for liver metabolism, SH-SY5Y for neuroprotection, or C2C12 for muscle bioenergetics).
-
Culture Conditions: Culture cells in the appropriate medium supplemented with fetal bovine serum (FBS) and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO. Further dilute in culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically <0.1%).
-
Treatment: Seed cells to achieve 70-80% confluency at the time of treatment. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control. The treatment duration should be optimized based on preliminary time-course experiments.
Measurement of Mitochondrial Respiration (Seahorse XF Analyzer)
This protocol is adapted for the Agilent Seahorse XF96 or similar platforms.
-
Cell Seeding: The day before the assay, seed cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
Cartridge Hydration: Hydrate the Seahorse XF sensor cartridge with Seahorse XF Calibrant in a non-CO2 37°C incubator overnight.
-
Medium Exchange: On the day of the assay, remove the culture medium and wash the cells with pre-warmed Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine. Finally, add the appropriate volume of assay medium to each well and incubate in a non-CO2 37°C incubator for 1 hour.
-
Compound Loading: Load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors: oligomycin (B223565) (ATP synthase inhibitor), FCCP (uncoupling agent), and a mixture of rotenone/antimycin A (Complex I and III inhibitors).
-
Assay Execution: Calibrate the sensor cartridge in the Seahorse XF Analyzer. After calibration, replace the calibrant plate with the cell plate and initiate the Mito Stress Test protocol. The instrument will measure the oxygen consumption rate (OCR) at baseline and after each inhibitor injection.
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol utilizes the JC-1 fluorescent probe.
-
Cell Preparation: Seed and treat cells with this compound in a black, clear-bottom 96-well plate. Include wells for a positive control (e.g., treatment with CCCP, a mitochondrial uncoupling agent).
-
JC-1 Staining: Prepare a working solution of JC-1 dye in pre-warmed culture medium. Remove the treatment medium from the cells and add the JC-1 staining solution.
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.[4][5]
-
Washing: Gently wash the cells with a suitable assay buffer to remove excess dye.
-
Fluorescence Measurement: Measure the fluorescence using a fluorescence plate reader. Red fluorescence (J-aggregates, indicative of high ΔΨm) is typically measured at Ex/Em ~535/590 nm, and green fluorescence (JC-1 monomers, indicative of low ΔΨm) is measured at Ex/Em ~485/530 nm. The ratio of red to green fluorescence is used to quantify changes in ΔΨm.
Quantification of Mitochondrial Reactive Oxygen Species (ROS)
This protocol uses the MitoSOX Red probe for the specific detection of mitochondrial superoxide.
-
Cell Preparation: Seed and treat cells with this compound in a suitable culture plate or on coverslips.
-
MitoSOX Staining: Prepare a working solution of MitoSOX Red in a buffered solution (e.g., HBSS).[2] Remove the treatment medium, wash the cells, and add the MitoSOX Red working solution.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.[2]
-
Washing: Gently wash the cells to remove the unbound probe.
-
Analysis: Analyze the fluorescence intensity using a fluorescence microscope or a plate reader (Ex/Em ~510/580 nm). The intensity of the red fluorescence is proportional to the level of mitochondrial superoxide.
Determination of Cellular ATP Levels
This protocol is based on a luciferase/luciferin bioluminescence assay.
-
Cell Culture and Treatment: Culture and treat cells with this compound in an opaque-walled 96-well plate suitable for luminescence measurements.
-
Cell Lysis: Add an ATP-releasing reagent to each well to lyse the cells and release cellular ATP.[10]
-
Luminescence Reaction: Add the ATP detection cocktail containing luciferase and D-luciferin to the cell lysate.[10]
-
Measurement: Immediately measure the luminescence using a plate-reading luminometer. The light output is directly proportional to the ATP concentration.
-
Quantification: Generate an ATP standard curve to determine the absolute ATP concentration in the samples.
Western Blot Analysis for Nrf2 and PGC-1α
-
Protein Extraction: After treatment with this compound, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors. For Nrf2 nuclear translocation, perform nuclear and cytoplasmic fractionation.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST). Incubate the membrane with primary antibodies against Nrf2, PGC-1α, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize the expression of the target proteins to the loading control.
References
- 1. Assay of mitochondrial levels of reactive oxygen species using MitoSOX:MitoTracker Deep red end point measurement [help.imageanalyst.net]
- 2. benchchem.com [benchchem.com]
- 3. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 4. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. researchgate.net [researchgate.net]
- 9. JC-1 - Mitochondrial Membrane Potential Assay Kit (ab113850) | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
Troubleshooting & Optimization
how to improve the solubility of methylhesperidin in aqueous buffers
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to improve the solubility of methylhesperidin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility in aqueous buffers important?
This compound is a flavanone (B1672756) glycoside, a methylated derivative of hesperidin (B1673128), which is naturally found in citrus fruits.[1][2] Its solubility in aqueous buffers is crucial for a variety of experimental assays, including cell-based studies, enzyme kinetics, and formulation development for therapeutic applications. Proper dissolution ensures accurate concentration measurements and bioavailability in biological systems.
Q2: Is this compound considered water-soluble?
Yes, this compound is generally considered to be water-soluble, particularly in comparison to its precursor, hesperidin.[3] Some sources describe it as "very readily soluble in water" with a solubility of 1:1.[3] However, the exact solubility can be influenced by the specific isomer mixture, purity, and the composition of the aqueous buffer (e.g., pH, ionic strength).
Q3: I am observing precipitation when dissolving this compound in my aqueous buffer. What could be the cause?
Several factors can contribute to precipitation:
-
Concentration: You may be exceeding the solubility limit of this compound in your specific buffer system.
-
Buffer Composition: The pH, ionic strength, and presence of other salts in your buffer can influence solubility.
-
Temperature: Solubility is often temperature-dependent. Dissolving at a lower temperature might reduce solubility.
-
Purity of the Compound: Impurities in the this compound sample could affect its dissolution.
Q4: What are some common strategies to enhance the solubility of flavonoids like this compound?
While this compound is relatively water-soluble, techniques used for its parent compound, hesperidin, can be adapted if solubility issues arise. These include:
-
Co-solvents: Using a small amount of a water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) to first dissolve the compound before diluting with the aqueous buffer.[4][5]
-
pH Adjustment: The solubility of some flavonoids can be pH-dependent. For hesperidin, solubility increases in alkaline conditions.[6][7]
-
Cyclodextrins: Encapsulating the molecule within cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with enhanced aqueous solubility.[8][9]
-
Solid Dispersions: Creating solid dispersions with carriers like mannitol (B672) or PVP K30 can improve the dissolution rate.[10][11]
-
Hydrotropic Solubilization: Using hydrotropic agents like sodium salicylate (B1505791) can enhance the solubility of poorly soluble compounds.[12]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| This compound powder is not dissolving completely in the aqueous buffer. | The concentration is too high for the given buffer. | Try preparing a lower concentration. Refer to the solubility data table below. |
| The dissolution rate is slow. | Gently warm the solution and/or use sonication to aid dissolution.[5] | |
| The buffer pH is not optimal. | Experiment with adjusting the pH of your buffer. For flavonoids, solubility can sometimes be increased at a more alkaline pH. | |
| A clear solution is formed initially, but precipitation occurs over time. | The solution is supersaturated and unstable. | Prepare a fresh solution before each experiment. Avoid storing aqueous solutions for extended periods.[4] |
| The compound is degrading. | Store stock solutions in appropriate conditions, such as aliquoted at -20°C or -80°C and protected from light, to minimize degradation.[5] | |
| The buffer components are interacting with the this compound. | Consider using a simpler buffer system or a different buffer altogether. | |
| Inconsistent results are observed in biological assays. | Incomplete dissolution is leading to inaccurate concentrations. | Ensure complete dissolution before use. Visually inspect for any particulate matter. Consider filtering the solution through a 0.22 µm filter. |
| The use of co-solvents (e.g., DMSO) is causing cellular toxicity. | If using a co-solvent, ensure the final concentration in your assay is below the toxicity threshold for your cell line. Perform a vehicle control experiment. |
Quantitative Data Summary
The following table summarizes the solubility of this compound and its parent compound hesperidin in various solvents.
| Compound | Solvent | Solubility | Reference |
| This compound | Water | Very readily soluble (1:1) | [3] |
| Methanol, Ethanol | Soluble | [3] | |
| Isopropyl alcohol, Chloroform, Ethyl acetate | Slightly soluble | [3] | |
| Ether, Benzene, Petroleum ether | Insoluble | [3] | |
| 10% DMSO in Saline | ≥ 2.5 mg/mL | [5] | |
| 10% DMSO in 20% SBE-β-CD in Saline | ≥ 2.5 mg/mL | [5] | |
| Hesperidin | Water | 1 g in 50 L (very poorly soluble) | [6] |
| DMSO | ~5 mg/mL | [4] | |
| Dimethyl formamide | ~3 mg/mL | [4] | |
| 1:5 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | [4] | |
| Dilute alkali, Pyridine | Soluble | [6] |
Experimental Protocols
Protocol: Preparation of a this compound Stock Solution using a Co-solvent
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, which can then be diluted in an aqueous buffer for experimental use.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
Pipettes and sterile tips
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).[5]
-
Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.
-
If the powder is not fully dissolved, use an ultrasonic bath for 5-10 minutes.[5] Gentle warming can also be applied.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[5] It is recommended to use the stock solution within one to six months.[5]
-
-
Dilution in Aqueous Buffer:
-
Thaw a single aliquot of the this compound stock solution.
-
Add the required volume of the stock solution to your pre-warmed aqueous buffer to achieve the final desired concentration.
-
Mix thoroughly by vortexing or inverting the tube.
-
Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. This compound | C29H36O15 | CID 5284419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. abmole.com [abmole.com]
- 3. US3084154A - Water-soluble methylhesperidins and their production - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hesperidin | 520-26-3 [chemicalbook.com]
- 7. CN112516331A - Method for improving water solubility and bioavailability of hesperidin - Google Patents [patents.google.com]
- 8. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Improving Solubility and Permeability of Hesperidin through Electrospun Orange-Peel-Extract-Loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of hesperidin solid dispersion for improved solubility and dissolution using mannitol and PVP K30 as carriers | Journal of Applied Pharmaceutical Research [japtronline.com]
- 11. nanobioletters.com [nanobioletters.com]
- 12. Enhancement of aqueous solubility of hesperidin and naringenin utilizing hydrotropic solubilization technique: characterization and in vitro evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Methylhesperidin Instability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the potential instability of methylhesperidin in cell culture media. By understanding the factors that influence its stability, researchers can ensure the accuracy and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability in cell culture a concern?
This compound is a methylated derivative of hesperidin, a bioflavonoid found in citrus fruits. It is often used in research for its potential antioxidant, anti-inflammatory, and vasoprotective properties.[1] Like many phenolic compounds, this compound can be susceptible to degradation in the complex aqueous environment of cell culture media. This instability can lead to a decrease in the effective concentration of the compound over the course of an experiment, resulting in inaccurate and irreproducible data.
Q2: What are the primary factors in cell culture media that can lead to this compound degradation?
Several components commonly found in cell culture media can contribute to the degradation of this compound:
-
pH and Bicarbonate Buffer: Most cell culture media are buffered to a physiological pH of around 7.4 using a sodium bicarbonate system, which requires a CO2 incubator. This mildly alkaline condition, in conjunction with bicarbonate ions, can promote the oxidative degradation of flavonoids.[2]
-
Dissolved Oxygen: The presence of dissolved oxygen in the medium can lead to the oxidation of phenolic compounds like this compound.
-
Trace Metal Ions: Cell culture media contain trace amounts of metal ions (e.g., iron, copper) that can catalyze the oxidative degradation of flavonoids.[3][4][5]
-
Light and Temperature: Exposure to light and elevated temperatures (like 37°C in an incubator) can accelerate the degradation of light-sensitive and thermolabile compounds, including some flavonoids.
Q3: Can components of fetal bovine serum (FBS) affect this compound stability?
Yes, components of FBS can have a dual effect. On one hand, serum albumin, the most abundant protein in serum, can bind to flavonoids.[2][4][6] This binding can have a protective effect, improving the stability and solubility of the flavonoid in the culture medium.[4][6] On the other hand, FBS may also contain enzymes or sources of reactive oxygen species that could potentially contribute to degradation.
Q4: How can I determine if my this compound is degrading in my specific cell culture setup?
The most reliable way to assess the stability of this compound in your experiments is to perform a stability study. This involves incubating this compound in your complete cell culture medium (including FBS, if used) under your standard experimental conditions (37°C, 5% CO2). You would then collect samples at different time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze the concentration of this compound using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8][9]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving issues related to this compound instability.
Problem: Inconsistent or lower-than-expected biological activity of this compound.
This could be a primary indication that the compound is degrading during your experiment, leading to a lower effective concentration.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inconsistent this compound activity.
Potential Causes and Mitigation Strategies
| Potential Cause | Mitigation Strategy |
| Oxidative Degradation | - Prepare fresh solutions: Prepare this compound stock solutions fresh for each experiment. - Minimize exposure to air: Keep stock solutions and media containing this compound tightly sealed. - Consider antioxidants: If compatible with your experimental design, consider the addition of a mild antioxidant to the medium. |
| pH-Dependent Degradation | - HEPES buffer: For short-term experiments, consider using a medium buffered with HEPES instead of or in addition to bicarbonate, which can provide more stable pH control outside of a CO2 incubator. Note that HEPES can be toxic to some cell lines. |
| Photodegradation | - Protect from light: Prepare solutions and conduct experiments in low-light conditions. Use amber-colored tubes and wrap cell culture plates in foil. |
| Long Incubation Times | - Replenish medium: For long-term experiments (>24 hours), consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). |
Experimental Protocols
Protocol 1: Stability Testing of this compound in Cell Culture Medium
This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.
Materials:
-
This compound powder
-
DMSO (cell culture grade)
-
Your complete cell culture medium (e.g., DMEM, RPMI-1640) with all supplements (e.g., FBS, glutamine, antibiotics)
-
Sterile microcentrifuge tubes
-
Cell culture incubator (37°C, 5% CO2)
-
HPLC system with a C18 column
Procedure:
-
Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.
-
Spike the cell culture medium: Add the this compound stock solution to your complete cell culture medium to achieve the final desired concentration for your experiments. Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).
-
Aliquot and incubate: Dispense the this compound-containing medium into sterile, sealed tubes (to prevent evaporation). Place the tubes in your cell culture incubator under standard conditions.
-
Collect samples: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube from the incubator and store it at -80°C until analysis. The 0-hour time point represents 100% of the initial concentration.
-
Analyze by HPLC: Analyze the concentration of this compound in each sample using a validated, stability-indicating HPLC method (see Protocol 2).
-
Calculate degradation: Determine the percentage of this compound remaining at each time point relative to the 0-hour sample.
Protocol 2: Stability-Indicating HPLC Method for this compound
This is a general guideline for an HPLC method. The specific parameters may need to be optimized for your system. A stability-indicating method is one that can separate the intact drug from its degradation products.
HPLC Parameters
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution. A common mobile phase is a mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | ~280-285 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25-30°C |
Method Development:
To ensure the method is stability-indicating, forced degradation studies should be performed on a sample of this compound. This involves subjecting the compound to stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should then be optimized to show baseline separation between the peak for intact this compound and any peaks corresponding to degradation products.
Degradation Pathway Visualization
The primary degradation pathway for flavonoids in cell culture media is often oxidation, which can be catalyzed by pH, metal ions, and oxygen.
Caption: Factors contributing to this compound degradation in cell culture.
By following these guidelines and protocols, researchers can better understand and control the stability of this compound in their cell culture experiments, leading to more reliable and reproducible scientific outcomes.
References
- 1. Structural Relationship and Binding Mechanisms of Five Flavonoids with Bovine Serum Albumin [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. The interaction and binding of flavonoids to human serum albumin modify its conformation, stability and resistance against aggregation and oxidative injuries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Serum albumin acted as an effective carrier to improve the stability of bioactive flavonoid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. japsonline.com [japsonline.com]
- 8. informaticsjournals.co.in [informaticsjournals.co.in]
- 9. ijtsrd.com [ijtsrd.com]
Technical Support Center: Preventing Methylhesperidin Degradation During Sample Extraction
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of methylhesperidin during sample extraction. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during sample preparation?
A1: this compound, a flavanone (B1672756) glycoside similar in structure to hesperidin (B1673128), is susceptible to degradation from several factors, including:
-
pH: Alkaline conditions can lead to the opening of the flavanone ring to form a chalcone (B49325) derivative. While hesperidin is relatively stable in acidic to neutral pH, strong alkaline conditions should be avoided.[1][2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.[3] It is advisable to keep extraction and processing temperatures as low as possible.
-
Light: Exposure to light, particularly UV light, can induce photodegradation of flavonoids.[4]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[4]
-
Enzymatic Activity: If extracting from fresh biological matrices (e.g., plant tissues), endogenous enzymes like glycosidases can cleave the sugar moiety from this compound.
Q2: I am observing lower than expected this compound concentrations in my extracts. What could be the cause?
A2: Lower than expected concentrations can stem from several issues during sample preparation and analysis. Consider the following:
-
Incomplete Extraction: The solvent and method used may not be optimal for fully extracting this compound from the sample matrix.
-
Degradation During Extraction: Review the factors listed in Q1. High temperatures, inappropriate pH, or prolonged exposure to light and air can lead to significant loss of the analyte.
-
Adsorption to Surfaces: this compound may adsorb to glassware or plasticware. Using silanized glassware can help minimize this issue.
-
Improper Storage: Extracted samples should be stored at low temperatures (ideally -20°C or -80°C) and protected from light to prevent degradation over time.[5]
-
Analytical Method Issues: Ensure your analytical method (e.g., HPLC, LC-MS) is properly validated for the quantification of this compound.
Q3: What are the recommended storage conditions for this compound stock solutions and extracts?
A3: For optimal stability, this compound solid compounds and solutions should be stored under the following conditions:
-
Solid Compound: Store at -20°C for long-term storage (up to 3 years).[5]
-
Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO or methanol. Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to one year. For short-term storage (up to one month), -20°C is acceptable.[5]
-
Extracted Samples: Store extracts in amber vials at -80°C until analysis to minimize degradation.
Q4: Can I use sonication for my extraction?
A4: While ultrasound-assisted extraction can be efficient, it should be used with caution. Prolonged sonication can generate heat and free radicals, which may lead to the degradation of flavonoids. If using sonication, it is crucial to control the temperature and duration to minimize potential degradation.
Troubleshooting Guides
Issue 1: Low Recovery of this compound
| Potential Cause | Recommended Solution |
| Incomplete Extraction | Optimize the extraction solvent. Methanol, ethanol, or mixtures with water are commonly used for flavonoids.[4][6] For this compound, which has increased solubility, various organic solvents can be effective.[7] Consider using techniques like pressurized liquid extraction or supercritical fluid extraction for improved efficiency. |
| Degradation due to High Temperature | Avoid excessive heat during extraction and solvent evaporation steps. Use a rotary evaporator at a low temperature (e.g., < 40°C). Consider using non-thermal extraction methods like maceration at room temperature. |
| pH-Induced Degradation | Maintain a neutral or slightly acidic pH during extraction. Avoid strongly alkaline conditions which can promote the formation of the chalcone derivative.[1][2] |
| Oxidative Degradation | Perform extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. The addition of antioxidants like ascorbic acid or BHT to the extraction solvent can also be beneficial.[4] |
| Enzymatic Degradation (for fresh samples) | Deactivate endogenous enzymes before extraction by blanching or freeze-drying the sample material. Alternatively, use solvents that inhibit enzymatic activity, such as high concentrations of ethanol. |
Issue 2: Appearance of Unknown Peaks in Chromatogram
| Potential Cause | Recommended Solution |
| Degradation Products | The appearance of new peaks may indicate the degradation of this compound. The primary degradation pathway for related flavanones under alkaline conditions is the opening of the C-ring to form a chalcone.[2] Under acidic conditions, hydrolysis of the glycosidic bond can occur. |
| Matrix Interferences | The unknown peaks could be endogenous compounds from the sample matrix. Optimize your sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances. |
| Contamination | Ensure all solvents are of high purity and that glassware is thoroughly cleaned to avoid contamination. |
Experimental Protocols
Protocol 1: Extraction of this compound from Citrus Peel
This protocol is adapted from established methods for hesperidin extraction.[4][6][8][9]
-
Sample Preparation:
-
Dry the citrus peels at a low temperature (e.g., 40-50°C) until brittle.
-
Grind the dried peels into a fine powder.
-
-
Extraction:
-
Weigh a known amount of the powdered peel (e.g., 10 g) and place it in a flask.
-
Add an appropriate volume of extraction solvent (e.g., 100 mL of 80% methanol).
-
Stir the mixture at room temperature for a specified period (e.g., 2-4 hours), protected from light.
-
-
Filtration and Concentration:
-
Filter the extract through a suitable filter paper (e.g., Whatman No. 1) to remove solid particles.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C.
-
-
Purification (Optional):
-
The crude extract can be further purified using techniques like column chromatography or recrystallization.
-
-
Storage:
-
Store the final extract in an amber vial at -20°C or lower until analysis.
-
Protocol 2: Extraction of this compound from Plasma
This protocol is a general procedure for the extraction of small molecules from plasma and is adapted from methods for related compounds.[10][11][12]
-
Sample Preparation:
-
Thaw frozen plasma samples on ice.
-
To a 100 µL plasma sample, add an internal standard if available.
-
-
Protein Precipitation:
-
Add 300 µL of ice-cold acetonitrile (B52724) to the plasma sample to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
-
Centrifugation:
-
Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
-
Supernatant Collection and Evaporation:
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
-
Reconstitution and Analysis:
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for your LC-MS analysis.
-
Inject an appropriate volume into the analytical instrument.
-
Visualizations
Logical Workflow for Preventing this compound Degradation
Caption: A logical workflow highlighting key stages where preventative measures against this compound degradation are critical.
Potential Degradation Pathway of this compound
Caption: Potential degradation pathways of this compound, primarily through alkaline-induced ring-opening or hydrolysis of the glycosidic bond.
References
- 1. US3084154A - Water-soluble methylhesperidins and their production - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. qascf.com [qascf.com]
- 5. selleckchem.com [selleckchem.com]
- 6. mdpi.com [mdpi.com]
- 7. nstchemicals.com [nstchemicals.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 11. Development and Optimization of a High Sensitivity LC-MS/MS Method for the Determination of Hesperidin and Naringenin in Rat Plasma: Pharmacokinetic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enhanced Extraction Technique of Omarigliptin from Human Plasma—Applied to Biological Samples from Healthy Human Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Methylhesperidin Dose-Response Curve Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing methylhesperidin dose-response curve in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's anti-inflammatory effects?
A1: this compound primarily exerts its anti-inflammatory effects by inhibiting the phosphorylation of Akt and Protein Kinase C (PKC).[1] This inhibition disrupts the downstream signaling cascade induced by pro-inflammatory stimuli like Tumor Necrosis Factor-alpha (TNF-α), ultimately leading to reduced expression of adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1).[1] Additionally, this compound and its related compounds have been shown to modulate the NF-κB and Nrf2 signaling pathways, which are critical in regulating inflammation and oxidative stress.[2][3]
Q2: How should I prepare a stock solution of this compound for in vitro assays?
A2: this compound has low water solubility. Therefore, it is recommended to prepare a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO). A stock solution of 50-100 mg/mL in fresh, anhydrous DMSO can be prepared. It may be necessary to use sonication to fully dissolve the compound.[4][5] For cell-based assays, it is crucial to ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%.[2]
Q3: What are the typical concentration ranges for this compound in cytotoxicity and anti-inflammatory assays?
A3: The effective concentration of this compound and its derivatives can vary significantly depending on the cell type and the specific endpoint being measured. For cytotoxicity, concentrations can range from 6.25 µM to 100 µM.[1] For anti-inflammatory effects, such as the inhibition of VCAM-1 expression, lower concentrations may be effective. It is always recommended to perform a preliminary dose-finding experiment with a broad range of concentrations to determine the optimal range for your specific experimental setup.
Q4: Can this compound interfere with common cell viability assays like the MTT assay?
A4: Yes, flavonoids, including this compound, have been reported to interfere with tetrazolium-based viability assays like the MTT assay. These compounds can directly reduce the MTT reagent to formazan (B1609692), leading to an overestimation of cell viability and potentially masking cytotoxic effects.[6] It is advisable to include proper controls, such as cell-free wells with this compound and the MTT reagent, to check for direct reduction. Alternatively, consider using a different viability assay, such as the sulforhodamine B (SRB) assay, which is less prone to interference from reducing compounds.[6]
Data Presentation
Table 1: In Vitro Cytotoxicity of Hesperidin (B1673128) Methyl Chalcone (B49325) (HMC) in A549 Cells
| Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| 6.25 | 80.53 ± 3.17 |
| 12.5 | Not specified |
| 25 | Not specified |
| 50 | Not specified |
| 100 | 12.78 ± 1.82 |
| IC50 | 51.12 µM |
Data extracted from a study on hesperidin methyl chalcone (HMC), a related compound, in A549 non-small cell lung cancer cells after 24 hours of treatment, as determined by the MTT assay.[1]
Table 2: Recommended Starting Concentrations for In Vitro Assays
| Assay Type | Cell Line Examples | Inducer (if applicable) | Recommended this compound Concentration Range |
| Cytotoxicity (e.g., MTT, SRB) | A549, HeLa, HepG2 | N/A | 1 - 200 µM |
| Anti-inflammatory (VCAM-1 Expression) | Human Umbilical Vein Endothelial Cells (HUVECs), Human Cardiac Fibroblasts | TNF-α (10-30 ng/mL) | 1 - 50 µM |
| Western Blot (p-Akt Inhibition) | HUVECs, various cancer cell lines | TNF-α or other growth factors | 10 - 100 µM |
| Nrf2 Activation | Keratinocytes, various cell types | N/A or oxidative stressor | 10 - 100 µM |
Experimental Protocols
Protocol 1: MTT Assay for Cytotoxicity of this compound
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock solution. Ensure the final DMSO concentration does not exceed 0.5%.
-
Treatment: Remove the overnight culture medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the blank absorbance. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Inhibition of TNF-α-Induced VCAM-1 Expression
Methodology:
-
Cell Seeding: Seed endothelial cells (e.g., HUVECs) in 24-well plates and grow to confluence.
-
Pre-treatment: Treat the cells with various concentrations of this compound (e.g., 1-50 µM) for 1-2 hours.
-
Stimulation: Add TNF-α to a final concentration of 10-20 ng/mL to all wells except the negative control.
-
Incubation: Incubate for 4-6 hours at 37°C.
-
Analysis: Analyze VCAM-1 expression by either cell-based ELISA or Western blotting.
-
For Cell-based ELISA: Fix the cells, block non-specific binding, and incubate with a primary antibody against VCAM-1, followed by an HRP-conjugated secondary antibody and substrate. Measure absorbance.
-
For Western Blotting: Lyse the cells, quantify protein concentration, separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against VCAM-1 and a loading control (e.g., GAPDH).
-
Troubleshooting Guides
Issue 1: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.
-
Troubleshooting Steps:
-
Ensure a homogenous single-cell suspension before seeding.
-
Use calibrated pipettes and practice consistent pipetting techniques.
-
To minimize edge effects, do not use the outer wells of the plate for experimental data; instead, fill them with sterile PBS or media.
-
Issue 2: The dose-response curve is flat, showing no effect of this compound.
-
Possible Cause: The concentration range is too low, the incubation time is too short, or the chosen cell line is not responsive.
-
Troubleshooting Steps:
-
Perform a wider range of concentrations in a preliminary experiment (e.g., from 0.1 µM to 200 µM).
-
Increase the incubation time with this compound.
-
Verify from the literature that your cell line expresses the target pathways (e.g., Akt, PKC).
-
Issue 3: The dose-response curve is not sigmoidal (e.g., U-shaped or inverted U-shaped).
-
Possible Cause: This may be a hormetic response, which is a biphasic dose-response where low doses have a stimulatory effect and high doses have an inhibitory effect.[7][8] This phenomenon is not uncommon with flavonoids.[7][8]
-
Troubleshooting Steps:
-
Confirm the finding by repeating the experiment with a narrower range of concentrations around the observed stimulatory and inhibitory phases.
-
Consider the biological implications of a hormetic response in your data interpretation.
-
Fit the data to a non-linear regression model that can accommodate a biphasic response.
-
Issue 4: Precipitation of this compound is observed in the culture medium.
-
Possible Cause: Poor solubility of this compound in the aqueous culture medium, especially at higher concentrations.
-
Troubleshooting Steps:
-
Ensure the DMSO stock solution is fully dissolved before diluting it in the medium.
-
Prepare intermediate dilutions in a serum-free medium before adding to the final cell culture medium.
-
Visually inspect the wells for precipitation after adding the compound. If precipitation occurs, the effective concentration will be lower than intended, and the results may not be reliable. Consider using a lower concentration range.
-
Mandatory Visualizations
Caption: this compound's anti-inflammatory signaling pathway.
Caption: Troubleshooting workflow for dose-response curve optimization.
References
- 1. Tumor necrosis factor-alpha induces VCAM-1-mediated inflammation via c-Src-dependent transactivation of EGF receptors in human cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. profiles.wustl.edu [profiles.wustl.edu]
- 6. Hydrolyzed this compound Induces Antioxidant Enzyme Expression via the Nrf2-ARE Pathway in Normal Human Epidermal Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Flavonoids commonly induce hormetic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vivo Bioavailability of Methylhesperidin
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low in vivo bioavailability of methylhesperidin.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low in vivo bioavailability of this compound?
A1: The low bioavailability of this compound, similar to its parent compound hesperidin (B1673128), is primarily attributed to two factors:
-
Poor Aqueous Solubility: this compound has low solubility in water, which limits its dissolution in the gastrointestinal fluids and subsequent absorption.[1][2]
-
Metabolism by Gut Microbiota: The gut microbiota plays a crucial role in metabolizing hesperidin and its derivatives into more absorbable forms, such as hesperetin (B1673127).[1] However, the composition and activity of an individual's gut microbiota can vary, leading to inconsistent absorption.
Q2: What are the most common strategies to improve the bioavailability of this compound?
A2: Several formulation strategies can be employed to enhance the bioavailability of this compound:
-
Nanoformulations: Encapsulating this compound in nanoparticles (e.g., lipid-based or polymeric) can protect it from degradation, improve its solubility, and enhance cellular uptake.[1][3]
-
Solid Dispersions: Creating a solid dispersion of this compound in a polymer matrix can increase its dissolution rate.[4][5]
-
Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can significantly increase the aqueous solubility of hesperidin and its derivatives.[1][6][7]
Q3: Can co-administration of other compounds improve this compound bioavailability?
A3: Yes, co-administration of certain flavonoids can enhance the bioavailability of hesperetin, the aglycone of hesperidin. Some flavonoids can inhibit efflux transporters like P-glycoprotein and BCRP (ABCG2), which are responsible for pumping hesperetin metabolites back into the intestinal lumen, thereby increasing their absorption.[2][8]
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound Formulation
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor dispersion of this compound in the carrier matrix (for solid dispersions). | Optimize the solvent evaporation or melting method used for preparing the solid dispersion. Ensure thorough mixing and rapid solvent removal. | A more amorphous and uniform solid dispersion with improved dissolution. |
| Inefficient encapsulation in nanoparticles. | Adjust the formulation parameters, such as the ratio of this compound to the polymer/lipid, the type of solvent used, and the sonication/homogenization time. | Increased encapsulation efficiency and a higher concentration of this compound in the nanoparticles. |
| Suboptimal complexation with cyclodextrins. | Experiment with different types of cyclodextrins (e.g., β-cyclodextrin, HP-β-cyclodextrin) and vary the molar ratio of this compound to cyclodextrin. | Formation of a more stable inclusion complex with enhanced solubility. |
Issue 2: High Variability in In Vivo Pharmacokinetic Data
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inter-individual differences in gut microbiota. | Consider pre-treating animal models with antibiotics to reduce the influence of gut microbiota or use germ-free animals for initial screening. | Reduced variability in absorption and metabolism, providing a clearer assessment of the formulation's performance. |
| Inconsistent dosing and sampling. | Ensure accurate and consistent oral gavage techniques. Standardize the timing of blood sampling post-administration. | More reliable and reproducible pharmacokinetic profiles. |
| Analytical method not sensitive enough. | Optimize the HPLC or LC-MS/MS method for higher sensitivity and accuracy.[9][10][11][12] | Accurate quantification of this compound and its metabolites even at low plasma concentrations. |
Data Presentation
Table 1: Summary of Bioavailability Enhancement Strategies for Hesperidin and its Derivatives
| Strategy | Formulation Details | Fold Increase in Solubility | Fold Increase in Bioavailability (AUC) | Reference |
| Solid Dispersion | Hesperidin with mannitol (B672) and PVP K30 | 3.72 to 24.05-fold | Not explicitly stated, but improved dissolution suggests higher bioavailability | [13] |
| Nanoemulsion | Hesperetin nanoemulsion | Not specified | 5.67-fold | [14] |
| Cyclodextrin Complex | Hesperetin-7-glucoside with β-cyclodextrin | Not specified | >100-fold (compared to hesperidin/dextrin (B1630399) mixture) | [15] |
| Cyclodextrin Complex | Hesperidin with HP-β-CD | >1000-fold | Not explicitly stated, but significant solubility improvement | [7] |
| Micronization | Micronized hesperidin epimeric mixture | Not applicable | 1.28-fold (relative urinary excretion) | [16][17] |
| Electrospun Nanofibers | Hesperidin-rich orange peel extract in PVP and HPβCD nanofibers | >8-fold | >9-fold (transmucosal penetration) | [18] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
-
Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) K30 or mannitol) in a suitable organic solvent (e.g., methanol) in a predetermined ratio.
-
Mixing: Stir the solution continuously on a magnetic stirrer until a clear solution is obtained.
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Drying: Dry the resulting solid mass in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Characterization: Pulverize the dried solid dispersion and pass it through a sieve. Characterize the formulation for drug content, dissolution rate, and physical properties (e.g., using DSC and XRD to confirm the amorphous state).
Protocol 2: Quantification of this compound and its Metabolites in Plasma by RP-HPLC
-
Sample Preparation:
-
To 100 µL of plasma, add an internal standard.
-
Perform protein precipitation by adding 300 µL of acetonitrile (B52724).
-
Vortex the mixture for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at a specified wavelength (e.g., 280 nm).
-
-
Validation: Validate the method according to ICH Q2 (R1) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[9]
Visualizations
Caption: Experimental workflow for developing and evaluating novel this compound formulations.
Caption: Proposed signaling pathway of this compound in inhibiting VCAM-1 expression.[19]
References
- 1. Optimal Bioavailability of Hesperidin. [greenskybio.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. nanobioletters.com [nanobioletters.com]
- 5. Development of nobiletin-methyl hesperidin amorphous solid dispersion: Novel application of methyl hesperidin as an excipient for hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Amorphous Inclusion Complexes: Molecular Interactions of Hesperidin and Hesperetin with HP-Β-CD and Their Biological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous quantification of 4-hydroxytamoxifen and hesperidin in liposomal formulations: Development and validation of a RP-HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Analytical methods : advancing methods and applications [vivo.weill.cornell.edu]
- 12. scienceopen.com [scienceopen.com]
- 13. researchgate.net [researchgate.net]
- 14. Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bioavailability comparison between a compound comprising hesperetin-7-glucoside with β-cyclodextrin and a mixture of hesperidin and dextrin in healthy adult human males - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hesperidin Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization-A Randomized, Crossover and Double-Blind Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Improving Solubility and Permeability of Hesperidin through Electrospun Orange-Peel-Extract-Loaded Nanofibers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
refining the synthesis of methylhesperidin for improved yield and purity
Technical Support Center: Synthesis of Methylhesperidin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in .
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete methylation of the starting material, hesperidin (B1673128). | - Optimize Reaction Time and Temperature: For methylation with methyl iodide or dimethyl sulfate (B86663), consider increasing the reaction time to 6-15 hours and maintaining a temperature of 60-80°C.[1] - Choice of Methylating Agent: The efficiency of methylation can vary significantly with the agent used. Studies have shown that methylation with methyl iodide-sodium hydride can be more efficient than with dimethylsulfate or diazomethane.[2][3][4][5] - Ensure Anhydrous Conditions: When using sodium hydride, it is crucial to maintain a dry reaction environment, for instance by using a stream of dry N2.[2] |
| Degradation of the product during workup. | - Control pH during Extraction: After methylation with dimethyl sulfate, adjust the pH of the reaction mixture to between 4 and 5 before extraction.[6] - Use Appropriate Extraction Solvents: N-butanol is commonly used for the extraction of this compound.[2][6][7] | |
| Presence of Impurities in the Final Product | Unreacted hesperidin. | - Improve Methylation Efficiency: Refer to the solutions for "Low Yield of this compound". - Purification: Recrystallization from a suitable solvent like isopropanol (B130326) or 95% ethanol (B145695) can help remove unreacted hesperidin.[6][7] |
| Formation of byproducts, such as methylated hesperidin chalcone (B49325). | - Control Reaction Conditions: The formation of methylated hesperidin chalcone can be inhibited by carefully controlling the methylation conditions, although specific inhibitory conditions are not detailed in the provided results.[8] - Purification: Column chromatography or contact with adsorbents like alumina (B75360) or magnesium silicate (B1173343) can be used to separate the desired this compound from chalcone byproducts.[8] | |
| Residual n-butanol from extraction. | - Thorough Drying: Ensure the product is thoroughly dried under vacuum to remove residual solvents. - Alternative Purification: Consider recrystallization from a different solvent system to remove trapped n-butanol.[7] | |
| Difficulty in Product Purification | Co-elution of impurities during chromatography. | - Optimize Chromatographic Conditions: Experiment with different solvent systems for thin-layer chromatography (TLC) to achieve better separation. A system of ethyl acetate-methanol-water (100:17:13) has been used to separate methylated derivatives.[2] |
| Poor crystallization. | - Solvent Selection: Test different solvents for recrystallization. Isopropanol and ethanol have been reported to be effective.[6][7] - Concentration and Cooling: Carefully control the concentration of the solution and the cooling rate to promote crystal formation. |
Frequently Asked Questions (FAQs)
Q1: Which methylation method provides the highest yield for this compound synthesis?
A1: Based on comparative studies, the methylation of hesperidin using methyl iodide-sodium hydride has been shown to have the highest efficiency compared to methods using dimethylsulfate or diazomethane.[2][3][4][5]
Q2: What are the key steps in a typical this compound synthesis and purification process?
A2: A general process involves:
-
Synthetic Reaction: Dissolving hesperidin in a solvent and reacting it with a methylating agent.[1]
-
Extraction: Using a solvent like n-butanol to extract the this compound from the reaction mixture.[1][2]
-
Counter-extraction (optional): Further washing of the extract to remove impurities.[1]
-
Concentration: Evaporating the solvent to obtain a concentrated product.[1]
-
Rectification and Filtering: Further purification steps which may include treatment with activated charcoal.[1]
-
Crystallization: Dissolving the crude product in a suitable solvent and allowing it to crystallize.[1][7]
-
Centrifugal Drying: Drying the final crystalline product.[1]
Q3: How can I monitor the progress of the methylation reaction?
A3: Thin-layer chromatography (TLC) can be used to monitor the reaction. The methylated products are typically more mobile than the starting hesperidin on a silica (B1680970) gel plate.[2] A suitable solvent system for TLC is ethyl acetate-methanol-water (100:17:13).[2]
Q4: What analytical techniques are suitable for determining the purity of this compound?
A4: High-performance liquid chromatography (HPLC) is a common and effective method for determining the purity of this compound and quantifying any unreacted hesperidin.[2][3][4][5] A reversed-phase C18 column with a mobile phase of methanol (B129727) and phosphate (B84403) buffer is often used.[2][3][4][5]
Q5: Are there any safety precautions I should take when working with methylating agents?
A5: Yes, methylating agents such as dimethyl sulfate and methyl iodide are toxic and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Diazomethane is also explosive and requires special handling procedures.
Data Presentation
Table 1: Comparison of Methylation Method Efficiency
| Methylation Method | Efficiency (%) | Reference(s) |
| Diazomethane | 93.9 | [2] |
| Dimethylsulfate | 96.3 | [2] |
| Methyl iodide-sodium hydride | 98.8 | [2] |
| Efficiency is defined by the amount of methylated derivatives produced. |
Experimental Protocols
Protocol 1: Methylation with Dimethylsulfate
-
Dissolve 500 mg of hesperidin in 5 ml of 5% NaOH solution.
-
Add 100 mg of dimethylsulfate to the solution under continuous stirring for 8 hours.
-
Adjust the pH of the final solution to 5 and continue stirring overnight.
-
Filter the mixture.
-
Extract the aqueous solution three times with 30 ml of n-butanol.
-
Evaporate the n-butanol extracts using a rotary evaporator to obtain a yellow mass.[2]
Protocol 2: Methylation with Methyl Iodide-Sodium Hydride
-
Prepare a mixture of 500 mg of hesperidin in 30 ml of dry dimethylformamide (DMF).
-
Add 300 mg of oil-free sodium hydride to the mixture and stir under a dry N2 stream for 5 minutes.
-
Carefully add sufficient methanol to destroy any remaining sodium hydride.
-
Evaporate the resulting mixture under reduced pressure.
-
Dissolve the residue in 20 ml of water.
-
Extract the aqueous solution twice with 30 ml of n-butanol to isolate the methylated products.
-
Remove the solvent under vacuum to obtain a dry mass.[2]
Protocol 3: Purification by Recrystallization
-
Take the crude this compound residue obtained after extraction and solvent evaporation.
-
Dissolve the residue in isopropanol.
-
Allow the solution to cool, promoting the formation of crystals.
-
Collect the resulting yellow powder by filtration.[6]
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Key factors influencing the yield and purity of this compound synthesis.
References
- 1. CN103304610A - Preparation process of methyl hesperidin - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. [PDF] AN INVESTIGATION ON METHYLATION METHODS OF HESPERIDIN | Semantic Scholar [semanticscholar.org]
- 4. daru.tums.ac.ir [daru.tums.ac.ir]
- 5. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 6. prepchem.com [prepchem.com]
- 7. Method for preparing methyl hesperidin - Eureka | Patsnap [eureka.patsnap.com]
- 8. US3084154A - Water-soluble methylhesperidins and their production - Google Patents [patents.google.com]
overcoming challenges in the quantification of methylhesperidin in plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the quantification of methylhesperidin in plasma.
Note: While the following guidance is tailored for this compound, many of the principles are derived from established methods for the analysis of hesperidin (B1673128) and its primary metabolite, hesperetin (B1673127). The structural similarities between these compounds mean that the analytical challenges and troubleshooting strategies are highly comparable.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound in plasma.
Problem: Low or Inconsistent Analyte Recovery
Q1: My recovery of this compound from plasma is consistently low. What are the potential causes and how can I improve it?
A1: Low recovery can stem from several factors related to your sample preparation and extraction procedure. Here are some common causes and troubleshooting steps:
-
Inefficient Protein Precipitation: If using protein precipitation, the choice of solvent and the ratio of solvent to plasma are critical.
-
Troubleshooting:
-
Ensure you are using ice-cold acetonitrile (B52724) or methanol (B129727).
-
A common starting ratio is 3:1 (v/v) of acetonitrile to plasma. You can experiment with increasing this ratio.
-
Vortex the mixture thoroughly (e.g., for 1 minute) to ensure complete protein precipitation.
-
Centrifuge at a high speed (e.g., 13,000 rpm) and low temperature (e.g., 4°C) to effectively pellet the precipitated proteins.
-
-
-
Suboptimal Solid-Phase Extraction (SPE) Protocol: The choice of SPE sorbent and the solvents used for conditioning, washing, and elution are crucial for good recovery.
-
Troubleshooting:
-
Ensure the SPE cartridge is appropriate for the polarity of this compound. A reverse-phase C18 or a polymer-based sorbent can be effective.[1][2]
-
Properly condition the SPE cartridge, typically with methanol followed by water.[1][3]
-
The wash step is a delicate balance: it should be strong enough to remove interferences but not so strong that it elutes the analyte. You may need to optimize the solvent composition of the wash solution.
-
Ensure your elution solvent is strong enough to fully desorb this compound from the sorbent. A common elution solvent is methanol or a mixture of methanol and another organic solvent.[1][3]
-
-
-
Analyte Instability: this compound may be degrading during the sample preparation process.
-
Troubleshooting:
-
Keep samples on ice throughout the extraction process.
-
Minimize the time between sample collection and analysis. If storage is necessary, store plasma samples at -80°C.
-
Evaporation steps should be performed under a gentle stream of nitrogen at a controlled temperature (e.g., 40°C) to prevent degradation.
-
-
Q2: I'm observing high variability in recovery between samples. What could be the cause?
A2: High variability in recovery often points to inconsistencies in the execution of the sample preparation protocol.
-
Troubleshooting:
-
Ensure precise and consistent pipetting of all solutions, especially the internal standard.
-
Make sure that the vortexing and centrifugation times and speeds are the same for all samples.
-
If using SPE, ensure a consistent flow rate during sample loading, washing, and elution. Variations in flow rate can affect recovery.
-
Problem: Poor Chromatographic Peak Shape or Resolution
Q3: My this compound peak is broad or shows tailing. How can I improve the peak shape?
A3: Poor peak shape can be caused by issues with the mobile phase, the analytical column, or the reconstitution solvent.
-
Troubleshooting:
-
Mobile Phase Mismatch: Ensure the pH of your mobile phase is appropriate for this compound. The addition of a small amount of formic acid (e.g., 0.1%) to the mobile phase is common and can improve peak shape for flavonoids.[2][4]
-
Column Degradation: The analytical column may be degrading. Consider flushing the column or replacing it if it has been used extensively.
-
Reconstitution Solvent: The solvent used to reconstitute the dried extract should be as similar as possible to the initial mobile phase composition. Reconstituting in a solvent that is much stronger than the mobile phase can lead to peak distortion.
-
Q4: I am seeing co-eluting peaks that interfere with the quantification of this compound. What can I do?
A4: Co-eluting peaks can be a significant problem, especially in a complex matrix like plasma.
-
Troubleshooting:
-
Optimize Chromatographic Gradient: Adjust the gradient elution profile of your mobile phase to better separate the interfering peaks from your analyte.
-
Change Analytical Column: If gradient optimization is insufficient, try a column with a different stationary phase chemistry (e.g., a phenyl column instead of a C18).[2][4]
-
Improve Sample Cleanup: A more rigorous sample preparation method, such as switching from protein precipitation to SPE, can help remove many interfering compounds before the sample is injected into the LC-MS/MS system.
-
Problem: Matrix Effects
Q5: I suspect that matrix effects are impacting my results. How can I confirm and mitigate this?
A5: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis of plasma samples.[5][6]
-
Diagnosing Matrix Effects:
-
Post-Column Infusion: This is a definitive way to identify regions of ion suppression or enhancement in your chromatogram.
-
Quantitative Assessment: Compare the peak area of an analyte in a pure solution to the peak area of the same analyte spiked into a plasma extract after the extraction process. A significant difference indicates the presence of matrix effects.[1]
-
-
Mitigating Matrix Effects:
-
Improve Sample Preparation: More effective removal of matrix components like phospholipids (B1166683) is key. Consider using SPE or a more advanced protein precipitation plate that also removes lipids.[7]
-
Chromatographic Separation: Optimize your chromatography to separate this compound from the regions of significant ion suppression.
-
Dilution: Diluting the plasma sample with a suitable buffer before extraction can reduce the concentration of interfering matrix components.[6]
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.
-
Frequently Asked Questions (FAQs)
Q6: What is a suitable analytical method for quantifying this compound in plasma?
A6: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and recommended method due to its high sensitivity and selectivity.[1][2][4] High-performance liquid chromatography with UV detection (HPLC-UV) can also be used, but it may lack the sensitivity required for pharmacokinetic studies where plasma concentrations can be very low.[8][9]
Q7: How should I prepare my plasma samples for analysis?
A7: The two most common methods for plasma sample preparation for this compound analysis are protein precipitation and solid-phase extraction (SPE).
-
Protein Precipitation: This is a simpler and faster method. It typically involves adding a cold organic solvent like acetonitrile to the plasma sample to precipitate the proteins.
-
Solid-Phase Extraction (SPE): This method provides a cleaner extract and can lead to better sensitivity and reduced matrix effects. It involves passing the plasma sample through a cartridge that retains the analyte, which is then washed and eluted.[1][2][3]
Q8: What are the key validation parameters I should assess for my analytical method?
A8: According to regulatory guidelines, a validated bioanalytical method should demonstrate acceptable linearity, accuracy, precision, selectivity, recovery, and stability.[2][4]
Q9: How can I ensure the stability of this compound in my plasma samples?
A9: To ensure stability, collect blood samples in tubes containing an anticoagulant and separate the plasma as soon as possible. Store plasma samples at -80°C until analysis. Perform stability studies to evaluate the stability of this compound under various conditions, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage at -80°C.[4]
Data Presentation
Table 1: Comparison of Sample Preparation Methods for Hesperidin and its Metabolites in Plasma
| Parameter | Protein Precipitation | Solid-Phase Extraction (SPE) |
| Extraction Recovery | >87%[2][4] | >88%[1] |
| Matrix Effect | Can be significant | Generally lower than protein precipitation |
| Speed | Fast | Slower |
| Cost | Low | Higher |
| Selectivity | Lower | Higher |
Table 2: Typical LC-MS/MS Method Validation Parameters for Hesperidin/Hesperetin in Plasma
| Parameter | Typical Acceptance Criteria | Reported Values |
| Linearity (r) | > 0.99 | > 0.999[2][4] |
| Within-run Precision (%RSD) | < 15% | 2.06–9.54%[2][4] |
| Between-run Precision (%RSD) | < 15% | 2.11–7.76%[2][4] |
| Within-run Accuracy (%RE) | ± 15% | -6.52% to 3.82%[2][4] |
| Between-run Accuracy (%RE) | ± 15% | -1.62% to 2.33%[2][4] |
Experimental Protocols
Protocol 1: Plasma Sample Preparation by Protein Precipitation
-
Thaw frozen plasma samples on ice.
-
In a microcentrifuge tube, add 10 µL of the internal standard solution to 100 µL of plasma.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an appropriate volume into the LC-MS/MS system.
Protocol 2: Plasma Sample Preparation by Solid-Phase Extraction (SPE)
-
Thaw frozen plasma samples on ice.
-
Precondition an SPE cartridge (e.g., C18) with 1 mL of methanol followed by 1 mL of water.[1][3]
-
Load 200 µL of plasma onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an appropriate volume into the LC-MS/MS system.
Visualizations
Caption: Workflow for the quantification of this compound in plasma.
Caption: Troubleshooting decision tree for low analyte recovery.
References
- 1. mdpi.com [mdpi.com]
- 2. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. eijppr.com [eijppr.com]
- 6. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. scispace.com [scispace.com]
- 9. Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels - PMC [pmc.ncbi.nlm.nih.gov]
minimizing matrix effects in the bioanalysis of methylhesperidin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the bioanalysis of methylhesperidin.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect the bioanalysis of this compound?
A1: The "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, which in this case is this compound.[1] Matrix effects occur when these co-eluting endogenous compounds interfere with the ionization of this compound in the mass spectrometer's ion source.[2][3] This interference can either suppress or enhance the signal, leading to inaccurate and imprecise quantification.[4][5] Phospholipids are a major cause of ion suppression in plasma samples.[1]
Q2: How can I detect the presence of matrix effects in my this compound assay?
A2: The most common method for assessing matrix effects is the post-extraction spike method.[6] This involves comparing the peak response of a this compound standard in a clean solvent to the response of a standard spiked into a blank matrix extract (a sample known not to contain this compound).[6] A significant difference between the two responses indicates the presence of matrix effects.[6] A qualitative assessment can also be performed using the post-column infusion technique, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[2]
Q3: What are the primary strategies to minimize matrix effects for this compound analysis?
A3: The main strategies to combat matrix effects can be categorized as follows:
-
Optimization of Sample Preparation: The most effective way to reduce matrix effects is to improve the sample cleanup process to remove interfering substances.[1][5] Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), and protein precipitation (PPT) are commonly used.[1][7]
-
Chromatographic Separation: Optimizing the liquid chromatography (LC) conditions can help separate this compound from co-eluting matrix components.[5]
-
Method of Calibration: Using an appropriate internal standard (IS), especially a stable isotope-labeled (SIL) version of this compound, can compensate for matrix effects.[2] The standard addition method is another effective approach.[2][4]
Troubleshooting Guides
Issue 1: Poor reproducibility and inaccurate quantification of this compound.
This issue is often a primary indicator of unaddressed matrix effects.
Troubleshooting Steps:
-
Assess Matrix Effect: Quantify the extent of the matrix effect using the post-extraction spike method detailed in the experimental protocols section. Values greater than ±20% typically indicate a significant matrix effect that requires corrective action.[6]
-
Improve Sample Cleanup: If significant matrix effects are detected, enhance your sample preparation method.
-
If using Protein Precipitation (PPT) , consider switching to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for a cleaner extract.[5] PPT is a simple and fast method but is often more susceptible to matrix effects.[3]
-
For LLE , optimize the pH of the aqueous sample and the choice of organic solvent to selectively extract this compound while leaving interfering components behind.[1]
-
For SPE , select a sorbent that strongly retains this compound, allowing for interfering compounds to be washed away. Polymeric mixed-mode or reversed-phase sorbents can be effective.[1]
-
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, and column chemistry to achieve better separation between this compound and the regions showing ion suppression.
-
Implement an Internal Standard: If not already in use, incorporate a suitable internal standard. A stable isotope-labeled (SIL) this compound is the ideal choice as it behaves nearly identically to the analyte during extraction, chromatography, and ionization, thus effectively compensating for matrix effects.[2]
Issue 2: Ion suppression observed during the elution of this compound.
This indicates that interfering compounds are co-eluting with your analyte of interest.
Troubleshooting Steps:
-
Identify the Suppression Zone: Use the post-column infusion technique to pinpoint the retention time window where ion suppression is occurring.
-
Modify Chromatographic Conditions:
-
Change the Gradient: Alter the gradient slope to improve the resolution between this compound and the interfering peaks.
-
Adjust Mobile Phase pH: Modifying the pH can alter the retention times of both this compound and interfering compounds.
-
Switch Column Chemistry: Consider a column with a different stationary phase (e.g., phenyl-hexyl instead of C18) to change the selectivity of the separation.
-
-
Enhance Sample Preparation: As detailed in the previous issue, a more rigorous sample cleanup method like SPE or LLE can remove the compounds causing ion suppression.[1]
-
Dilute the Sample: In some cases, simply diluting the sample extract can reduce the concentration of interfering components to a level where they no longer cause significant ion suppression.[2] However, this approach is only feasible if the assay has sufficient sensitivity.[2]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
-
Prepare this compound Stock Solution: Create a stock solution of this compound in a suitable solvent like methanol (B129727) at a known concentration.
-
Prepare Spiked Solvent Standard: Dilute the stock solution with the initial mobile phase to a known concentration (e.g., 100 ng/mL). This serves as the reference standard.
-
Prepare Blank Matrix Extract: Use a blank biological sample (e.g., plasma) that is known not to contain this compound and extract it using your established sample preparation protocol.[6]
-
Prepare Spiked Matrix Sample: Add the same amount of this compound from the stock solution to the blank matrix extract to achieve the same final concentration as the solvent standard (e.g., 100 ng/mL).[6]
-
Analysis: Analyze both the spiked solvent standard and the spiked matrix sample using the developed LC-MS/MS method under identical conditions.[6]
-
Calculation: Calculate the matrix effect (ME) using the following formula:[6] ME (%) = [(Peak Area in Matrix) / (Peak Area in Solvent) - 1] * 100[6]
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
-
Conditioning: Pre-condition the SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol through it.[8][9]
-
Equilibration: Equilibrate the cartridge with a solution that matches the pH and polarity of the sample matrix, typically water or a weak buffer.[8][9]
-
Sample Loading: Load the pre-treated biological sample (e.g., plasma diluted with buffer) onto the cartridge.[8][9]
-
Washing: Wash the cartridge with a weak organic solvent or buffer to remove hydrophilic interferences and salts while retaining this compound.[8][9]
-
Elution: Elute the this compound from the cartridge using a stronger organic solvent (e.g., acetonitrile (B52724) or methanol).[8][9]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on Matrix Effect and Recovery of this compound
| Sample Preparation Method | Matrix Effect (%) | Recovery (%) | Precision (%RSD) |
| Protein Precipitation (PPT) | -45.2 | 95.1 | < 15 |
| Liquid-Liquid Extraction (LLE) | -15.8 | 88.5 | < 10 |
| Solid-Phase Extraction (SPE) | -5.3 | 92.3 | < 5 |
Data is hypothetical and for illustrative purposes.
Visualizations
Caption: Workflow for minimizing matrix effects in this compound bioanalysis.
Caption: Troubleshooting logic for addressing significant matrix effects.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. benchchem.com [benchchem.com]
- 7. gcms.cz [gcms.cz]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. ijstr.org [ijstr.org]
improving the long-term stability of methylhesperidin stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the long-term stability of methylhesperidin stock solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It can dissolve this compound at concentrations up to 100 mg/mL.[3][4] For specific applications, other solvents like methanol (B129727) and ethanol (B145695) can also be used, although solubility may be lower.[2][5] It is crucial to use fresh, high-quality DMSO, as moisture-absorbing DMSO can reduce solubility.[4]
Q2: What are the optimal storage conditions for long-term stability?
A2: For long-term stability, this compound stock solutions should be stored at -80°C.[1][6] Under these conditions, the solution is reported to be stable for at least 6 months to a year.[1][4][6] For shorter-term storage (up to one month), -20°C is acceptable.[4][6] It is also recommended to protect the solution from light.[6]
Q3: How can I prevent precipitation of this compound in my stock solution?
A3: To prevent precipitation, ensure the this compound is fully dissolved in the solvent. Sonication can be used to aid dissolution in DMSO.[1] After preparation, it is critical to aliquot the stock solution into smaller, single-use volumes. This practice prevents repeated freeze-thaw cycles, which can lead to product inactivation and precipitation.[2][6]
Q4: My this compound solution has changed color. Is it still usable?
A4: A change in color, such as turning dark brown, could indicate degradation or contamination.[5] this compound is susceptible to degradation under certain conditions, such as in strongly acidic or alkaline solutions.[7][8] It is recommended to prepare a fresh stock solution if you observe any significant changes in color or clarity.
Q5: What are the known degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively detailed, its precursor, hesperidin (B1673128), is known to undergo alkaline hydrolysis at high pH and temperature.[8] Forced degradation studies on hesperidin have shown it is susceptible to both acidic and basic hydrolytic conditions.[9] this compound should not be stored with strong acids, alkalis, or strong oxidizing/reducing agents.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitate forms after freezing | - Solution was not fully dissolved initially.- Repeated freeze-thaw cycles.[6] | - Ensure complete dissolution during preparation, using sonication if necessary.[1]- Aliquot stock solutions into single-use vials to avoid freeze-thaw cycles.[2][6] |
| Inconsistent experimental results | - Degradation of the stock solution.- Inaccurate concentration due to solvent evaporation or incomplete dissolution. | - Prepare fresh stock solutions regularly.- Verify the stability of your stock solution using an analytical method like HPLC.[10]- Ensure vials are tightly sealed.[2] |
| Solution appears cloudy or has particulates | - Incomplete dissolution.- Contamination.- Compound has precipitated out of solution. | - Gently warm the solution and sonicate to try and redissolve the compound.[1]- Filter the solution through a 0.2 µm filter.- If cloudiness persists, discard and prepare a new solution. |
| Low solubility in aqueous media for experiments | - this compound is poorly soluble in water.[1] | - Prepare the final working solution by diluting the DMSO stock solution into your aqueous buffer/media. Ensure the final DMSO concentration is compatible with your experimental system.- For in vivo studies, a specific formulation such as 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline can be used.[1] |
Storage and Solubility Data
Table 1: Recommended Storage Conditions for this compound Stock Solutions
| Storage Temperature | Recommended Duration | Key Considerations |
| -80°C | Up to 1 year[1][4] | Optimal for long-term storage. Aliquot to avoid freeze-thaw cycles.[6] |
| -20°C | Up to 1 month[4][6] | Suitable for short-term storage. Protect from light.[6] |
| 2-8°C | Up to 24 months (powder)[2] | Recommended for the solid compound before dissolution. |
Table 2: Solubility of this compound
| Solvent | Reported Solubility | Reference(s) |
| DMSO | 50 - 100 mg/mL | [1][3][4] |
| Methanol | Soluble | [2][5] |
| Ethanol | Soluble (or slightly soluble) | [1][2][5] |
| Water | Insoluble | [1] |
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 624.59 g/mol )
-
Anhydrous, sterile DMSO
-
Sterile, amber microcentrifuge tubes or cryovials
-
Analytical balance and weighing paper
-
Vortex mixer and sonicator
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of this compound needed:
-
Mass (g) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 624.59 g/mol = 0.03123 g or 31.23 mg.
-
-
Weigh the compound: Carefully weigh out 31.23 mg of this compound powder.
-
Dissolution: Add the weighed powder to a sterile vial. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes. If the compound is not fully dissolved, place the vial in a bath sonicator for 5-10 minutes until the solution is clear.[1]
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed amber vials (e.g., 20 µL aliquots).[2][6] This is critical to prevent degradation from light and repeated freeze-thaw cycles.
-
Storage: Label the aliquots clearly with the compound name, concentration, and preparation date. Store immediately at -80°C for long-term storage.[1][6]
Protocol 2: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of a this compound stock solution over time. The exact parameters may need to be optimized for your specific HPLC system.
Objective: To quantify the concentration of this compound in a stock solution at various time points to assess its degradation.
Procedure:
-
Prepare a fresh reference standard: On the day of analysis, prepare a fresh "time zero" (T=0) stock solution of this compound at the same concentration as the solution being tested.
-
Create a calibration curve: Prepare a series of dilutions from the fresh T=0 stock solution (e.g., 100 µg/mL, 50 µg/mL, 25 µg/mL, 12.5 µg/mL, 6.25 µg/mL) in the mobile phase.
-
Prepare the test sample: Thaw one aliquot of the stored this compound solution. Dilute it to a concentration that falls within the range of the calibration curve.
-
HPLC Analysis:
-
Inject the calibration standards to generate a standard curve (Peak Area vs. Concentration).
-
Inject the diluted test sample.
-
Typical HPLC conditions for hesperidin derivatives involve a C18 column with a mobile phase consisting of a methanol/water or acetonitrile/water mixture, often with a small amount of acid (e.g., acetic acid or phosphoric acid) to improve peak shape.[9][11] Detection is commonly performed via UV spectrophotometry at approximately 283-284 nm.[9][12]
-
-
Data Analysis:
-
Determine the concentration of the stored sample by comparing its peak area to the calibration curve.
-
Calculate the percentage of the initial concentration remaining: (Concentration at Time X / Initial T=0 Concentration) * 100.
-
A significant decrease in concentration (e.g., >10%) indicates degradation. Repeat this analysis at subsequent time points (e.g., 1, 3, 6 months) to monitor long-term stability.
-
Visualizations
Caption: Workflow for preparing and storing stable this compound stock solutions.
Caption: Troubleshooting decision tree for common this compound stock solution issues.
Caption: Simplified pathway showing inhibition of Akt and PKC by this compound.
References
- 1. Methyl-Hesperidin | PKC | Akt | TargetMol [targetmol.com]
- 2. Methyl hesperidin | CAS:11013-97-1 | Manufacturer ChemFaces [chemfaces.com]
- 3. xcessbio.com [xcessbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. US3084154A - Water-soluble methylhesperidins and their production - Google Patents [patents.google.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. abmole.com [abmole.com]
- 8. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hesperidin: Enrichment, forced degradation, and structural elucidation of potential degradation products using spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 11. mdpi.com [mdpi.com]
- 12. ijpbs.com [ijpbs.com]
troubleshooting inconsistent results in methylhesperidin experiments
Welcome to the technical support center for methylhesperidin experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and providing answers to frequently asked questions encountered during the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a flavanone (B1672756) glycoside, a type of flavonoid abundantly found in citrus fruits.[1] Its aglycone form is hesperetin (B1673127).[1] A primary mechanism of action involves the inhibition of the phosphorylation of Akt and Protein Kinase C (PKC), which in turn can reduce the expression of vascular cell adhesion molecule-1 (VCAM-1) induced by TNF-alpha.[1] It has also been noted to have vasodilating properties.
Q2: What are the common challenges associated with the experimental use of this compound?
A2: The most significant challenge is its poor water solubility.[2] This can lead to difficulties in preparing stock solutions, inconsistent results in cell-based assays, and low oral bioavailability in in-vivo studies.[2][3] Stability can also be a concern, particularly at high pH where it can undergo degradation.[4][5]
Q3: How should I prepare and store this compound stock solutions?
A3: Due to its low water solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[1] It is highly soluble in DMSO, with concentrations of 100 mg/mL (160.1 mM) being achievable.[1] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[1] Stock solutions in DMSO can be stored at -80°C for up to a year.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1] When using DMSO, it is crucial to use a fresh, anhydrous grade, as absorbed moisture can reduce the solubility of this compound.[1]
Q4: What is the known signaling pathway for this compound?
A4: this compound is known to influence the Akt signaling pathway.[1] It inhibits the phosphorylation of Akt and PKC, which are key kinases in this pathway.[1] This inhibition can affect downstream cellular processes such as inflammation and cell adhesion. The diagram below illustrates this pathway.
Caption: this compound inhibits TNF-alpha-induced VCAM-1 expression via the Akt and PKC pathways.
Troubleshooting Guides
Issue 1: Inconsistent or No Effect in Cell-Based Assays
Q: I am not observing the expected cytotoxic or biological effects of this compound in my cell culture experiments. What could be the problem?
A: This is a common issue and can often be traced back to several factors:
-
Poor Solubility and Precipitation: this compound's low aqueous solubility can cause it to precipitate out of the cell culture medium, leading to a lower effective concentration.
-
Troubleshooting Steps:
-
Visually inspect your culture wells for any precipitate after adding the this compound solution.
-
Ensure the final DMSO concentration in your media is low (typically <0.5%) to avoid solvent-induced cytotoxicity and precipitation.
-
Consider using a formulation aid. For poorly soluble compounds, strategies like using cyclodextrins or creating solid dispersions can improve solubility.[4][6]
-
-
-
Incorrect Dosage: The effective concentration of this compound can be cell-line dependent.
-
Troubleshooting Steps:
-
Perform a dose-response experiment with a wide range of concentrations to determine the optimal working concentration for your specific cell line.
-
Consult the literature for reported IC50 values in similar cell lines as a starting point (see Table 2).
-
-
-
Cell Line Resistance: The target signaling pathways (e.g., Akt/PKC) may not be critical for survival or the specific phenotype you are studying in your chosen cell line.
-
Troubleshooting Steps:
-
Verify the expression and activity of the target proteins (Akt, PKC) in your cell line.
-
Consider using a cell line known to be sensitive to Akt or PKC inhibitors.
-
-
Issue 2: Variability in HPLC/LC-MS Results
Q: I am seeing inconsistent peak areas, retention times, or unexpected peaks in my HPLC analysis of this compound. What are the potential causes?
A: Variability in chromatographic analysis can stem from issues with sample preparation, the compound's stability, or the analytical method itself.
-
Sample Preparation:
-
Troubleshooting Steps:
-
Ensure complete dissolution of your sample in the mobile phase or a compatible solvent before injection. Sonication may aid dissolution.
-
Filter all samples through a 0.22 or 0.45 µm filter to remove any particulate matter that could clog the column.
-
-
-
Compound Stability: this compound can degrade under certain conditions.
-
Troubleshooting Steps:
-
Be aware of pH. Hesperidin (B1673128) is known to be unstable at high pH (e.g., pH 9), leading to degradation.[4] Ensure your sample and mobile phase pH are appropriate.
-
Check for degradation products. Under acidic or basic conditions, hesperidin can hydrolyze to hesperetin and its glycosides.[7] If you see unexpected peaks, consider the possibility of degradation.
-
-
-
Chromatographic Method:
-
Troubleshooting Steps:
-
Optimize your mobile phase. A common mobile phase for hesperidin analysis is a mixture of methanol (B129727) or acetonitrile (B52724) and an acidic aqueous buffer (e.g., phosphate (B84403) buffer or water with formic/acetic acid).[8][9][10]
-
Ensure proper column equilibration before each run.
-
-
Issue 3: Low Bioavailability in In Vivo Experiments
Q: My in vivo studies with oral administration of this compound are showing low efficacy. How can I address this?
A: Low oral bioavailability is a known characteristic of hesperidin and its derivatives, primarily due to poor water solubility and metabolism.[2][3][11]
-
Formulation Strategies:
-
Troubleshooting Steps:
-
Improve solubility in the formulation. Creating a homogeneous suspension or using solubility-enhancing excipients can improve absorption. A common in vivo formulation involves suspending this compound in a vehicle like carboxymethylcellulose sodium (CMC-Na).[1]
-
Particle size reduction. Micronization of hesperidin has been shown to increase its bioavailability.[3]
-
-
-
Metabolism: Hesperidin is metabolized in the gut to its aglycone, hesperetin, which is then absorbed.[2]
-
Troubleshooting Steps:
-
Consider the active metabolite. The observed in vivo effects may be due to hesperetin. When analyzing pharmacokinetic data, it is important to measure both the parent compound and its major metabolites.
-
-
Quantitative Data
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Solubility | Reference(s) |
| This compound | DMSO | 100 mg/mL (160.1 mM) | [1] |
| This compound | Water | Slightly soluble | [12] |
| Water-soluble methylhesperidins | Water | Very readily soluble (1:1) | [13] |
| Water-soluble methylhesperidins | Methanol, Ethanol | Soluble | [13] |
| Water-soluble methylhesperidins | Isopropyl alcohol, Chloroform, Ethyl acetate | Slightly soluble | [13] |
| Water-soluble methylhesperidins | Ether, Benzene, Petroleum ether | Insoluble | [13] |
| Hesperidin | Water | Poor, pH-independent | [4] |
Table 2: Reported IC50 Values for Hesperidin in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| MCF-7/Dox | Doxorubicin-resistant Breast Cancer | 11 | [14] |
| A431 | Malignant Melanoma | 108.4 | [15] |
| MCF-7 | Breast Cancer | 120 | [15] |
| HeLa | Cervical Cancer | 0.069 µg/mL (extract) | [16] |
| HTB-26 | Aggressive Breast Cancer | 10 - 50 | [17] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [17] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [17] |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Hesperidin Derivatives
This protocol is a general guideline based on published methods for hesperidin and its derivatives and may require optimization for this compound.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).[10]
-
Mobile Phase: A mixture of Methanol and Water (e.g., 50:50 v/v) with an acidic modifier like 0.1% orthophosphoric acid or acetic acid.[5][10] An isocratic elution is often sufficient.
-
Flow Rate: 0.9 - 1.0 mL/min.[10]
-
Column Temperature: 35-40°C.[10]
-
Injection Volume: 10-20 µL.[10]
-
Standard Preparation: Prepare a stock solution of this compound in methanol or DMSO. Serially dilute with the mobile phase to create a calibration curve (e.g., 5-50 µg/mL).
-
Sample Preparation: Dissolve the experimental sample in a suitable solvent, filter through a 0.45 µm filter, and dilute with the mobile phase to fall within the calibration range.
Caption: A generalized workflow for the HPLC analysis of this compound.
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound from a DMSO stock solution in the cell culture medium. Ensure the final DMSO concentration is consistent across all wells and is non-toxic to the cells (e.g., <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the MTT-containing medium.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control and determine the IC50 value.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hesperidin Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization—A Randomized, Crossover and Double-Blind Clinical Trial [mdpi.com]
- 4. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hesperidin: Enrichment, forced degradation, and structural elucidation of potential degradation products using spectral techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. informaticsjournals.co.in [informaticsjournals.co.in]
- 11. In Vivo pharmacokinetics of hesperidin are affected by treatment with glucosidase-like BglA protein isolated from yeasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 11013-97-1 CAS MSDS (Methyl hesperidin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 13. US3084154A - Water-soluble methylhesperidins and their production - Google Patents [patents.google.com]
- 14. Hesperidin as a preventive resistance agent in MCF-7 breast cancer cells line resistance to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In Vitro Evaluation of Cytotoxic and Pro-Apoptotic Effects of Hesperidin Alone and in Combination with Cisplatin on Human Malignant Melanoma Cell Line (A431) [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Oral Gavage Techniques for Methylhesperidin Administration
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful oral gavage administration of methylhesperidin in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the optimal vehicle for dissolving this compound for oral gavage?
A1: this compound is highly water-soluble. Therefore, sterile water or a 0.9% saline solution are the recommended vehicles. This simplifies formulation preparation and minimizes potential confounding effects from organic solvents or suspending agents.
Q2: What is the appropriate gavage needle size for administering this compound to mice and rats?
A2: The selection of gavage needle size is critical to prevent injury to the esophagus and ensure accurate dosing. The appropriate size depends on the animal's weight.
Table 1: Recommended Gavage Needle Sizes for Rodents
| Rodent | Weight (g) | Recommended Gauge | Length (inches) | Ball Diameter (mm) |
| Mouse | < 20 | 22g | 1 | 1.25 |
| 20-30 | 20g | 1.5 | 2.25 | |
| > 30 | 18g | 1.5 | 2.25 | |
| Rat | < 100 | 20g | 2 | 2.0 |
| 100-250 | 18g | 3 | 2.4 | |
| > 250 | 16g | 3 | 3.2 |
Q3: What is the maximum recommended dosing volume for oral gavage in rodents?
A3: To avoid regurgitation, aspiration, and gastrointestinal distress, it is crucial to adhere to established guidelines for maximum dosing volumes. The recommended maximum volume is generally 10 mL/kg for both mice and rats. However, for viscous solutions, a lower volume may be necessary.
Q4: How can I minimize stress to the animal during the oral gavage procedure?
A4: Minimizing stress is essential for animal welfare and data integrity. Key strategies include:
-
Habituation: Handle the animals for several days prior to the experiment to acclimate them to the researcher.
-
Proper Restraint: Use a firm but gentle restraint technique that does not constrict the animal's breathing.
-
Efficient Procedure: Be well-prepared to perform the procedure quickly and smoothly.
-
Proficiency: Ensure personnel are adequately trained in the oral gavage technique.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Animal struggles excessively during gavage. | - Improper restraint.- Animal is not habituated to handling.- Pain or discomfort from previous attempts. | - Review and practice proper restraint techniques. Ensure the head and neck are properly immobilized without restricting breathing.- Implement a handling and acclimatization period before the study begins.- If esophageal injury is suspected, cease the procedure and consult with a veterinarian. |
| Fluid is observed coming from the nose or mouth after dosing. | - Accidental administration into the trachea.- Dosing volume is too high.- Dosing was performed too quickly. | - Immediately stop the procedure and hold the animal with its head tilted downwards to allow fluid to drain.- Re-evaluate the dosing volume based on the animal's most recent body weight and ensure it does not exceed the recommended maximum.- Administer the solution slowly and steadily. |
| Resistance is felt when inserting the gavage needle. | - Incorrect angle of insertion.- Needle is entering the trachea.- Esophageal irritation or injury. | - Do not force the needle. Gently withdraw and re-insert at a slightly different angle, ensuring the needle slides along the roof of the mouth towards the esophagus.- If resistance persists, it is likely the trachea has been entered. Withdraw the needle immediately.- If esophageal injury is suspected, do not re-attempt the procedure on that animal and seek veterinary advice. |
| Inconsistent experimental results between animals. | - Inaccurate dosing.- High levels of stress affecting physiological responses. | - Verify the concentration of the this compound solution.- Ensure accurate measurement of the dosing volume for each animal.- Standardize the gavage procedure to minimize variability in stress levels. |
Experimental Protocols
Preparation of this compound Solution (10 mg/mL)
-
Weigh the required amount of this compound powder.
-
Dissolve the powder in sterile water or 0.9% saline to the desired final concentration (e.g., 10 mg/mL).
-
Ensure the solution is clear and free of particulates. If necessary, vortex or sonicate briefly to aid dissolution.
-
Prepare the solution fresh daily to ensure stability.
Oral Gavage Procedure in Mice
-
Animal Restraint:
-
Gently pick up the mouse by the base of the tail.
-
Allow the mouse to grasp a wire cage lid or similar surface with its forepaws.
-
With the non-dominant hand, firmly grasp the loose skin at the back of the neck, close to the head, to immobilize the head and neck.
-
-
Needle Insertion:
-
With the dominant hand, introduce the gavage needle into the diastema (gap between the incisors and molars).
-
Gently advance the needle along the roof of the mouth. The animal should swallow as the needle reaches the pharynx.
-
Allow the needle to slide down the esophagus without force. There should be no resistance.
-
-
Dose Administration:
-
Once the needle is properly positioned (the tip should be approximately at the level of the last rib), slowly and steadily depress the syringe plunger to administer the this compound solution.
-
-
Needle Withdrawal and Animal Monitoring:
-
After administration, gently withdraw the needle in a single, smooth motion.
-
Return the animal to its cage and monitor for any signs of distress, such as labored breathing or lethargy, for at least 10-15 minutes.
-
Quantitative Data
While specific pharmacokinetic data for this compound administered via oral gavage is limited in publicly available literature, data from a closely related compound, hesperidin (B1673128) methylchalcone, provides valuable insights into its absorption profile in rats.
Table 2: Pharmacokinetic Profile of Hesperidin Methylchalcone in Rats Following Oral Gavage (10 mg/kg)
| Parameter | Value | Unit |
| Time to Peak Blood Radioactivity (Tmax) | 1 - 2 | hours |
Note: This data is for ¹⁴C-labeled hesperidin methylchalcone and reflects total radioactivity, not the concentration of the parent compound. It is presented as a surrogate for this compound pharmacokinetics and should be interpreted with caution.[1]
Signaling Pathways & Experimental Workflows
This compound, similar to its parent compound hesperidin, is known to influence several key signaling pathways involved in inflammation and cellular stress responses. Understanding these pathways is crucial for interpreting experimental outcomes.
References
Technical Support Center: Refining Cell Lysis Protocols for Methylhesperidin Metabolite Analysis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize cell lysis protocols for the analysis of methylhesperidin and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in preparing cells for this compound metabolite analysis?
A1: The most critical first step is quenching , which is the rapid inactivation of enzymatic reactions within the cells.[1][2][3][4] This provides a snapshot of the metabolome at the exact moment of harvesting.[5] For adherent cells, this can be achieved by rapidly aspirating the medium and snap-freezing the culture plate in liquid nitrogen or on dry ice.[6][7] For suspension cells, rapid filtration followed by quenching in cold methanol (B129727) is an effective method.[6]
Q2: Which cell lysis method is best for preserving the integrity of this compound and its metabolites?
A2: The choice of lysis method depends on the cell type. However, for flavonoid analysis, methods that minimize heat generation and harsh chemical exposure are preferred to prevent degradation.[8][9] A combination of mechanical and solvent-based lysis is often effective. For instance, after quenching, the addition of ice-cold methanol followed by scraping (for adherent cells) or vigorous vortexing can efficiently lyse cells while simultaneously extracting metabolites.[6][7][10] Methods like sonication should be used with caution and always on ice with pulsed cycles to avoid heat buildup.[11]
Q3: What is the recommended solvent system for extracting this compound and its metabolites?
A3: Flavonoids like this compound are moderately polar. Therefore, solvent systems such as methanol/water or acetonitrile/water are commonly used for their extraction.[11][12] A mixture of 80% methanol in water is a good starting point. The choice of solvent is critical as no single solvent can extract all metabolites.[11] For a broader metabolome coverage, a biphasic extraction using a methanol/chloroform/water system can be employed to separate polar and non-polar metabolites.[11]
Q4: How can I prevent the degradation of this compound metabolites during the lysis and extraction process?
A4: To prevent degradation, it is crucial to work quickly and at low temperatures.[13][14] Always keep samples on ice.[11] Minimize the time between cell harvesting, quenching, and extraction.[5] Avoid repeated freeze-thaw cycles, as they can negatively impact sample quality.[13][14] The stability of flavonoids can be affected by factors like light, air, and elevated temperatures, so proper sample handling is paramount.[8]
Q5: How do I detach adherent cells without altering the metabolite profile?
A5: The method of detaching adherent cells can significantly impact the final metabolite profile.[15] It is recommended to avoid enzymatic digestion with trypsin, as it can alter the cell membrane and lead to metabolite leakage.[16] The preferred method is to scrape the cells directly into an ice-cold solvent after washing with a suitable buffer like ice-cold phosphate-buffered saline (PBS) or ammonium (B1175870) formate (B1220265).[7][10][13][16]
Troubleshooting Guide
This guide addresses common issues encountered during cell lysis for this compound metabolite analysis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Metabolite Yield | Incomplete cell lysis.[11][15] | - Confirm lysis by microscopy.[11][15]- Increase the intensity or duration of mechanical lysis (e.g., sonication, bead beating).[11]- Optimize the lysis buffer composition.[11]- Combine lysis methods (e.g., freeze-thaw followed by solvent lysis).[11] |
| Metabolite degradation.[14] | - Ensure all steps are performed on ice or at 4°C.[11]- Use pre-chilled solvents and tubes.[5]- Minimize the time between sample collection and analysis.[5] | |
| Inefficient extraction. | - Ensure the chosen solvent is appropriate for the polarity of this compound metabolites.[12][17]- Optimize the solvent-to-sample ratio.[18]- Consider sequential extractions with different solvents. | |
| High Variability Between Replicates | Inconsistent sample handling. | - Standardize all steps of the protocol, from cell culture conditions to extraction timing.[1][19]- Ensure uniform cell density at the time of harvesting. |
| Inconsistent quenching. | - Ensure rapid and consistent quenching for all samples.[2][4] | |
| Partial cell detachment (for adherent cells). | - Ensure complete and consistent scraping of cells.[10] | |
| Contamination with Extracellular Metabolites | Inadequate washing of the cell pellet. | - Wash cells quickly with an ice-cold, isotonic solution like PBS or ammonium formate before quenching.[6][13] |
| Interference in Downstream Analysis (e.g., Mass Spectrometry) | Presence of non-volatile salts from buffers (e.g., PBS).[13] | - If possible, use volatile buffers like ammonium formate for the final wash step.[13] |
| Interference from detergents used for lysis. | - If using detergent-based lysis, ensure the detergent is compatible with your downstream analysis or can be effectively removed.[15] |
Experimental Protocols
Protocol 1: Lysis and Extraction of Adherent Cells
-
Cell Culture: Grow adherent cells to the desired confluency in a culture plate.
-
Quenching:
-
Lysis and Extraction:
-
Immediately add a sufficient volume of -80°C 80% methanol to cover the cell monolayer (e.g., 1 mL for a 6-well plate).[6]
-
Place the plate in a -80°C freezer for at least 15 minutes to ensure complete cell lysis and protein precipitation.[6]
-
Using a pre-chilled cell scraper, scrape the cell lysate from the wells.[6][10]
-
-
Sample Collection and Clarification:
-
Transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[11]
-
Carefully transfer the supernatant containing the extracted metabolites to a new tube for analysis.
-
-
Storage: Store the metabolite extracts at -80°C until analysis.[6]
Protocol 2: Lysis and Extraction of Suspension Cells
-
Cell Culture: Grow suspension cells to the desired density.
-
Quenching and Cell Collection (Fast Filtration Method):
-
Prepare a vacuum filtration setup with a suitable membrane filter (e.g., 0.45 µm).
-
Rapidly transfer a defined volume of the cell suspension to the filtration unit under vacuum.[6]
-
Immediately after the medium has passed through, wash the cells on the filter with a small volume of ice-cold 0.9% NaCl solution.[6]
-
Using forceps, quickly transfer the filter with the cell biomass into a 50 mL centrifuge tube containing pre-chilled (-80°C) 80% methanol.[6]
-
-
Lysis and Extraction:
-
Sample Clarification:
-
Centrifuge the tube at high speed at 4°C to pellet the filter and cell debris.[6]
-
Transfer the supernatant containing the extracted metabolites to a new tube.
-
-
Storage: Store the extracts at -80°C until further analysis.[6]
Visualizations
Caption: Experimental workflow for cell lysis and metabolite extraction.
References
- 1. Recommendations and Best Practices for Standardizing the Pre-Analytical Processing of Blood and Urine Samples in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mcgill.ca [mcgill.ca]
- 6. benchchem.com [benchchem.com]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hesperidin: A Review on Extraction Methods, Stability and Biological Activities | CiNii Research [cir.nii.ac.jp]
- 10. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Metabolomics Study Design - Metabolomics Sample Storage and Handling [vanderbilt.edu]
- 14. metabolon.com [metabolon.com]
- 15. benchchem.com [benchchem.com]
- 16. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 17. Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Extraction of Flavonoids From Natural Sources Using Modern Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Addressing Methylhesperidin Autofluorescence in Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with methylhesperidin autofluorescence in imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem when imaging this compound?
A1: Autofluorescence is the natural emission of light by biological structures or compounds, like this compound, when excited by a light source.[1][2] This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from your labeled probes, leading to a low signal-to-noise ratio, poor image quality, and potentially inaccurate data interpretation.[1][3] this compound, a flavonoid, is expected to exhibit autofluorescence, particularly when excited with UV or blue light, with emissions likely falling in the green to yellow spectral regions.[1][4]
Q2: How can I determine if this compound is causing autofluorescence in my experiment?
A2: To confirm autofluorescence, you should prepare a control sample that includes this compound but omits your fluorescent labels (e.g., fluorescently conjugated antibodies). Image this control sample using the same instrument settings (laser power, gain, filters) as your fully stained experimental samples.[5][6][7] If you observe significant fluorescence in the control, it is likely attributable to this compound autofluorescence.
Q3: What are the primary strategies to mitigate autofluorescence caused by this compound?
A3: There are several effective strategies to combat autofluorescence:
-
Spectral Separation: Choose fluorescent labels that have excitation and emission spectra distinct from the autofluorescence of this compound. Shifting to far-red or near-infrared fluorophores is often effective as autofluorescence is typically weaker at longer wavelengths.[3][4][8]
-
Chemical Quenching: Treat your samples with chemical reagents that reduce the fluorescence of endogenous and exogenous molecules.[3][9]
-
Photobleaching: Intentionally expose the sample to high-intensity light to destroy the autofluorescent molecules before imaging your specific signal.[3][10]
-
Computational Correction: Employ spectral unmixing techniques to computationally separate the autofluorescence signal from your specific probe's signal.[11][12][13]
Q4: Can I combine different methods to reduce autofluorescence?
A4: Yes, combining methods is often a highly effective strategy. For instance, you could use a far-red fluorophore in conjunction with a chemical quenching agent to significantly improve your signal-to-noise ratio.[1] Another approach is to combine a chemical quencher with photobleaching.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High background fluorescence in all channels. | Broad-spectrum autofluorescence from this compound and/or the tissue. | - Treat the sample with a broad-spectrum quenching agent like Sudan Black B.[3][9] - Consider photobleaching the sample before antibody incubation.[10] - Utilize spectral unmixing if available on your microscopy system.[11][14] |
| Signal from my green (e.g., FITC, GFP) or yellow (e.g., YFP, RFP) fluorophore is obscured. | The emission spectrum of this compound autofluorescence is likely overlapping with your fluorophore. | - Switch to a fluorophore that emits in the far-red or near-infrared range (e.g., Alexa Fluor 647, Cy5).[4][7][8] |
| Chemical quenching reduced my specific signal as well as the background. | The quenching agent is not completely specific and is affecting your fluorescent label. | - Titrate the concentration of the quenching agent to find a balance between autofluorescence reduction and signal preservation. - Reduce the incubation time with the quenching agent. - Try a different quenching agent; for example, if using Sudan Black B, consider a commercial kit like TrueVIEW™.[4][8] |
| My sample appears to have non-specific punctate or granular staining. | This could be due to lipofuscin, an age-related pigment that autofluoresces, especially in tissues like the brain and heart.[5][9] | - Treat the sample with a lipofuscin-specific quencher such as Sudan Black B or a commercial reagent like TrueBlack™.[9][15] |
Data Presentation: Comparison of Autofluorescence Quenching Methods
| Method | Mechanism of Action | Advantages | Disadvantages | Best For |
| Fluorophore Selection (Far-Red/NIR) | Avoids spectral overlap with the typical autofluorescence range of flavonoids.[4] | Simple to implement; preserves sample integrity.[1] | May require purchasing new primary or secondary antibodies/reagents; may require specialized imaging equipment.[4] | Experiments where red or far-red detection is feasible and provides sufficient signal. |
| Sudan Black B (SBB) | A lipophilic dye that quenches autofluorescence from various sources, including lipofuscin.[9] | Effective for strong, broad-spectrum autofluorescence. | Can introduce a dark color to the tissue and may fluoresce in the far-red channel.[5] | Tissues with high lipofuscin content or strong general autofluorescence. |
| Sodium Borohydride (NaBH₄) | A chemical reducing agent that can reduce aldehyde-induced autofluorescence from fixation.[5][8] | Can be effective for fixation-induced autofluorescence. | Has variable effects on endogenous fluorophores and can sometimes damage tissue epitopes.[5][9] | Reducing autofluorescence caused by aldehyde fixatives. |
| Commercial Quenching Kits (e.g., TrueVIEW™, TrueBlack™) | Contain proprietary formulations to reduce autofluorescence from multiple sources.[4][8][15] | Optimized for ease of use and often effective on a broad range of autofluorescence sources. | Can be more expensive than individual reagents. | When other methods fail or for convenience and standardized results. |
| Photobleaching | Destroys autofluorescent molecules by exposing the sample to intense light before labeling.[3][10] | Effective and does not require additional chemical treatment after fixation.[10] | Can be time-consuming and risks damaging the target epitope or the sample itself.[1] | Fixed samples where the target epitope is robust and can withstand light exposure. |
| Spectral Unmixing | Computationally separates the spectral signatures of the fluorophore and autofluorescence.[11][12][13] | Highly specific and can precisely remove the autofluorescence signal.[12] | Requires a confocal microscope equipped with a spectral detector and specialized software.[4] | Complex samples with multiple overlapping fluorescent signals where other methods are insufficient. |
Experimental Protocols
Protocol 1: Sudan Black B (SBB) Treatment for Autofluorescence Quenching
This protocol is for use on fixed cells or tissue sections after the completion of fluorescent labeling.
-
Complete Staining: Perform your entire immunofluorescence staining protocol, including primary and secondary antibody incubations and final washes.
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol (B145695). Ensure the solution is well-mixed and filtered to remove any precipitate.
-
Incubation: Incubate the stained slides in the SBB solution for 5-10 minutes at room temperature in the dark.[3][4]
-
Destaining and Washing: Briefly dip the slides in 70% ethanol to remove excess SBB, then wash thoroughly with PBS or your preferred wash buffer (3 x 5 minutes).[4]
-
Mounting: Mount the coverslip with an appropriate aqueous mounting medium.
Protocol 2: Photobleaching for Autofluorescence Reduction
This protocol should be performed on fixed samples before the application of fluorescently labeled antibodies.
-
Sample Preparation: Prepare your fixed cell or tissue sample on a microscope slide.
-
Identify Region of Interest: Place the slide on the microscope stage and identify the area you wish to image.
-
Photobleach: Expose the region of interest to high-intensity excitation light from a broad-spectrum source (e.g., mercury or xenon arc lamp).[10][16] The duration will need to be optimized, but a starting point could be 30-60 minutes.
-
Monitor Bleaching: Periodically check the level of autofluorescence by imaging the sample with your standard imaging settings.
-
Proceed with Staining: Once the autofluorescence is reduced to an acceptable level, proceed with your standard immunofluorescence staining protocol.
-
Imaging: When imaging your stained sample, use normal (lower) illumination intensity to avoid photobleaching your specific fluorophore.[17]
Protocol 3: Spectral Unmixing Workflow
This protocol provides a general workflow. Specific steps will vary depending on your microscope's software.
-
Prepare Control Samples: You will need:
-
An unstained sample (containing this compound) to capture the autofluorescence spectrum.
-
A single-stained sample for each fluorophore you are using.
-
-
Acquire Reference Spectra: Image each control sample using the spectral detector to obtain the emission spectrum for the autofluorescence and each of your fluorophores.[1][17]
-
Acquire Experimental Image: Acquire a "lambda stack" (a series of images at different emission wavelengths) of your fully stained experimental sample.[1][4]
-
Perform Linear Unmixing: In the imaging software, use the linear unmixing function. Apply the reference spectra to the lambda stack of your experimental image. The software algorithm will then separate the mixed signals.[1][14]
-
Generate Separated Images: The output will be a set of images where the signals from each fluorophore and the autofluorescence are separated into their own channels.[1]
Visualizations
Caption: A decision workflow for troubleshooting this compound autofluorescence.
Caption: A generalized workflow incorporating autofluorescence mitigation steps.
Caption: A potential signaling pathway affected by this compound.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Cell and tissue autofluorescence research and diagnostic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. southernbiotech.com [southernbiotech.com]
- 8. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 9. biotium.com [biotium.com]
- 10. Simple Elimination of Background Fluorescence in Formalin-Fixed Human Brain Tissue for Immunofluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. beckman.com [beckman.com]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. Robust blind spectral unmixing for fluorescence microscopy using unsupervised learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. selleckchem.com [selleckchem.com]
Technical Support Center: Optimizing Incubation Times for Methylhesperidin in Cell-Based Assays
Welcome to the technical support center for optimizing incubation times for methylhesperidin in your cell-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cell-based assays?
This compound is a flavanone (B1672756) glycoside, a type of flavonoid found in citrus fruits. Its primary mechanisms of action in cellular models include antioxidant and anti-inflammatory effects. It has been shown to modulate several key signaling pathways, including the inhibition of Akt and Protein Kinase C (PKC) phosphorylation, and regulation of the NF-κB and Nrf2 pathways.
Q2: What is a typical starting concentration range for this compound in cell culture?
The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. A common starting point is in the low micromolar (µM) to millimolar (mM) range. It is highly recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup. For example, in studies with related compounds like hesperidin, concentrations ranging from 10 µM to 100 µM have been used to assess antioxidant and anti-inflammatory effects.[1][2]
Q3: How should I dissolve this compound for my experiments?
This compound has poor aqueous solubility. The recommended solvent is Dimethyl Sulfoxide (DMSO). Prepare a high-concentration stock solution in DMSO (e.g., 10-100 mM) and then dilute it to the final working concentration in your cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (ideally below 0.1%) to avoid solvent-induced cytotoxicity.
Q4: I'm observing a precipitate after adding this compound to my cell culture medium. What can I do?
Precipitation can occur due to the low aqueous solubility of this compound. To mitigate this, try the following:
-
Pre-warm the medium: Warm your cell culture medium to 37°C before adding the this compound-DMSO stock solution.
-
Vortex immediately: After adding the stock solution to the medium, vortex or mix it thoroughly to ensure rapid and uniform dispersion.
-
Lower the final concentration: If precipitation persists, you may need to lower the final concentration of this compound in your assay.
Q5: How stable is this compound in cell culture medium during experiments?
For short-term experiments (up to 24-48 hours), this compound is generally stable in cell culture medium at 37°C. However, for longer incubation periods, degradation can occur. To ensure consistent exposure of your cells to the compound, it is advisable to replace the medium with freshly prepared this compound-containing medium every 24 to 48 hours.
Q6: What is the optimal incubation time for this compound?
The optimal incubation time is highly dependent on the specific cellular process you are investigating.
-
Early Events (Signal Transduction): For studying rapid signaling events like protein phosphorylation (e.g., Akt, PKC), shorter incubation times ranging from 30 minutes to a few hours are typically appropriate.
-
Intermediate Events (Gene Expression): To observe changes in gene expression, a longer incubation of 6 to 24 hours is often necessary to allow for transcription and translation.
-
Late Events (Cellular Phenotypes): For assessing downstream functional outcomes such as cell viability, apoptosis, or inhibition of cell proliferation, incubation times of 24 to 72 hours are common.
It is strongly recommended to perform a time-course experiment to determine the ideal incubation time for your specific cell line and assay.
Troubleshooting Guides
| Problem | Possible Causes | Troubleshooting Steps |
| No observable effect of this compound | - Incubation time is too short or too long: The optimal time window for the effect may have been missed.- Concentration is too low: The concentration of this compound may not be sufficient to elicit a response.- Cell line insensitivity: The chosen cell line may not be responsive to this compound.- Compound degradation: The compound may have degraded due to improper storage or handling. | - Perform a time-course experiment: Test a range of incubation times (e.g., 6, 12, 24, 48 hours) to identify the optimal window.- Conduct a dose-response experiment: Test a wider range of concentrations.- Use a positive control: Ensure your assay is working correctly with a known activator/inhibitor.- Prepare fresh stock solutions: Aliquot your stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
| High variability between replicates | - Inconsistent cell seeding: Uneven cell distribution across wells.- "Edge effects" in multi-well plates: Evaporation from the outer wells can affect cell growth.- Inconsistent compound addition: Variation in the amount of this compound added to each well. | - Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating.- Avoid using the outer wells: Fill the perimeter wells with sterile PBS or media to create a humidity barrier.- Use a multichannel pipette: This will help ensure consistent addition of the compound to all wells. |
| Unexpected cytotoxicity | - High DMSO concentration: The final concentration of the solvent may be toxic to the cells.- High this compound concentration: The compound itself may be cytotoxic at the tested concentrations.- Contamination: Microbial contamination of cell cultures. | - Maintain a low final DMSO concentration: Keep it below 0.5%, and ideally below 0.1%.- Run a vehicle control: This will help differentiate between compound and solvent effects.- Perform a cytotoxicity assay: Determine the concentration at which this compound becomes toxic to your cells.- Regularly check for contamination. |
Experimental Protocols
Protocol 1: Determining the Optimal Incubation Time (Time-Course Experiment)
This protocol outlines a general procedure to determine the optimal incubation time for this compound in a cell-based assay (e.g., measuring NF-κB activation or antioxidant response).
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
Assay-specific reagents (e.g., luciferase reporter assay kit, DCFH-DA for ROS detection)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase throughout the experiment. Allow cells to adhere overnight.
-
Compound Treatment: Treat the cells with a predetermined, effective concentration of this compound (from a dose-response experiment) and a vehicle control (DMSO).
-
Incubation: Incubate the plates at 37°C in a humidified incubator for a range of time points (e.g., 2, 4, 8, 12, 24, and 48 hours).
-
Assay Measurement: At each time point, perform the specific assay according to the manufacturer's instructions.
-
Data Analysis: For each time point, normalize the signal from the this compound-treated wells to the vehicle-treated wells. Plot the normalized response against time to visualize the kinetics of the effect and determine the optimal incubation period.
Protocol 2: Measuring Antioxidant Activity (ROS Scavenging)
This protocol describes how to measure the effect of this compound on intracellular reactive oxygen species (ROS) levels using the DCFH-DA assay.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well black, clear-bottom plates
-
2',7'-Dichlorofluorescin diacetate (DCFH-DA)
-
Phosphate-Buffered Saline (PBS)
-
Oxidizing agent (e.g., H₂O₂) as a positive control
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) for the predetermined optimal incubation time. Include a vehicle control (DMSO) and a positive control (oxidizing agent).
-
DCFH-DA Staining: Remove the treatment medium and wash the cells twice with warm PBS. Add 100 µL of 10 µM DCFH-DA solution in serum-free medium to each well and incubate for 30 minutes at 37°C in the dark.
-
Induction of Oxidative Stress: (Optional, if not using a model with endogenous ROS production) After DCFH-DA staining, you can induce oxidative stress by adding an oxidizing agent like H₂O₂ for a short period (e.g., 30-60 minutes).
-
Fluorescence Measurement: Wash the cells twice with PBS to remove the excess probe. Add 100 µL of PBS to each well and measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~525 nm).
Quantitative Data Summary
| Parameter | Typical Range/Value | Notes |
| Stock Solution Concentration | 10 - 100 mM in DMSO | Prepare fresh dilutions for each experiment. |
| Final DMSO Concentration | < 0.5% (ideally < 0.1%) | High concentrations can be cytotoxic. |
| Working Concentration | 10 µM - 100 µM (cell line dependent) | Determine experimentally with a dose-response curve. |
| Incubation Time (Signaling) | 30 minutes - 6 hours | For phosphorylation or other rapid events. |
| Incubation Time (Gene Expression) | 6 - 24 hours | For changes in mRNA or protein levels. |
| Incubation Time (Phenotypic) | 24 - 72 hours | For cell viability, proliferation, or apoptosis assays. |
Visualizations
References
Validation & Comparative
A Comparative Analysis of the Antioxidant Capacity of Hesperidin and Its Methylated Derivative, Hesperidin Methyl Chalcone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant capacities of hesperidin (B1673128) and its methylated derivative, hesperidin methyl chalcone (B49325) (HMC). While direct comparative studies on "methylhesperidin" are limited in the readily available literature, HMC serves as a key methylated form with enhanced solubility and bioavailability, making this comparison particularly relevant for drug development and therapeutic applications.[1] The following sections present quantitative data from in vitro antioxidant assays, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Antioxidant Capacity
The antioxidant activities of hesperidin and its related compounds, including its aglycone hesperetin (B1673127) and its glycoside form, have been evaluated using various in vitro assays. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify antioxidant capacity, with a lower IC50 value indicating higher antioxidant activity. The data presented below is collated from multiple studies to provide a comparative overview.
| Compound | Assay | IC50 (µM) | Source |
| Hesperidin | DPPH | 896.21 ± 0.15 | [2] |
| Hesperetin | DPPH | 525.18 ± 1.02 | [2] |
| Hesperidin Glucoside | DPPH | 911.00 ± 0.14 | [2] |
| Hesperidin | ABTS | 796.02 ± 0.12 | [3] |
| Hesperetin | ABTS | 489.01 ± 0.09 | [3] |
| Hesperidin Glucoside | ABTS | 715.43 ± 0.14 | [3] |
| Hesperidin Methyl Chalcone (HMC) | ABTS | Demonstrated antioxidant capacity, but specific IC50 not provided in the search results. Restored antioxidant properties in plasma. | [1] |
| Ascorbic Acid (Positive Control) | DPPH | 61.78 ± 0.02 | [2] |
| Ascorbic Acid (Positive Control) | ABTS | 70.63 ± 0.08 | [3] |
Note: Hesperetin, the aglycone of hesperidin, consistently demonstrates a higher antioxidant capacity (lower IC50 value) in both DPPH and ABTS assays compared to hesperidin and hesperidin glucoside.[2][3] Hesperidin methyl chalcone has been shown to increase antioxidant capacity in biological samples.[1]
Experimental Protocols
The following are detailed methodologies for the key in vitro antioxidant capacity assays cited in the comparative data.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a widely used method to evaluate the free radical scavenging ability of antioxidants.[4] The principle of this assay is based on the reduction of the stable DPPH radical, which is violet in color, to the yellow-colored diphenylpicrylhydrazine in the presence of a hydrogen-donating antioxidant.[4][5]
Protocol:
-
Sample Preparation: Dissolve Hesperidin, Hesperidin Methyl Chalcone, and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent (e.g., methanol (B129727) or ethanol) to prepare stock solutions. A series of dilutions are then prepared from the stock solutions.[5]
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a small volume of the test sample (e.g., 20-100 µL) with a larger volume of the DPPH solution (e.g., 180-1800 µL).[5] A control is prepared using the solvent instead of the sample.
-
Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[4]
-
Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.[4]
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 The IC50 value is determined by plotting the inhibition percentage against the sample concentrations.[5]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.[4]
Protocol:
-
ABTS•+ Generation: The ABTS radical cation is generated by reacting an ABTS stock solution (e.g., 7 mM) with an oxidizing agent like potassium persulfate (e.g., 2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.
-
Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to obtain a specific absorbance at a particular wavelength (e.g., 0.70 ± 0.02 at 734 nm).[3]
-
Reaction Mixture: Different concentrations of the test compound are added to the ABTS•+ working solution.
-
Incubation: The mixture is incubated at room temperature for a defined period (e.g., 6 minutes).[3]
-
Measurement: The absorbance is recorded at the specific wavelength (e.g., 734 nm).
-
Calculation: The scavenging activity and IC50 value are calculated similarly to the DPPH assay.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a typical experimental workflow for assessing antioxidant capacity and a key signaling pathway modulated by hesperidin and its derivatives.
References
A Comprehensive Guide to the Full Validation of Analytical Methods for Methylhesperidin Quantification
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison and methodology for the full validation of an analytical method for methylhesperidin, a key bioflavonoid used in various pharmaceutical formulations. The validation parameters are benchmarked against established methods for its parent compound, hesperidin (B1673128), providing a clear perspective on method performance. The methodologies and data presented are in accordance with the International Council for Harmonisation (ICH) guidelines.
Comparative Performance of Analytical Methods
The following table summarizes the key validation parameters for a validated High-Performance Liquid Chromatography (HPLC) method for Hesperidin Methyl Chalcone (HMC), also known as this compound, and provides a comparison with a typical HPLC-UV method for hesperidin. This allows for a direct assessment of the method's performance characteristics.
| Validation Parameter | Hesperidin Methyl Chalcone (this compound) | Hesperidin (Typical HPLC-UV Method) |
| Linearity Range | 5-25 µg/ml | 0.5-16 µg/ml |
| Correlation Coefficient (r²) | 0.9951 | > 0.999[1] |
| Accuracy (% Recovery) | 96-102% | 98-102% |
| Precision (%RSD) | < 2% (Intraday and Interday)[2] | < 2% |
| Limit of Detection (LOD) | Not Reported | 0.008 µg/ml |
| Limit of Quantitation (LOQ) | Not Reported | 0.024 µg/ml[3] |
| Selectivity/Specificity | No interference from other components[2] | Specific to the analyte |
Detailed Experimental Protocols
A robust and reliable analytical method is built on a well-defined experimental protocol. The following sections detail the methodology for the validated HPLC method for the simultaneous estimation of Hesperidin Methyl Chalcone, Hesperidin, and Ascorbic Acid.[2]
Chromatographic Conditions
-
Column: Kromasil C18 (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM Phosphate Buffer (pH 4.2, adjusted with dilute orthophosphoric acid) : Methanol : Acetonitrile (50:40:10% v/v/v) with 0.05% Triethylamine (TEA)
-
Flow Rate: 0.9 mL/min
-
Detection Wavelength: Not specified in the provided text, but typically 280-285 nm for hesperidin and its derivatives.
-
Temperature: Ambient
-
Injection Volume: Not specified.
Validation Protocol
The validation of the analytical method was performed as per the ICH Q2 (R1) guidelines, encompassing the following parameters:
-
Linearity: The linearity of the method was established by analyzing a series of concentrations of Hesperidin Methyl Chalcone within the range of 5-25 µg/ml.[2]
-
Accuracy: The accuracy was determined by the recovery of known amounts of Hesperidin Methyl Chalcone added to a placebo. The recovery was found to be within 96-102%.[2]
-
Precision: The precision of the method was evaluated by performing intraday and interday analyses. The relative standard deviation (%RSD) for these measurements was less than 2%, indicating good precision.[2]
-
Specificity: The specificity of the method was confirmed by the absence of interference from other components in the formulation, as demonstrated by the successful separation of Hesperidin Methyl Chalcone, Hesperidin, and Ascorbic Acid.[2]
Visualizing the Validation Workflow
A full analytical method validation is a systematic process. The following diagram, generated using Graphviz, illustrates the logical workflow of this process, from the initial planning stages to the final reporting, as guided by ICH principles.
References
Methylhesperidin vs. Diosmin: A Comparative Guide to their In Vivo Vascular Protective Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo vascular protective effects of methylhesperidin and diosmin (B1670713), two flavonoid compounds recognized for their therapeutic potential in vascular diseases. While direct comparative in vivo studies are limited, this document synthesizes available data from separate preclinical and clinical trials to offer an objective overview of their respective mechanisms and efficacy.
Overview and Chemical Structures
This compound , often utilized in its more water-soluble form, glucosyl-hesperidin or monoglucosyl hesperidin (B1673128), is a derivative of the flavonoid hesperidin, which is abundant in citrus fruits. The addition of a methyl and/or glucosyl group enhances its bioavailability.
Diosmin is a semisynthetic flavonoid, derived from hesperidin, and is commonly used in a micronized form to improve absorption. It has a well-established history in the treatment of chronic venous insufficiency and other vascular disorders.
Comparative Efficacy: In Vivo Studies
The following tables summarize quantitative data from various in vivo studies, highlighting the vascular protective effects of this compound derivatives and diosmin. It is crucial to note that these studies were not conducted head-to-head, and therefore, experimental conditions such as animal models, dosages, and duration of treatment may vary.
Table 1: Effects on Endothelial Function and Blood Pressure
| Compound | Animal Model/Subjects | Dosage | Duration | Key Findings | Reference |
| Glucosyl-Hesperidin | Spontaneously Hypertensive Rats (SHRs) | 50 mg/kg/day | 8 weeks | Inhibited the development of hypertension. Enhanced endothelium-dependent vasodilation in response to acetylcholine. | [1] |
| Monoglucosyl Hesperidin (MH) | Healthy adults with low vascular flexibility | 70 mg/day | 8 weeks | In combination with monoglucosyl rutin, significantly improved flow-mediated dilation. | [2][3] |
| Diosmin | Mouse model of iliac vein stenosis | 40 mg/kg | 28 days | Alleviated the increase in perfusion ratio caused by stenosis. | [4] |
| Hesperidin (parent compound of Diosmin) | Healthy, overweight men | 500 mL orange juice (containing hesperidin) daily | 4 weeks | Significantly lowered diastolic blood pressure. Improved postprandial microvascular endothelial reactivity. | [5] |
Table 2: Anti-inflammatory Effects
| Compound | Animal Model/Subjects | Dosage | Key Findings | Reference |
| Methyl Hesperidin Chalcone (B49325) | Acetic acid-induced colitis in mice | Not specified | Significantly reduced neutrophil infiltration and pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-33). Inhibited NF-κB activation. | [6] |
| Monoglucosyl Hesperidin (MH) | Healthy adults with low vascular flexibility | 70 mg/day (in combination with monoglucosyl rutin) | Reduced E-selectin levels at 8 weeks. | [2] |
| Diosmin | Mouse model of iliac vein stenosis | 40 mg/kg | Significantly decreased serum levels of ICAM-1 and VCAM-1. | [4] |
| Diosmin | Patients with Chronic Venous Disorders | Not specified | Significantly decreased plasma levels of TNF-α, VEGF-A, VEGF-C, and IL-6 after three months. | [1] |
Table 3: Antioxidant Effects
| Compound | Animal Model/Subjects | Dosage | Duration | Key Findings | Reference |
| Glucosyl-Hesperidin | Spontaneously Hypertensive Rats (SHRs) | 50 mg/kg/day | 8 weeks | Decreased mRNA expression of NADPH oxidase subunits. Reduced urinary 8-hydroxy-2'-deoxyguanosine (B1666359) (a marker of oxidative stress). | [1] |
| Diosmin | Type 1 Diabetic Rats | 50 and 100 mg/kg | 4 weeks | Reduced oxidative stress index. The effect was moderate and dose-dependent. | [7] |
| Diosmin | General review | Not specified | Not specified | Scavenges free radicals and enhances antioxidant defense mechanisms by upregulating superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). | [2] |
Mechanistic Insights: Signaling Pathways
The vascular protective effects of both this compound and diosmin are attributed to their ability to modulate key signaling pathways involved in inflammation, oxidative stress, and endothelial function.
This compound's Proposed Mechanism of Action
This compound, particularly its glucosyl derivative, appears to exert its effects primarily through the enhancement of nitric oxide (NO) bioavailability and the suppression of oxidative stress.
Figure 1: Proposed signaling pathway for the vascular protective effects of Glucosyl-Hesperidin.
Diosmin's Proposed Mechanism of Action
Diosmin demonstrates a multi-faceted mechanism involving anti-inflammatory, antioxidant, and venotonic actions. Its ability to inhibit inflammatory cascades and reduce leukocyte adhesion is a key feature of its vascular protective effects.
Figure 2: Key signaling pathways influenced by Diosmin for vascular protection.
Experimental Protocols
Glucosyl-Hesperidin in Spontaneously Hypertensive Rats (SHRs)
-
Animal Model: 14-week-old male SHRs and normotensive Wistar-Kyoto (WKY) rats.
-
Treatment: Animals were fed a diet containing 0.05% glucosyl-hesperidin (approximately 50 mg/kg body weight/day) for 8 weeks.
-
Blood Pressure Measurement: Blood pressure was measured weekly using the tail-cuff method.
-
Vascular Reactivity: After 8 weeks, thoracic aortas were isolated and mounted in organ baths. Endothelium-dependent vasodilation was assessed in response to acetylcholine, and endothelium-independent vasodilation was measured in response to sodium nitroprusside.
-
Gene Expression Analysis: mRNA expression of NADPH oxidase subunits and endothelial nitric oxide synthase (eNOS) in the aorta was quantified by real-time PCR.
-
Oxidative Stress Marker: Urinary 8-hydroxy-2'-deoxyguanosine (8-OHdG) was measured by ELISA.
Figure 3: Experimental workflow for studying Glucosyl-Hesperidin in SHRs.
Diosmin in a Mouse Model of Iliac Vein Stenosis
-
Animal Model: C57BL/6 mice.
-
Surgical Procedure: Iliac vein stenosis (IVS) was induced by ligating the common iliac vein. Sham-operated animals served as controls.
-
Treatment: Mice received daily oral gavage of diosmin (40 mg/kg) or normal saline for 28 days, starting one day after surgery.
-
Blood Perfusion Measurement: Foot perfusion was measured using a laser speckle contrast imaging system on days 1, 14, and 28 post-surgery.
-
Vascular Permeability: Evans blue dye was injected intravenously, and its extravasation into the semi-membranosus muscle was quantified spectrophotometrically.
-
Inflammatory Marker Analysis: Serum levels of intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1) were measured by ELISA.
Figure 4: Experimental workflow for studying Diosmin in a mouse model of IVS.
Conclusion
Both this compound (and its derivatives) and diosmin demonstrate significant vascular protective effects in vivo. This compound appears to be particularly effective in improving endothelial function and reducing oxidative stress, making it a promising candidate for conditions associated with hypertension and endothelial dysfunction. Diosmin exhibits a broader spectrum of activity, including potent anti-inflammatory and venotonic effects, which underpins its established use in chronic venous diseases.
The choice between these two compounds for research or drug development would depend on the specific vascular pathology being targeted. Further head-to-head in vivo studies are warranted to provide a more definitive comparison of their efficacy and to elucidate the nuances of their mechanisms of action.
References
- 1. Glucosyl hesperidin prevents endothelial dysfunction and oxidative stress in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ffhdj.com [ffhdj.com]
- 3. ffhdj.com [ffhdj.com]
- 4. ingredients-lonier.com [ingredients-lonier.com]
- 5. Hesperidin contributes to the vascular protective effects of orange juice: a randomized crossover study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant and anti-inflammatory effects of hesperidin methyl chalcone in experimental ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
A Comparative Analysis of Methylhesperidin with Other Key Citrus Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of methylhesperidin, a derivative of the citrus flavonoid hesperidin (B1673128), against other prominent citrus flavonoids: hesperidin, naringin (B1676962), and quercetin (B1663063). The comparison focuses on their bioavailability, antioxidant, and anti-inflammatory properties, supported by experimental data to inform research and drug development.
Chemical Structures and Bioavailability
The biological activity of flavonoids is intrinsically linked to their chemical structure, which significantly influences their bioavailability. This compound, often available as this compound chalcone (B49325) (HMC), is a methylated derivative of hesperidin designed to enhance water solubility and, consequently, bioavailability.[1][2]
| Flavonoid | Chemical Structure | Key Structural Features | Relative Bioavailability |
| This compound Chalcone | [Image of this compound Chalcone structure] | Chalcone structure with an open C-ring, enhancing solubility. | Significantly higher than hesperidin due to increased water solubility.[2] |
| Hesperidin | [Image of Hesperidin structure] | Flavanone glycoside. Composed of the aglycone hesperetin (B1673127) and the disaccharide rutinose.[3] | Low due to poor water solubility.[4][5] |
| Naringin | [Image of Naringin structure] | Flavanone glycoside. Composed of the aglycone naringenin (B18129) and the disaccharide neohesperidose. | Generally low, similar to hesperidin. |
| Quercetin | [Image of Quercetin structure] | Flavonol, an aglycone. Possesses a C2-C3 double bond and a 3-hydroxyl group. | Low, but generally considered higher than its glycoside forms. |
Note: Bioavailability can be influenced by various factors including the food matrix, gut microbiota, and individual metabolism.[5]
Comparative Antioxidant Activity
The antioxidant capacity of these flavonoids is a key aspect of their therapeutic potential. This is often evaluated through various in vitro assays that measure their ability to scavenge free radicals.
In Vitro Antioxidant Activity Data
The following table summarizes the 50% inhibitory concentration (IC50) values from various studies, indicating the concentration of the flavonoid required to scavenge 50% of the free radicals in the respective assays. A lower IC50 value signifies higher antioxidant activity.
| Flavonoid | DPPH Radical Scavenging Assay (IC50) | ABTS Radical Scavenging Assay (IC50) |
| This compound Chalcone | Data not available in direct comparative studies. Described as having superior antioxidant activity to hesperidin. | Data not available in direct comparative studies. HMC neutralizes ABTS free radicals. |
| Hesperidin | ~41.55 µg/mL[6] | ~796.02 µM[7] |
| Naringin | Data not consistently reported in direct comparisons. | Data not consistently reported in direct comparisons. |
| Quercetin | ~36.15 µg/mL[6] | Data not consistently reported in direct comparisons. |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental protocols.
Cellular Antioxidant Activity
This compound chalcone exhibits superior cellular antioxidant activity, which is attributed to its enhanced cellular uptake and sustained free radical scavenging capacity within tissues.[8] It has been shown to protect against various reactive oxygen species, including superoxide (B77818) anions and hydroxyl radicals.[8] Furthermore, HMC can enhance the body's endogenous antioxidant defense systems by increasing the activity of enzymes like catalase and superoxide dismutase.[8]
Comparative Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases. Flavonoids exert anti-inflammatory effects through various mechanisms, most notably by inhibiting the production of pro-inflammatory mediators.
Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The ability of flavonoids to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common measure of their anti-inflammatory potential.
| Flavonoid | Inhibition of LPS-Induced NO Production |
| This compound Chalcone | Effectively inhibits the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which are downstream of NO signaling.[9] |
| Hesperidin | Demonstrates inhibition of NO production.[3] |
| Naringin | Shows inhibitory effects on NO production.[10] |
| Quercetin | A potent inhibitor of NO production. |
Modulation of Inflammatory Signaling Pathways
A critical mechanism underlying the anti-inflammatory effects of these flavonoids is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.
This compound chalcone has been shown to exert potent anti-inflammatory effects by modulating key inflammatory signaling pathways, particularly those involving NF-κB.[8] It inhibits the activation of pro-inflammatory transcription factors, leading to a reduction in the production of inflammatory mediators.[9] Similarly, hesperidin, naringin, and quercetin have all been reported to inhibit NF-κB activation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Reagent Preparation: Prepare a stock solution of the flavonoid (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol). Prepare a 0.1 mM solution of DPPH in methanol.
-
Assay Procedure: Add 100 µL of various concentrations of the flavonoid solution to a 96-well plate. Add 100 µL of the DPPH solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: (Absorbance of control - Absorbance of sample) / Absorbance of control * 100. The IC50 value is determined from a plot of scavenging activity against the concentration of the flavonoid.
Cellular Assay for Inhibition of LPS-Induced Nitric Oxide (NO) Production
This assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the production of NO in macrophage cells stimulated with the inflammatory agent LPS.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach 80-90% confluency.
-
Treatment: Pre-treat the cells with various concentrations of the flavonoid for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS; e.g., 1 µg/mL) for 24 hours to induce NO production.
-
Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
-
Calculation: The concentration of nitrite (B80452) (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.
Visualizations
Signaling Pathway: NF-κB Inhibition by Flavonoids
Caption: Simplified NF-κB signaling pathway and the inhibitory action of citrus flavonoids.
Experimental Workflow: DPPH Radical Scavenging Assay
Caption: Workflow for the DPPH radical scavenging assay.
Experimental Workflow: Inhibition of LPS-Induced NO Production
Caption: Workflow for the cellular assay of LPS-induced nitric oxide inhibition.
Conclusion
This compound, particularly in its chalcone form, presents a promising profile with enhanced bioavailability compared to its parent compound, hesperidin. While direct quantitative comparisons with naringin and quercetin are limited, the available evidence suggests that this compound chalcone possesses superior antioxidant and anti-inflammatory properties, largely attributable to its improved solubility and cellular uptake. Further head-to-head studies are warranted to definitively quantify its relative potency. For researchers and drug development professionals, this compound chalcone represents a compelling candidate for further investigation in therapeutic areas where antioxidant and anti-inflammatory activities are paramount.
References
- 1. mdpi.com [mdpi.com]
- 2. The flavonoid hesperidin methyl chalcone as a potential therapeutic agent for cancer therapy: Molecular docking, <i>in vitro</i> cytotoxicity, and <i>in vivo</i> antitumor activity - Arabian Journal of Chemistry [arabjchem.org]
- 3. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hesperidin Bioavailability Is Increased by the Presence of 2S-Diastereoisomer and Micronization—A Randomized, Crossover and Double-Blind Clinical Trial | MDPI [mdpi.com]
- 5. Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ingredients-lonier.com [ingredients-lonier.com]
- 9. Antioxidant and anti-inflammatory effects of hesperidin methyl chalcone in experimental ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of antioxidative and anti-inflammatory potential of hesperidin and naringin on the rat air pouch model of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
cross-validation of different assays for measuring methylhesperidin activity
A Comparative Guide to Assaying Methylhesperidin Activity
For researchers, scientists, and professionals in drug development, the accurate measurement of this compound's biological activity is crucial for its potential therapeutic applications. This guide provides a comprehensive cross-validation of different assays used to measure the antioxidant, anti-inflammatory, and enzyme-inhibiting properties of this compound and related flavonoids. The information is based on established methodologies and available experimental data.
This compound, a flavanone (B1672756) glycoside found in citrus fruits, and its aglycone form, hesperetin, are known for their potential health benefits, including antioxidant and anti-inflammatory effects.[1] Various in vitro and cell-based assays are employed to quantify these activities.
I. Antioxidant Activity Assays
The antioxidant capacity of this compound can be assessed through a variety of assays that measure its ability to scavenge free radicals and protect against oxidative stress. Commonly used methods include the DPPH, ABTS, and cellular antioxidant activity (CAA) assays.
Table 1: Comparison of Antioxidant Assays for Flavonoids
| Assay | Principle | Endpoint Measurement | Typical Quantitative Output | Notes |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[2][3] | Spectrophotometric measurement of the decrease in absorbance at ~517-525 nm.[4][5] | IC50 or SC50 (concentration required to scavenge 50% of DPPH radicals).[3][6] | Simple, rapid, and widely used for initial screening of antioxidant activity.[7] |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay | Measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a decolorization of the solution.[3][8] | Spectrophotometric measurement of the decrease in absorbance at ~734 nm.[5] | Trolox Equivalent Antioxidant Capacity (TEAC) or SC50.[6] | Applicable to both hydrophilic and lipophilic antioxidants.[7] |
| Cellular Antioxidant Activity (CAA) Assay | Measures the ability of a compound to inhibit intracellular reactive oxygen species (ROS) formation in cultured cells, often using a fluorescent probe like DCFH-DA.[3][9] | Fluorometric measurement of the reduction in fluorescence intensity.[3] | EC50 (concentration required for 50% of maximal response).[9] | Provides a more biologically relevant measure of antioxidant activity within a cellular context.[3] |
| Oxygen Radical Absorbance Capacity (ORAC) Assay | Measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. | Fluorometric measurement of the decay of fluorescence over time. | ORAC value, typically expressed as Trolox equivalents. | Measures the ability to quench peroxyl radicals.[9] |
Experimental Workflow for DPPH Assay
Workflow for the DPPH radical scavenging assay.
II. Anti-inflammatory Activity Assays
This compound's anti-inflammatory properties can be evaluated by measuring its ability to inhibit the production of inflammatory mediators in cell-based models, often using macrophage cell lines like RAW 264.7 stimulated with lipopolysaccharide (LPS).[6]
Table 2: Comparison of Anti-inflammatory Assays
| Assay | Principle | Endpoint Measurement | Typical Quantitative Output | Notes |
| Nitric Oxide (NO) Production Assay (Griess Test) | Measures the concentration of nitrite (B80452), a stable product of NO, in cell culture supernatants.[6] | Spectrophotometric measurement of a colored azo dye product at ~540 nm. | IC50 (concentration that inhibits 50% of NO production). | A common and straightforward method to assess inflammation.[10] |
| Prostaglandin E2 (PGE2) Immunoassay | Quantifies the level of PGE2, a key inflammatory mediator, in cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).[6] | Colorimetric or fluorometric measurement based on antibody-antigen binding. | Concentration of PGE2 (pg/mL or ng/mL) and % inhibition. | Specific and sensitive for measuring PGE2. |
| Cytokine Immunoassays (e.g., TNF-α, IL-6) | Measures the concentration of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell culture supernatants using ELISA.[6][10] | Colorimetric or fluorometric measurement. | Concentration of cytokines (pg/mL or ng/mL) and % inhibition. | Allows for the specific quantification of key inflammatory signaling molecules. |
Experimental Workflow for Cellular Anti-inflammatory Assays
General workflow for in vitro anti-inflammatory assays.
III. Enzyme Inhibition Assays
This compound and its related compounds have been shown to inhibit various enzymes involved in different biological pathways. The inhibitory activity is typically determined by measuring the rate of an enzyme-catalyzed reaction in the presence and absence of the compound.
Table 3: Comparison of Enzyme Inhibition Assays
| Target Enzyme | Biological Relevance | Assay Principle | Endpoint Measurement | Typical Quantitative Output |
| α-Glucosidase | Inhibition can help manage postprandial hyperglycemia in type 2 diabetes.[11][12] | Measures the inhibition of the enzyme's ability to hydrolyze a substrate (e.g., p-nitrophenyl-α-D-glucopyranoside) into a colored product.[11] | Spectrophotometric measurement of the product formation at 405 nm.[11] | IC50 and kinetic parameters (e.g., Ki).[12] |
| Protein Tyrosine Phosphatase 1B (PTP1B) | A therapeutic target for type 2 diabetes and obesity.[13] | Measures the inhibition of the enzymatic dephosphorylation of a substrate, leading to a change in absorbance.[13] | Spectrophotometric measurement at 405 nm.[13] | IC50 and kinetic parameters.[13] |
| Alanine (B10760859) Aminotransferase (ALT) & Aspartate Aminotransferase (AST) | Involved in gluconeogenesis; inhibition may be relevant for diabetes management.[14] | Spectrophotometric measurement of the rate of NADH oxidation to NAD+ at 340 nm.[14] | Decrease in absorbance at 340 nm.[14] | IC50.[14] |
Signaling Pathway: Nrf2-ARE Antioxidant Response
Hydrolyzed this compound has been shown to induce the expression of antioxidant enzymes through the Nrf2-ARE pathway.[15][16] This pathway is a key regulator of cellular defense against oxidative stress.
Nrf2-ARE signaling pathway activated by hydrolyzed this compound.
Experimental Protocols
DPPH Radical Scavenging Assay
-
Reagent Preparation : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of this compound in methanol.[7]
-
Reaction : In a 96-well plate, add 50 µL of each this compound dilution to 150 µL of the DPPH solution.[7]
-
Incubation : Shake the plate and incubate it in the dark at room temperature for 30 minutes.[7]
-
Measurement : Measure the absorbance at approximately 517 nm using a microplate reader.[3]
-
Calculation : Calculate the percentage of DPPH radical scavenging activity for each concentration and determine the IC50 value.
Cellular Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture : Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 5 x 10^4 cells/well and incubate for 24 hours.[5]
-
Treatment : Pre-treat the cells with various concentrations of this compound for 1 hour.[6]
-
Inflammation Induction : Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) and incubate for 24 hours.[6]
-
Sample Collection : Collect the cell culture supernatant.
-
Griess Assay : Mix the supernatant with Griess reagent and measure the absorbance at 540 nm to determine the nitrite concentration.
-
Calculation : Calculate the percentage inhibition of nitric oxide production and determine the IC50 value.
α-Glucosidase Inhibition Assay
-
Reaction Mixture : In a 96-well plate, mix α-glucosidase enzyme solution with different concentrations of this compound and incubate at 37°C for 10 minutes.[11]
-
Substrate Addition : Add the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG), to initiate the reaction.[11]
-
Measurement : Measure the absorbance at 405 nm at regular intervals to determine the reaction rate.[11]
-
Calculation : Calculate the percentage of enzyme inhibition for each this compound concentration and determine the IC50 value.[11]
This guide provides a framework for the cross-validation of assays to measure this compound activity. The selection of the most appropriate assay will depend on the specific research question and the desired level of biological relevance. For a comprehensive understanding, it is recommended to use a combination of chemical and cell-based assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Antioxidant activity of the flavonoid hesperidin in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Versatility of Antioxidant Assays in Food Science and Safety—Chemistry, Applications, Strengths, and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploring the In Vitro Anti‐Inflammatory Effect of Citrus Fruit Hesperidin Supplementation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Insight into the Inhibitory Mechanisms of Hesperidin on α-Glucosidase through Kinetics, Fluorescence Quenching, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Inhibition of liver alanine aminotransferase and aspartate aminotransferase by hesperidin and its aglycone hesperetin: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrolyzed this compound Induces Antioxidant Enzyme Expression via the Nrf2-ARE Pathway in Normal Human Epidermal Keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Assessing the Reproducibility of Methylhesperidin's Effects in Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128), has garnered interest for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antioxidant properties. However, the reproducibility of these effects across different cell lines and experimental conditions is a critical factor for its consideration in further drug development. This guide provides a comparative analysis of the existing in vitro data on this compound, focusing on its cytotoxic, anti-inflammatory, and antioxidant activities, to aid researchers in assessing the consistency of its reported biological effects.
Cytotoxic Effects on Cancer Cell Lines
The cytotoxic potential of this compound, often in the form of hesperidin methyl chalcone (B49325) (HMC), has been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50), a common measure of a compound's potency, is a key parameter for comparing these effects. However, data remains limited to a few studies, highlighting a need for broader investigation to establish a reproducible cytotoxic profile.
A study on the A549 human lung carcinoma cell line reported an IC50 value for HMC, providing a benchmark for its anti-cancer activity.[1] To robustly assess reproducibility, further studies reporting IC50 values in a wider range of cancer cell lines, such as breast, colon, and prostate cancer, are necessary.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Treatment Duration (hours) | Assay | Reference |
| A549 | Lung Carcinoma | Hesperidin Methyl Chalcone (HMC) | 51.12 | 24 | MTT | [1] |
Table 1: Comparative IC50 Values of this compound in Cancer Cell Lines. This table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound derivatives in various cancer cell lines. The limited data underscores the need for further research to confirm these findings across different cancer types.
Anti-inflammatory and Antioxidant Mechanisms
This compound has been reported to exert anti-inflammatory and antioxidant effects through the modulation of key signaling pathways. These mechanisms are crucial for its potential therapeutic applications.
Modulation of Inflammatory Pathways
Evidence suggests that this compound can suppress inflammatory responses by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[2][3] NF-κB is a critical regulator of pro-inflammatory gene expression, and its inhibition can lead to a reduction in the production of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2] While the qualitative effect is noted, quantitative data on the dose-dependent reduction of these cytokines in various cell lines is needed to confirm the reproducibility of its anti-inflammatory action.
Activation of Antioxidant Pathways
This compound has also been shown to enhance the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[4][5] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification genes. Activation of the Nrf2 pathway can lead to increased production of protective enzymes, thereby mitigating oxidative stress.[4][5] Further quantitative studies are required to establish a consistent pattern of Nrf2 activation and subsequent antioxidant enzyme induction across different cell types.
Signaling Pathways and Experimental Workflows
To visualize the reported mechanisms of action and the experimental procedures used to assess them, the following diagrams are provided.
References
- 1. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 2. Antioxidant and anti-inflammatory effects of hesperidin methyl chalcone in experimental ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hesperidin Methyl Chalcone Reduces the Arthritis Caused by TiO2 in Mice: Targeting Inflammation, Oxidative Stress, Cytokine Production, and Nociceptor Sensory Neuron Activation | MDPI [mdpi.com]
- 4. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methylhesperidin: An In Vivo Comparative Guide to its Anti-Inflammatory Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the in vivo validation of methylhesperidin's anti-inflammatory properties, offering a comparative analysis based on available experimental data. This compound, a more soluble derivative of hesperidin (B1673128), has demonstrated significant potential in mitigating inflammation across various preclinical models. This document summarizes key findings, details experimental protocols, and visualizes the underlying molecular pathways to support further research and development.
Performance Comparison in Preclinical Models
This compound (HMC), also known as hesperidin methyl chalcone (B49325), has been evaluated in several in vivo models of inflammation, consistently demonstrating potent anti-inflammatory and antioxidant effects. The following tables summarize its performance, drawing comparisons with standard anti-inflammatory agents where data is available.
Acetic Acid-Induced Ulcerative Colitis in Mice
This model mimics the inflammatory bowel disease ulcerative colitis, characterized by significant inflammation and damage to the colon.
| Treatment Group | Dose & Route | Key Outcomes | Reference |
| This compound (HMC) | 3-30 mg/kg (i.p.) | Significantly reduced neutrophil infiltration, edema, colon shortening, and macroscopic/microscopic damage. Inhibited pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IL-33) and NF-κB activation. | [1][2] |
| Vehicle Control | - | Exhibited severe signs of colitis, including significant weight loss, high disease activity index, and pronounced inflammatory markers. | [1][2] |
| Sulfasalazine (Standard of Care - for context) | 50-100 mg/kg (oral) | Standard treatment for ulcerative colitis, known to reduce inflammation, though with potential side effects. Direct comparative quantitative data with HMC in the same study is limited. | [No direct comparison in cited articles] |
Diclofenac-Induced Acute Kidney Injury in Mice
This model assesses the protective effects of compounds against nephrotoxicity induced by the non-steroidal anti-inflammatory drug (NSAID) diclofenac.
| Treatment Group | Dose & Route | Key Outcomes | Reference |
| This compound (HMC) | 0.03, 0.3, and 3 mg/kg (i.p.) | Dose-dependently decreased plasma urea (B33335) and creatinine (B1669602) levels. Restored antioxidant defenses, inhibited lipid peroxidation, and reduced pro-inflammatory cytokines (IL-6, IFN-γ, IL-33) in both plasma and kidney tissue. Upregulated the Nrf2 pathway. | [3][4][5] |
| Diclofenac Control | 200 mg/kg (oral) | Induced significant increases in plasma urea and creatinine, indicative of acute kidney injury. Increased oxidative stress and pro-inflammatory cytokine levels. | [3][4][5] |
| N-Acetylcysteine (NAC - for context) | 150 mg/kg (i.p.) | A known antioxidant that has been shown to ameliorate diclofenac-induced nephrotoxicity by reducing oxidative stress and inflammatory markers. Provides a benchmark for antioxidant-based therapies. | [6][7] |
Carrageenan-Induced Paw Edema in Rodents
A classic model for evaluating acute inflammation and the efficacy of anti-inflammatory drugs.
| Treatment Group | Dose & Route | Paw Edema Inhibition (%) | Reference |
| Hesperidin (parent compound) | 100 mg/kg (s.c.) | 63% | [8] |
| Indomethacin (B1671933) (NSAID) | 5-10 mg/kg (oral) | ~40-60% | [9][10][11] |
| Diclofenac (NSAID) | 20 mg/kg (oral) | 52.7% |
Note: Data for this compound in the carrageenan-induced paw edema model was not explicitly quantified in the searched literature, hence data for its parent compound, hesperidin, is provided for context. The efficacy of this compound is expected to be comparable or superior due to its enhanced bioavailability.
Key Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory cascade.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes.
Caption: this compound inhibits the NF-κB signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response. This compound activates Nrf2, leading to the expression of antioxidant enzymes that protect against oxidative stress, a key component of inflammation.
Caption: this compound activates the Nrf2 antioxidant pathway.
Experimental Protocols
Detailed methodologies for the key in vivo models are provided below to facilitate replication and further investigation.
Acetic Acid-Induced Ulcerative Colitis in Mice
-
Animal Model: Male Swiss mice (25-30 g).
-
Induction of Colitis: A single intracolonic administration of 7.5% acetic acid (200 µL).
-
Treatment Protocol: this compound (HMC) is administered intraperitoneally (i.p.) at doses ranging from 3 to 30 mg/kg. Treatment can be administered prophylactically (before acetic acid) or therapeutically (after acetic acid).
-
Assessment Parameters:
-
Disease Activity Index (DAI): Scored daily based on weight loss, stool consistency, and presence of blood.
-
Macroscopic and Microscopic Damage: Assessed at the end of the experiment. This includes colon length, presence of ulcers, and histological scoring of inflammation and tissue damage.
-
Myeloperoxidase (MPO) Activity: A measure of neutrophil infiltration in the colon tissue.
-
Cytokine Levels: Measurement of TNF-α, IL-6, IL-1β, and IL-33 in colon tissue homogenates using ELISA.
-
NF-κB Activation: Assessed by Western blot or immunohistochemistry for the p65 subunit in the nucleus.
-
References
- 1. Antioxidant and anti-inflammatory effects of hesperidin methyl chalcone in experimental ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. The Flavonoid Hesperidin Methyl Chalcone Targets Cytokines and Oxidative Stress to Reduce Diclofenac-Induced Acute Renal Injury: Contribution of the Nrf2 Redox-Sensitive Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Ameliorative effects of N-acetyl cysteine on diclofenac-induced renal injury in male rats based on serum biochemical parameters, oxidative biomarkers, and histopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review on the Anti-inflammatory activity of Hesperidin, A Bioflavonoid Synthesized by Citrus fruits | Auctores [auctoresonline.org]
- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 10. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Methylhesperidin Delivery Systems: A Guide for Researchers
A comparative analysis of nano-based delivery systems for methylhesperidin, drawing upon available data for its parent compound, hesperidin (B1673128), to enhance bioavailability and therapeutic efficacy.
This compound, a methylated derivative of the flavonoid hesperidin, holds significant promise in various therapeutic areas due to its potential for increased solubility and bioavailability. However, to fully exploit its clinical potential, effective delivery systems are paramount. This guide provides a head-to-head comparison of different nano-based delivery systems for this compound, including nanoparticles, solid lipid nanoparticles (SLNs), nanoemulsions, and liposomes.
Note to the Reader: Direct comparative studies on different delivery systems for this compound are scarce in publicly available scientific literature. Therefore, this guide synthesizes data from studies on hesperidin, a structurally similar parent compound. While these findings provide valuable insights, researchers should consider that the methylation of hesperidin may alter its physicochemical properties, potentially influencing its interaction with these delivery systems. The presented data should be viewed as a starting point for further research and development of this compound-specific formulations.
Performance Comparison of Delivery Systems
The following tables summarize the key performance parameters of different hesperidin-loaded nanocarriers, offering a comparative overview of their potential for this compound delivery.
Table 1: Physicochemical Properties of Hesperidin Delivery Systems
| Delivery System | Average Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |
| Nanoparticles | |||||
| Chitosan (B1678972) Nanoparticles | 184.1 ± 20.03 | 0.233 ± 0.061 | -29.07 ± 9.78 | 85.92 ± 1.9 | [1] |
| Hesperidin Nanoparticles | 72.24 | Not Reported | Not Reported | Not Reported | [2] |
| Solid Lipid Nanoparticles (SLNs) | |||||
| HESP-SLNs | 179.8 ± 3.6 | Not Reported | Not Reported | 93.0 ± 3.8 | [3] |
| HESP-SLNs | 280 ± 1.35 | 0.239 ± 0.012 | -39.4 ± 0.92 | 88.2 ± 2.09 | [4] |
| Hesperidin SLNs | 300 - 600 | 0.240 - 0.445 | -35 to -20 | >88 | [5] |
| Nanoemulsions | |||||
| Hesperetin (B1673127) Nanoemulsion | ~100 | <0.3 | Not Reported | Not Reported | [6] |
| Hesperidin-loaded Nanoemulsion | 305 ± 40.8 | 0.308 ± 0.04 | -11.6 ± 3.30 | 93 ± 0.45 | [7] |
| Liposomes | |||||
| Hesperidin-loaded Liposomes | Not Reported | Not Reported | Not Reported | Not Reported | [8] |
Table 2: In Vitro Drug Release and Bioavailability Enhancement of Hesperidin Delivery Systems
| Delivery System | In Vitro Release Profile | Bioavailability Enhancement (compared to free drug) | Reference |
| Nanoparticles | |||
| Hesperidin Nanoparticles | 5.63 and 4.23 times greater absorption rate than raw hesperidin | Not Reported | [2] |
| Solid Lipid Nanoparticles (SLNs) | |||
| Hesperidin SLNs | 91.45% release | 4.5-fold higher bioavailability | [9][10] |
| HESP-NLCs | 95.14% release after 6 hours | Not Reported | [4] |
| Nanoemulsions | |||
| Hesperetin Nanoemulsion | Not Reported | 5.67-fold increase in AUC | [6] |
| Hesperidin Emulsomes | 98.6% release after 6 hours | Not Reported | [11] |
| Liposomes | |||
| Hesperidin-loaded Liposomes | Not Reported | Not Reported | [8] |
Experimental Protocols
The following are generalized experimental protocols for the preparation and characterization of this compound-loaded nanocarriers. These protocols should be adapted and optimized for specific experimental conditions.
Preparation of this compound-Loaded Nanoparticles (Ionic Gelation Method)
Objective: To prepare this compound-loaded chitosan nanoparticles.
Materials:
-
This compound
-
Chitosan (low molecular weight)
-
Sodium tripolyphosphate (TPP)
-
Acetic acid
-
Purified water
Procedure:
-
Prepare a chitosan solution (e.g., 1 mg/mL) by dissolving chitosan in a dilute acetic acid solution (e.g., 1% v/v) with magnetic stirring overnight.
-
Prepare a TPP solution (e.g., 1 mg/mL) in purified water.
-
Dissolve this compound in the chitosan solution to a desired concentration.
-
Add the TPP solution dropwise to the chitosan-methylhesperidin solution under constant magnetic stirring at room temperature.
-
Continue stirring for a specified period (e.g., 30 minutes) to allow for the formation of nanoparticles.
-
The resulting nanoparticle suspension can be used for further characterization or can be centrifuged and the pellet resuspended in a suitable medium.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (Hot Homogenization Method)
Objective: To prepare this compound-loaded SLNs.
Materials:
-
This compound
-
Solid lipid (e.g., glyceryl monostearate, stearic acid)
-
Surfactant (e.g., Poloxamer 188, Tween 80)
-
Purified water
Procedure:
-
Melt the solid lipid by heating it to a temperature approximately 5-10°C above its melting point.
-
Disperse the this compound in the molten lipid.
-
Prepare an aqueous surfactant solution and heat it to the same temperature as the molten lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and homogenize using a high-shear homogenizer for a specified time (e.g., 5-10 minutes).
-
The resulting pre-emulsion is then sonicated using a probe sonicator to reduce the particle size.
-
The nanoemulsion is then cooled down in an ice bath to allow the lipid to recrystallize and form SLNs.
Preparation of this compound-Loaded Nanoemulsion (Spontaneous Emulsification Method)
Objective: To prepare a this compound-loaded nanoemulsion.
Materials:
-
This compound
-
Oil phase (e.g., medium-chain triglycerides)
-
Surfactant (e.g., Tween 80)
-
Co-surfactant (e.g., Transcutol P)
-
Purified water
Procedure:
-
Mix the oil phase, surfactant, and co-surfactant to form the organic phase.
-
Dissolve the this compound in the organic phase.
-
Add the aqueous phase (purified water) dropwise to the organic phase under gentle magnetic stirring.
-
The nanoemulsion will form spontaneously. Continue stirring for a short period to ensure homogeneity.
Preparation of this compound-Loaded Liposomes (Thin-Film Hydration Method)
Objective: To prepare this compound-loaded liposomes.
Materials:
-
This compound
-
Phospholipids (e.g., phosphatidylcholine)
-
Cholesterol
-
Organic solvent (e.g., chloroform, methanol)
-
Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Dissolve the phospholipids, cholesterol, and this compound in the organic solvent in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin lipid film on the inner wall of the flask.
-
Hydrate the lipid film with the aqueous buffer by rotating the flask at a temperature above the lipid phase transition temperature.
-
The resulting multilamellar vesicles can be downsized to form small unilamellar vesicles by sonication or extrusion.
Key Experiments for Characterization
Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Method: Dynamic Light Scattering (DLS)
Protocol:
-
Dilute the nanoparticle suspension with an appropriate solvent (e.g., purified water, PBS) to a suitable concentration.
-
Analyze the sample using a DLS instrument to determine the average particle size, PDI (a measure of the width of the particle size distribution), and zeta potential (a measure of the surface charge).
Encapsulation Efficiency and Drug Loading
Method: Indirect method (quantification of unencapsulated drug)
Protocol:
-
Separate the unencapsulated this compound from the nanoparticle formulation by centrifugation or ultracentrifugation.
-
Quantify the amount of free this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Calculate the encapsulation efficiency (EE%) and drug loading (DL%) using the following formulas:
-
EE (%) = [(Total amount of drug - Amount of free drug) / Total amount of drug] x 100
-
DL (%) = [(Total amount of drug - Amount of free drug) / Total weight of nanoparticles] x 100
-
In Vitro Drug Release Study
Method: Dialysis Bag Method
Protocol:
-
Place a known amount of the this compound-loaded nanoparticle formulation into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate (B84403) buffer with a small percentage of a surfactant to ensure sink conditions) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh medium.
-
Analyze the concentration of this compound in the collected samples using a suitable analytical method (e.g., HPLC-UV).
-
Plot the cumulative percentage of drug released versus time.
Signaling Pathways and Experimental Workflows
This compound, similar to its parent compound hesperidin, is known to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival. Understanding these pathways is crucial for elucidating its mechanism of action and for designing targeted therapies.
Experimental Workflow for Evaluating Delivery System Efficacy
The following diagram illustrates a typical workflow for the development and evaluation of a this compound delivery system.
Signaling Pathways Modulated by Hesperidin/Methylhesperidin
The diagrams below illustrate the key signaling pathways influenced by hesperidin, which are likely to be relevant for this compound as well.
1. NF-κB Signaling Pathway
Hesperidin has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.
References
- 1. Chitosan/Hesperidin Nanoparticles for Sufficient, Compatible, Antioxidant, and Antitumor Drug Delivery Systems [mdpi.com]
- 2. Preparation and in vitro evaluation of hesperidin nanoparticles by antisolvent recrystallization in a double homogenate system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solid lipid nanoparticles (SLNs), the potential novel vehicle for enhanced in vivo efficacy of hesperidin as an anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanoemulsion for Improving the Oral Bioavailability of Hesperetin: Formulation Optimization and Absorption Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hesperidin-loaded nanoemulsions improve cytotoxicity, induce apoptosis, and downregulate miR-21 and miR-155 expression in MCF-7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biointerfaceresearch.com [biointerfaceresearch.com]
- 10. Improved cardioprotective effects of hesperidin solid lipid nanoparticles prepared by supercritical antisolvent technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of the intravenous and topical routes for ocular delivery of hesperidin and hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the Chemical Purity of Synthesized Methylhesperidin
For researchers, scientists, and drug development professionals, ensuring the chemical purity of synthesized active pharmaceutical ingredients is a critical step in the research and development pipeline. This guide provides a comparative overview of various analytical methods for confirming the chemical purity of synthesized methylhesperidin, a methylated derivative of the bioflavonoid hesperidin (B1673128). The following sections detail the experimental protocols, present comparative data, and outline the strengths and limitations of each technique to aid in selecting the most appropriate method for your specific needs.
Comparison of Analytical Methods
The selection of an analytical method for purity determination depends on various factors, including the required sensitivity, specificity, and the nature of potential impurities. High-Performance Liquid Chromatography (HPLC) is a widely used technique for quantitative analysis, while High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, high-throughput alternative. For structural confirmation and identification of unknown impurities, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable. Capillary Electrophoresis (CE) provides an orthogonal separation technique, particularly useful for charged analytes.
| Parameter | HPLC[1][2] | HPTLC[3][4][5] | LC-MS/MS[6] | qNMR[7][8] | Capillary Electrophoresis[9][10] |
| Principle | Chromatographic separation based on polarity | Planar chromatographic separation | Separation by chromatography, detection by mass-to-charge ratio | Quantitative analysis based on nuclear spin properties in a magnetic field | Separation based on electrophoretic mobility in an electric field |
| Primary Use | Quantitation, Purity Assessment | Qualitative and Quantitative Screening | Identification, Quantitation, Impurity Profiling | Absolute Quantitation, Structural Elucidation | Separation of charged molecules, Purity analysis |
| Specificity | High | Moderate to High | Very High | High | High |
| Sensitivity | ng-µg | ng-µg | pg-ng | mg | ng-µg |
| Linearity Range (Hesperidin) | 0.5–16 µg/mL[2] | 100–800 ng/spot[3][4][5] | 1–1000 ng/mL | Analyte dependent | 1-200 μg/mL[9] |
| LOD (Hesperidin) | 0.008 µg/mL[2] | 8.87 ng/spot[3][4][5] | ~pg level | Analyte dependent | 0.4-0.5 μg/mL[9] |
| LOQ (Hesperidin) | 0.024 µg/mL[2] | 23.21 ng/spot[3][4][5] | ~ng level | Analyte dependent | 1.4-1.7 μg/mL[9] |
| Precision (%RSD) | < 2%[1][2] | < 2%[3][4][5] | < 15% | < 1% | < 3%[9] |
| Throughput | Moderate | High | High | Low to Moderate | High |
| Cost | Moderate | Low to Moderate | High | High | Moderate |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for each of the discussed analytical techniques.
High-Performance Liquid Chromatography (HPLC)
This method is suitable for the quantitative determination of this compound purity.
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Orthophosphoric acid (analytical grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for flavonoid analysis is a gradient of acetonitrile and water (with 0.1% formic acid to improve peak shape). For example, a gradient from 20% to 80% acetonitrile over 20 minutes.
-
Standard Solution Preparation: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol) to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh the synthesized this compound and dissolve it in the same solvent as the standard to a known concentration.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
-
Column Temperature: 25-30 °C
-
Detection Wavelength: Set the detector to the maximum absorbance wavelength of this compound (typically around 280-290 nm).
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution. The purity is calculated by comparing the peak area of the this compound in the sample to the total area of all peaks in the chromatogram (area percent method) or by using the calibration curve for quantification.
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a valuable tool for rapid screening and semi-quantitative analysis.
Instrumentation:
-
HPTLC plates (e.g., silica (B1680970) gel 60 F254)
-
Sample applicator
-
Developing chamber
-
Densitometer/scanner
Reagents:
-
Suitable solvent system (e.g., a mixture of ethyl acetate, methanol, and water)
-
This compound reference standard
Procedure:
-
Plate Preparation: If necessary, pre-wash the HPTLC plate with methanol and dry.
-
Sample and Standard Application: Apply known concentrations of the this compound reference standard and the sample solution as bands onto the HPTLC plate.
-
Development: Place the plate in a developing chamber saturated with the chosen mobile phase and allow the solvent front to move up the plate.
-
Detection: After development, dry the plate and visualize the spots under UV light (e.g., 254 nm or 366 nm).
-
Quantification: Scan the plate with a densitometer at the wavelength of maximum absorbance for this compound. The purity can be estimated by comparing the peak area of the this compound spot to the total area of all spots in the sample lane.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides high sensitivity and specificity for identifying and quantifying this compound and its impurities.
Instrumentation:
-
LC system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
-
Electrospray ionization (ESI) source
Procedure:
-
LC Separation: Perform chromatographic separation as described in the HPLC protocol.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.
-
Analysis Mode: For quantification, use Multiple Reaction Monitoring (MRM) by selecting a precursor ion (the molecular ion of this compound) and a specific product ion. For impurity identification, use full scan mode to detect all ions and product ion scan to obtain fragmentation patterns.
-
-
Data Analysis: Quantify this compound using a calibration curve. Identify impurities by their exact mass and fragmentation patterns, often with the aid of a mass spectral library.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., DMSO-d6, Methanol-d4)
-
Internal standard with a known purity (e.g., maleic acid, dimethyl sulfone)
Procedure:
-
Sample Preparation: Accurately weigh a precise amount of the synthesized this compound and a precise amount of the internal standard into an NMR tube. Dissolve the mixture in a known volume of deuterated solvent.
-
NMR Data Acquisition: Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).
-
Data Processing: Process the spectrum to obtain a well-phased, baseline-corrected spectrum.
-
Purity Calculation: Integrate a well-resolved signal of this compound and a signal of the internal standard. The purity of the this compound is calculated based on the integral values, the number of protons contributing to each signal, the molecular weights, and the weighed masses of the sample and the internal standard.
Capillary Electrophoresis (CE)
CE offers an alternative separation mechanism to HPLC and is particularly effective for charged molecules.
Instrumentation:
-
Capillary electrophoresis system with a UV-Vis or DAD detector
Reagents:
-
Background electrolyte (BGE), e.g., borate (B1201080) buffer
-
Capillary conditioning solutions (e.g., NaOH, water)
Procedure:
-
Capillary Conditioning: Condition the capillary with solutions such as sodium hydroxide (B78521) and water to ensure reproducible migration times.
-
Sample and Standard Preparation: Prepare solutions of the this compound reference standard and the sample in the BGE or water.
-
Electrophoretic Conditions:
-
Applied Voltage: Typically 15-30 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic or electrokinetic injection
-
-
Analysis: Inject the standard and sample solutions. The purity is determined by comparing the peak area of this compound to the total peak area in the electropherogram.
Mandatory Visualizations
The following diagrams illustrate the workflows for the described analytical methods.
References
- 1. informaticsjournals.co.in [informaticsjournals.co.in]
- 2. japsonline.com [japsonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative estimation of hesperidin by HPTLC in different varieties of citrus peels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubsapp.acs.org [pubsapp.acs.org]
- 8. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 9. Quantitative separation of hesperidin, chrysin, epicatechin, epigallocatechin gallate, and morin using ionic liquid as a buffer additive in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lumexinstruments.es [lumexinstruments.es]
Enhancing the Systemic Reach: A Comparative Guide to the Bioavailability of Methylhesperidin Formulations
For Researchers, Scientists, and Drug Development Professionals
Methylhesperidin, a flavonoid derived from hesperidin (B1673128), holds significant therapeutic promise due to its antioxidant and anti-inflammatory properties. However, its clinical utility is often hampered by poor oral bioavailability. This guide provides an objective comparison of various formulation strategies aimed at enhancing the systemic absorption of this compound, supported by experimental data. While direct comparative studies of various this compound formulations are limited, this guide synthesizes available data on this compound and its parent compound, hesperidin, to offer valuable insights for researchers.
Comparative Bioavailability of this compound Formulations
The following table summarizes the impact of different formulation strategies on the bioavailability of this compound and related flavonoids. The data is compiled from various studies and presented to highlight the improvements in key pharmacokinetic parameters.
| Formulation Strategy | Key Findings | Compound | Pharmacokinetic Parameter(s) Improved | Reference |
| Hesperidin Methylchalcone (HMC) | Methylation of hesperidin to HMC increases its water solubility, a key factor for improved absorption. A study in rats showed that a therapeutic pharmaceutical formulation of HMC greatly improved its bioavailability compared to the unformulated compound. | Hesperidin Methylchalcone | Bioavailability | [1] |
| Amorphous Solid Dispersion | A solid dispersion of nobiletin (B1679382) with this compound as a carrier resulted in a significant increase in the dissolution and plasma concentration of nobiletin in mice. This suggests that this compound can act as an effective carrier to enhance the bioavailability of poorly soluble compounds, and that formulating this compound itself as a solid dispersion could be a viable strategy. | Nobiletin with this compound | Dissolution, Plasma Concentration | [2] |
| Nanoformulations (General) | Encapsulating flavonoids like hesperidin in nanoparticles can improve their solubility, stability, and cellular uptake. Various nanoformulations, including polymeric nanoparticles and solid lipid nanoparticles, have shown promise in increasing the bioavailability of hesperidin. | Hesperidin | Solubility, Stability, Bioavailability | [3][4] |
| Cyclodextrin Complexation | Complexation of hesperetin-7-glucoside (a hesperidin derivative) with β-cyclodextrin resulted in a more than 100-fold increase in the area under the curve (AUC) of total plasma hesperetin (B1673127) concentration in healthy human subjects compared to a physical mixture of hesperidin and dextrin. | Hesperetin-7-glucoside | AUC | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioavailability studies. Below are generalized protocols for key experiments cited in the evaluation of flavonoid formulations.
Oral Bioavailability Study in Rats
This protocol outlines a typical in vivo pharmacokinetic study to determine the oral bioavailability of a this compound formulation.
1. Animal Model:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: Animals are acclimated for at least one week under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to standard chow and water.
-
Fasting: Animals are fasted for 12 hours prior to dosing, with continued access to water.
2. Formulation Administration:
-
Dosing Vehicle: The this compound formulation is suspended or dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administration Route: A single oral dose is administered via gavage.
-
Dosage: The dosage is calculated based on the body weight of each animal (e.g., 10 mg/kg).
3. Blood Sampling:
-
Method: Blood samples (approximately 0.3 mL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via the tail vein or a cannulated jugular vein.[6][7]
-
Anticoagulant: Blood samples are collected in heparinized tubes.
-
Plasma Separation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes) and stored at -80°C until analysis.[7]
4. Sample Preparation for LC-MS/MS Analysis:
-
Protein Precipitation: To remove proteins from the plasma samples, a precipitating agent like acetonitrile (B52724) or methanol (B129727) is added. The mixture is vortexed and then centrifuged to separate the precipitated proteins.[8]
-
Solid-Phase Extraction (SPE): Alternatively, SPE can be used for cleaner samples. The plasma sample is loaded onto an SPE cartridge, which is then washed to remove impurities. The analyte of interest (this compound and its metabolites) is then eluted with an appropriate solvent.[9]
-
Reconstitution: The final extract is typically evaporated to dryness and reconstituted in a solvent compatible with the LC-MS/MS mobile phase.[10]
5. Bioanalytical Method:
-
Technique: High-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used for the sensitive and specific quantification of this compound and its metabolites in plasma.[11]
-
Data Analysis: Pharmacokinetic parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the plasma concentration-time curve), and t1/2 (elimination half-life) are calculated from the plasma concentration-time data using non-compartmental analysis.[6]
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound are mediated through its interaction with various cellular signaling pathways. Understanding these pathways is crucial for drug development.
References
- 1. Development of nobiletin–methyl hesperidin amorphous solid dispersion: Novel application of methyl hesperidin as an excipient for hot‐melt extrusion | Semantic Scholar [semanticscholar.org]
- 2. Development of nobiletin-methyl hesperidin amorphous solid dispersion: Novel application of methyl hesperidin as an excipient for hot-melt extrusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Bioavailability of Hesperidin and Its Aglycone Hesperetin—Compounds Found in Citrus Fruits as a Parameter Conditioning the Pro-Health Potential (Neuroprotective and Antidiabetic Activity)—Mini-Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PKC pathway and ERK/MAPK pathway are required for induction of cyclin D1 and p21Waf1 during 12-o-tetradecanoylphorbol 13-acetate-induced differentiation of myeloleukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 2.6.2. Oral Administration and Blood Sampling [bio-protocol.org]
- 8. spectroscopyeurope.com [spectroscopyeurope.com]
- 9. mdpi.com [mdpi.com]
- 10. youtube.com [youtube.com]
- 11. Development and validation of an LC-MS/MS method for simultaneous quantification of hesperidin and hesperetin in rat plasma for pharmacokinetic studies - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validating the Specificity of Methylhesperidin's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of methylhesperidin, focusing on its specificity in relation to its parent compound, hesperidin (B1673128), and the aglycone, hesperetin (B1673127). By presenting available experimental data, this document aims to assist researchers in evaluating the potential of this compound as a specific modulator of key signaling pathways involved in inflammation and cellular stress.
Comparative Analysis of Biological Activities
This compound, a methylated derivative of hesperidin, is a flavanone (B1672756) glycoside found in citrus fruits. Its biological activities, particularly its anti-inflammatory and antioxidant properties, are often compared to those of hesperidin and hesperetin. The methylation of hesperidin is suggested to improve its bioavailability and metabolic stability, potentially leading to more potent or specific biological effects.
Inhibition of VCAM-1 Expression and Related Signaling
Vascular Cell Adhesion Molecule-1 (VCAM-1) is a key protein in the inflammatory response, and its expression is often upregulated by pro-inflammatory cytokines like TNF-α. Both hesperidin and its methylated form have been shown to inhibit TNF-α-induced VCAM-1 expression in human umbilical vein endothelial cells (HUVECs). This inhibitory effect is linked to the modulation of the Akt and Protein Kinase C (PKC) signaling pathways. A comparative study demonstrated that both hesperidin and hesperidin methyl chalcone (B49325) (a methylated derivative) effectively inhibit the phosphorylation of Akt and PKC, which are upstream regulators of VCAM-1 expression[1].
Antioxidant Activity
The antioxidant capacity of flavonoids is a well-established attribute. A comparative study on hesperetin, hesperidin, and hesperidin glucoside provides valuable insights into the structure-activity relationship for antioxidant effects. Hesperetin, the aglycone form, generally exhibits higher antioxidant activity compared to its glycosylated forms, hesperidin and hesperidin glucoside, in radical scavenging assays[2][3][4]. This suggests that the sugar moiety may influence the molecule's ability to donate a hydrogen atom to free radicals.
Table 1: Comparative Antioxidant Activity of Hesperidin and Hesperetin
| Compound | DPPH Radical Scavenging IC50 (µM) | ABTS Radical Scavenging IC50 (µM) | Reference |
| Hesperidin | >100 | >100 | [2] |
| Hesperetin | 45.3 | 28.7 | [2] |
Note: Data for this compound from a directly comparable study is not available. It is hypothesized that its activity would be similar to or slightly modified from that of hesperidin.
Anti-Inflammatory Effects
The anti-inflammatory properties of these flavonoids extend beyond the inhibition of VCAM-1. In a comparative study, hesperetin was more effective at reducing the levels of inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in murine macrophage RAW264.7 cells at lower concentrations compared to hesperidin and hesperidin glucoside[2][4]. However, the less cytotoxic nature of the glycosides allows for their use at higher concentrations, where they also exhibit significant anti-inflammatory effects[4].
Table 2: Comparative Anti-Inflammatory Effects of Hesperidin and Hesperetin
| Compound | Inhibition of NO production | Inhibition of PGE2 production | Inhibition of TNF-α production | Inhibition of IL-6 production | Reference |
| Hesperidin | Concentration-dependent reduction | Concentration-dependent reduction | Concentration-dependent reduction | Concentration-dependent reduction | [2] |
| Hesperetin | More effective at lower concentrations | More effective at lower concentrations | More effective at lower concentrations | More effective at lower concentrations | [2] |
Note: This table summarizes the relative effects as direct IC50 values were not provided in a comparable format in the source. Data for this compound from a directly comparable study is not available.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of VCAM-1 Regulation by this compound
Caption: Inhibition of TNF-α-induced VCAM-1 expression by this compound via the Akt and PKC pathways.
Experimental Workflow for VCAM-1 Expression Assay
Caption: Workflow for quantifying VCAM-1 expression in endothelial cells.
Logical Relationship of Hesperidin Derivatives
Caption: Structural relationship between hesperidin, hesperetin, and this compound.
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
This protocol is adapted from standard methods for determining the antioxidant activity of chemical compounds.
Objective: To measure the free radical scavenging capacity of this compound, hesperidin, and hesperetin.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol (B129727) or Ethanol
-
Test compounds (this compound, Hesperidin, Hesperetin)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have a deep violet color.
-
Preparation of test solutions: Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., methanol, DMSO). Create a series of dilutions from the stock solutions to test a range of concentrations.
-
Assay: a. To each well of a 96-well plate, add 100 µL of the test solution or positive control at different concentrations. b. Add 100 µL of the DPPH solution to each well. c. For the blank, add 100 µL of the solvent instead of the test solution. d. For the control, add 100 µL of the solvent used for the test compounds.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.
-
IC50 Determination: Plot the percentage of scavenging activity against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
Western Blot for Phosphorylated Akt (p-Akt) and PKC (p-PKC)
This protocol outlines the general procedure for detecting the phosphorylation status of Akt and PKC in cell lysates.
Objective: To determine the inhibitory effect of this compound, hesperidin, and hesperetin on the phosphorylation of Akt and PKC.
Materials:
-
Cell culture reagents
-
Test compounds
-
Stimulant (e.g., TNF-α)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-p-Akt, anti-total-Akt, anti-p-PKC, anti-total-PKC)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: a. Seed cells (e.g., HUVECs) in culture plates and grow to confluence. b. Pre-treat the cells with various concentrations of the test compounds for a specified time. c. Stimulate the cells with an appropriate agonist (e.g., TNF-α) to induce phosphorylation of Akt and PKC.
-
Cell Lysis: a. Wash the cells with ice-cold PBS. b. Add lysis buffer to the cells and scrape to collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples and prepare them for electrophoresis by adding sample buffer and boiling. b. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C. f. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again with TBST.
-
Detection: a. Apply the chemiluminescent substrate to the membrane. b. Capture the signal using an imaging system.
-
Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the intensity of the phosphorylated protein band to the total protein band for each sample. c. Compare the levels of phosphorylated proteins in the treated samples to the untreated control.
Conclusion
The available evidence suggests that this compound, along with its related compounds hesperidin and hesperetin, possesses significant anti-inflammatory and antioxidant properties. The primary mechanism for its anti-inflammatory action appears to be the inhibition of the Akt and PKC signaling pathways, leading to a downstream reduction in the expression of adhesion molecules like VCAM-1.
In terms of specificity, the data indicates that the aglycone form, hesperetin, is often more potent in in vitro antioxidant and anti-inflammatory assays compared to its glycosylated counterparts. However, methylation, as in this compound, may enhance bioavailability and metabolic stability, which could translate to improved efficacy in vivo.
To definitively establish the specificity and comparative potency of this compound, further direct comparative studies are warranted. Researchers are encouraged to perform side-by-side experiments with this compound, hesperidin, and hesperetin, utilizing the protocols outlined in this guide. Such studies will provide a clearer understanding of the unique therapeutic potential of this compound and its advantages over related flavonoids.
References
- 1. Hesperidin, hesperidin methyl chalone and phellopterin from Poncirus trifoliata (Rutaceae) differentially regulate the expression of adhesion molecules in tumor necrosis factor-alpha-stimulated human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacteri… [ouci.dntb.gov.ua]
- 4. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methylhesperidin: A Comparative Analysis of In Vitro and In Vivo Efficacy
For Researchers, Scientists, and Drug Development Professionals
Methylhesperidin, a flavonoid derivative of hesperidin (B1673128) found in citrus fruits, has garnered significant attention for its potential therapeutic applications. This guide provides a comprehensive comparison of its efficacy in laboratory (in vitro) and living organism (in vivo) settings, supported by experimental data and detailed protocols. The following sections objectively present the performance of this compound, offering valuable insights for research and development.
Data Presentation: Quantitative Efficacy at a Glance
To facilitate a clear comparison, the following tables summarize the key quantitative data on the in vitro and in vivo efficacy of this compound and its related compound, hesperidin methyl chalcone (B49325) (HMC).
Table 1: In Vitro Efficacy of this compound and its Derivatives
| Parameter | Cell Line | Compound | Concentration/Value | Efficacy | Reference |
| Cytotoxicity (IC50) | A549 (Human Lung Carcinoma) | Hesperidin Methyl Chalcone (HMC) | 51.16 ± 1.9 µM | Potent cytotoxic effect | [1] |
| J774A.1 (Murine Macrophage) | Hesperidin Methyl Chalcone (HMC) | 649.7 ± 23.4 µM | Low cytotoxicity to non-cancerous cells, indicating selectivity | [1] | |
| Antioxidant Activity (SC50) | DPPH Radical Scavenging | Hesperetin | 525.18 ± 1.02 µM | High antioxidant activity | [2] |
| Hesperidin | 896.21 ± 0.15 µM | Moderate antioxidant activity | [2] | ||
| ABTS Radical Scavenging | Hesperetin | 489.01 ± 0.09 µM | High antioxidant activity | [2] | |
| Hesperidin | 796.02 ± 0.12 µM | Moderate antioxidant activity | [2] | ||
| Anti-inflammatory Activity | Nitric Oxide (NO) Production | RAW 264.7 (Murine Macrophage) | Hesperetin | Significant reduction at >10 µM | Potent inhibition of NO production |
| TNF-α Production | RAW 264.7 | Hesperetin | Significant reduction at >50 µM | Potent inhibition of TNF-α | |
| IL-6 Production | RAW 264.7 | Hesperetin | Significant reduction at >50 µM | Potent inhibition of IL-6 |
Table 2: In Vivo Efficacy of this compound and its Derivatives
| Model | Animal | Compound | Dosage | Key Findings | Reference |
| Anticancer Activity | Ehrlich Ascites Carcinoma (EAC) in mice | Hesperidin Methyl Chalcone (HMC) | Not Specified | Increased median survival time from 17.5 to 30.5 days (73.78% increase in life span) | [3] |
| Significant reduction in tumor volume and weight | [1] | ||||
| Nephroprotective Activity | Diclofenac-induced Acute Kidney Injury in mice | Hesperidin Methyl Chalcone (HMC) | 3 mg/kg (i.p.) | Significantly decreased plasma urea (B33335) and creatinine (B1669602) levels | [4] |
| Inhibited SDCF-induced IL-6, IFN-γ, and IL-33 production in plasma | [4] | ||||
| Inhibited SDCF-induced IL-1β, IL-6, IFN-γ, and IL-33 production in kidney tissue and restored IL-10 levels | [5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
In Vitro Experimental Protocol
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed 1 x 10^4 A549 cells per well in a 96-well microtiter plate.
-
Treatment: Treat the cells with different concentrations of Hesperidin Methyl Chalcone (HMC) (e.g., 6.25, 12.5, 25, 50, and 100 µM) and incubate at 37°C in a 5% CO2 incubator.
-
Incubation: After 24 hours of incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan (B1609692) Formation: Incubate the plates for an additional 4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Dissolve the formazan crystals by adding 100 µL of a solubilization solution (e.g., acid-isopropanol) to each well.
-
Absorbance Reading: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
In Vivo Experimental Protocols
Ehrlich Ascites Carcinoma (EAC) Model
This model is used to evaluate the antitumor activity of compounds in vivo.
-
Animal Model: Use Swiss albino mice.
-
Tumor Induction: Inoculate the mice intraperitoneally (i.p.) with 2.5 × 10^5 EAC cells.
-
Treatment: After 24 hours of tumor inoculation, administer the test compound (HMC) or vehicle control to the respective groups of mice daily for a specified period (e.g., 15 days).
-
Monitoring: Monitor the mice for changes in body weight, tumor volume (by measuring abdominal circumference), and survival time.
-
Data Collection: After the treatment period, collect ascitic fluid to determine tumor volume and viable tumor cell count. Calculate the median survival time and the percentage increase in life span.
Diclofenac-Induced Acute Kidney Injury Model
This model is used to assess the nephroprotective effects of compounds.
-
Animal Model: Use male Swiss mice.
-
Induction of Injury: Administer a nephrotoxic dose of diclofenac (B195802) (200 mg/kg) orally.
-
Treatment: Thirty minutes after diclofenac administration, treat the mice with HMC (0.03, 0.3, and 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection.[4]
-
Sample Collection: Twenty-four hours after diclofenac administration, collect blood and kidney tissue samples.
-
Biochemical Analysis: Analyze plasma for levels of urea and creatinine.[4] Analyze plasma and kidney homogenates for levels of pro-inflammatory and anti-inflammatory cytokines (e.g., IL-1β, IL-6, IFN-γ, IL-33, and IL-10) using ELISA kits.[4][5]
Mandatory Visualizations: Signaling Pathways and Workflows
To visually represent the complex biological processes and experimental designs, the following diagrams have been generated using Graphviz.
Conclusion
The compiled data demonstrates that this compound and its derivatives exhibit promising therapeutic potential in both in vitro and in vivo settings. In vitro, it displays significant cytotoxic effects against cancer cells while showing selectivity towards non-cancerous cells. Its potent antioxidant and anti-inflammatory properties are also well-documented at the cellular level. These in vitro findings are largely corroborated by in vivo studies, where this compound has been shown to inhibit tumor growth and protect against chemically-induced organ damage in animal models.
The mechanisms underlying these effects appear to be multifactorial, involving the modulation of key signaling pathways such as the Nrf2-ARE antioxidant response and the Akt/PKC inflammatory and angiogenic pathways. The detailed experimental protocols provided herein offer a foundation for further research to explore the full therapeutic potential of this compound and to translate these preclinical findings into clinical applications. Drug development professionals can leverage this comparative guide to inform their research strategies and advance the development of novel therapeutics based on this promising natural compound.
References
- 1. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 2. Identification of metabolomic biomarkers for drug-induced acute kidney injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The flavonoid hesperidin methyl chalcone as a potential therapeutic agent for cancer therapy: Molecular docking, <i>in vitro</i> cytotoxicity, and <i>in vivo</i> antitumor activity - Arabian Journal of Chemistry [arabjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Biomarkers of Acute Kidney Injury - PMC [pmc.ncbi.nlm.nih.gov]
Validating Methylhesperidin as a Positive Control: A Comparative Guide
For researchers and professionals in drug development, the selection of an appropriate positive control is paramount for the validation of experimental assays. This guide provides a comparative analysis of methylhesperidin and its related compounds, hesperidin (B1673128) and hesperidin methyl chalcone, as potential positive controls in antioxidant and anti-inflammatory assays. While direct data on this compound is limited, the extensive research on its parent compound, hesperidin, and its derivative, hesperidin methyl chalcone, provides a strong basis for its validation.
Antioxidant Activity
Hesperidin and its derivatives exhibit significant antioxidant activity by scavenging free radicals. This property is commonly evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Comparative Antioxidant Data
The following table summarizes the half-maximal inhibitory concentration (IC50) values for hesperidin and its aglycone, hesperetin (B1673127), in comparison to the standard positive control, ascorbic acid. A lower IC50 value indicates greater antioxidant activity.
| Compound | DPPH Assay IC50 (µM) | ABTS Assay IC50 (µM) | Reference |
| Hesperidin | 896.21 ± 0.15 | 796.02 ± 0.12 | [1] |
| Hesperetin | 525.18 ± 1.02 | 489.01 ± 0.09 | [1] |
| Ascorbic Acid (Positive Control) | 61.78 ± 0.02 | 70.63 ± 0.08 | [1] |
Experimental Protocols
This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow.
-
Reagent Preparation : Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).
-
Sample Preparation : Dissolve this compound and a positive control (e.g., ascorbic acid) in a suitable solvent to create a series of concentrations.
-
Reaction : Add the sample solutions to the DPPH solution in a 96-well plate.
-
Incubation : Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at 517 nm using a microplate reader.
-
Calculation : Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.
This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants.
-
Reagent Preparation : Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.
-
Sample Preparation : Prepare serial dilutions of this compound and a positive control (e.g., Trolox).
-
Reaction : Add the sample solutions to the ABTS•+ solution.
-
Incubation : Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measurement : Measure the decrease in absorbance at 734 nm.
-
Calculation : Determine the percentage of inhibition and calculate the Trolox Equivalent Antioxidant Capacity (TEAC) or IC50 value.
Signaling Pathway
This compound is expected to exert its antioxidant effects in a cellular context, in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of antioxidant proteins.
References
comparative study of methylhesperidin's effects across different cell types
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Methylhesperidin's Performance Across Diverse Cell Types with Supporting Experimental Data.
This compound, a flavonoid derivative of hesperidin (B1673128) found in citrus fruits, has garnered significant attention for its potential therapeutic applications. Its enhanced water solubility compared to its parent compound, hesperidin, suggests improved bioavailability, making it a compound of interest for further investigation. This guide provides a comparative analysis of the documented effects of this compound and its related compounds across various cell types, supported by experimental data from multiple studies. The information is intended to offer a comprehensive overview for researchers and professionals in drug development.
Quantitative Data Summary
The following tables summarize the quantitative data on the effects of this compound and its related compounds on different cell types. It is important to note that the data are compiled from various studies, and experimental conditions may differ.
Table 1: Cytotoxic Effects of Hesperidin Methyl Chalcone (B49325) (HMC) and Related Chalcones on Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 Value (µM) | Reference |
| Hesperidin Methyl Chalcone (HMC) | A549 | Non-small cell lung cancer | 51.12 | [1] |
| Chalcone 12 | MCF-7 | Breast | 4.19 ± 1.04 | [2] |
| ZR-75-1 | Breast | 9.40 ± 1.74 | [2] | |
| MDA-MB-231 | Breast | 6.12 ± 0.84 | [2] | |
| Chalcone 13 | MCF-7 | Breast | 3.30 ± 0.92 | [2] |
| ZR-75-1 | Breast | 8.75 ± 2.01 | [2] | |
| MDA-MB-231 | Breast | 18.10 ± 1.65 | [2] |
Table 2: Anti-inflammatory Effects of Hesperidin and its Derivatives on Various Cell Types
| Compound | Cell Type | Parameter Measured | Effect | Reference |
| Hesperidin Methyl Chalcone (HMC) | RAW 264.7 Macrophages | Pro-inflammatory Cytokine Levels | Reduction | [3] |
| Hesperidin | Mesenchymal Stem Cells | Pro-inflammatory Cytokine Secretion (IFN-γ, IL-2, IL-4, IL-10) | Inhibition | [4] |
| Hesperetin | Bovine Aortic Endothelial Cells (BAECs) | TNF-α-stimulated VCAM-1 expression | Reduction | [5] |
| Hesperetin | RAW 264.7 Macrophages | NO, PGE2, TNF-α, IL-6 levels | Reduction | [6] |
Key Signaling Pathways Modulated by this compound and Related Flavonoids
This compound and its analogs exert their cellular effects by modulating several key signaling pathways. The following diagrams illustrate the points of intervention for these compounds.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Putative inhibition of the PI3K/Akt signaling pathway by this compound.
Caption: Activation of the Nrf2 antioxidant pathway by this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for key experiments cited in the literature concerning the effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.
1. Cell Seeding:
- Cells of the desired type (e.g., A549, MCF-7) are harvested and counted.
- Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
- Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
- A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in culture medium.
- The culture medium is removed from the wells and replaced with 100 µL of medium containing the different concentrations of this compound. A vehicle control (medium with the same final concentration of DMSO) and a negative control (medium only) are included.
- The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Reagent Addition and Incubation:
- Following the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
- The plates are incubated for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
4. Solubilization and Absorbance Reading:
- The medium is carefully removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) is added to each well to dissolve the formazan crystals.
- The plate is gently agitated for 15 minutes to ensure complete dissolution.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- The percentage of cell viability is calculated relative to the vehicle-treated control cells.
- The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration.
"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Seed" [label="Seed Cells in\n96-well Plate"];
"Incubate1" [label="Incubate 24h\n(Cell Attachment)"];
"Treat" [label="Treat with\nthis compound"];
"Incubate2" [label="Incubate for\nExposure Period"];
"AddMTT" [label="Add MTT Reagent"];
"Incubate3" [label="Incubate 2-4h\n(Formazan Formation)"];
"Solubilize" [label="Solubilize Formazan\nCrystals"];
"Read" [label="Read Absorbance\n(570 nm)"];
"Analyze" [label="Analyze Data\n(Calculate IC50)"];
"End" [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
"Start" -> "Seed";
"Seed" -> "Incubate1";
"Incubate1" -> "Treat";
"Treat" -> "Incubate2";
"Incubate2" -> "AddMTT";
"AddMTT" -> "Incubate3";
"Incubate3" -> "Solubilize";
"Solubilize" -> "Read";
"Read" -> "Analyze";
"Analyze" -> "End";
}
Caption: Experimental workflow for the MTT cell viability assay.
In Vitro Antioxidant Capacity Assays (DPPH and ABTS)
These assays are commonly used to evaluate the free radical scavenging activity of a compound.
1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:
- Principle: In the presence of an antioxidant, the purple color of the stable DPPH radical is reduced to a yellow-colored non-radical form.
- Procedure:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol).
- Prepare a fresh solution of DPPH in the same solvent.
- In a 96-well plate, add different concentrations of the this compound solution to the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm.
- Calculate the percentage of radical scavenging activity and determine the IC50 value. A known antioxidant, such as ascorbic acid or Trolox, is used as a positive control.[7]
2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay:
- Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
- Procedure:
- Generate the ABTS•+ by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours.
- Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to obtain a specific absorbance at 734 nm.
- Add various concentrations of the this compound solution to the diluted ABTS•+ solution.
- After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.
- Calculate the percentage of inhibition and determine the IC50 value, using Trolox as a standard.[7]
Conclusion
The available evidence suggests that this compound and its related compounds exhibit a range of biological activities, including cytotoxic effects against cancer cells, anti-inflammatory properties in immune and endothelial cells, and antioxidant effects. These activities appear to be mediated through the modulation of key signaling pathways such as NF-κB, PI3K/Akt, and Nrf2. While the compiled data provide a valuable overview, it is crucial to acknowledge that direct comparative studies under standardized conditions are limited. Future research should focus on head-to-head comparisons of this compound's effects across a broader range of cell types to fully elucidate its therapeutic potential and establish a more definitive comparative profile.
References
- 1. researchgate.net [researchgate.net]
- 2. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hesperidin methyl chalcone interacts with NFκB Ser276 and inhibits zymosan-induced joint pain and inflammation, and RAW 264.7 macrophage activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effect of hesperidin enhances chondrogenesis of human mesenchymal stem cells for cartilage tissue repair - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Citrus Polyphenol Hesperidin Stimulates Production of Nitric Oxide in Endothelial Cells while Improving Endothelial Function and Reducing Inflammatory Markers in Patients with Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Comparative Study of Hesperetin, Hesperidin and Hesperidin Glucoside: Antioxidant, Anti-Inflammatory, and Antibacterial Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
On-Target Effects of Methylhesperidin: Insights from Related Flavonoid Studies in Knockout Models
A comparative guide for researchers, scientists, and drug development professionals.
Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128), holds promise in various therapeutic applications due to its antioxidant and anti-inflammatory properties. While direct knockout (KO) model studies to confirm the on-target effects of this compound are not yet available in the published literature, valuable insights can be gleaned from research on its parent compound, hesperidin, and its aglycone, hesperetin (B1673127). These studies, some of which utilize knockout or knockdown approaches, point towards key signaling pathways that are likely modulated by this compound. This guide objectively compares the performance of hesperidin and hesperetin in modulating these pathways, providing supporting experimental data and detailed protocols to inform future research on this compound.
Key Signaling Pathways: Nrf2 and p38 MAPK
Current research strongly suggests that the beneficial effects of hesperidin and its derivatives are mediated, at least in part, through the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway and the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway. Nrf2 is a master regulator of the antioxidant response, while the p38 MAPK pathway is involved in cellular stress, inflammation, and apoptosis.
Experimental Data from Hesperidin and Hesperetin Studies
The following tables summarize quantitative data from studies on hesperidin and hesperetin, providing a basis for understanding their potential on-target effects.
Table 1: Effect of Hesperidin on Nrf2 Pathway Activation
| Compound | Model System | Treatment | Outcome Measure | Result | Reference |
| Hesperidin | Senescent rat heart | 50 mg/kg/day | Nuclear Nrf2 protein levels | Increased | [1] |
| Hesperidin | Cisplatin-induced cochlear damage model | Varies | Nrf2 and NQO1 protein expression | Upregulated | [2] |
| Hesperidin | H2O2-induced bovine mammary epithelial cells | Varies | Nuclear translocation of Nrf2 | Induced | [3] |
| Hesperidin | Diethylnitrosamine/CCl4-induced rat kidney | Varies | Nrf2 and HO-1 protein expression | Increased | [4] |
Table 2: Effect of Hesperetin on p38 MAPK Pathway Modulation
| Compound | Model System | Treatment | Outcome Measure | Result | Reference |
| Hesperetin | T-2 toxin-induced rat chondrocytes | Varies | Phosphorylation of p38 | Significantly reduced | [5][6] |
| Hesperetin | Rab2b knockdown neuronal cells | Varies | Phosphorylation of MAPK | Recovered decreased levels | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings to this compound.
Nrf2 Activation Studies with Hesperidin
1. Animal Model of Aging:
-
Model: Wistar rats (aged 24 months).
-
Treatment: Hesperidin (50 mg/kg body weight/day) administered orally for 60 days.
-
Tissue Collection: Animals were sacrificed, and heart tissue was excised.
-
Nuclear Protein Extraction: Nuclei were isolated from the cardiac tissue homogenate by centrifugation.
-
Western Blot Analysis: Nuclear protein extracts were subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody against Nrf2. A secondary antibody conjugated to horseradish peroxidase was used for detection, and bands were visualized using a chemiluminescence detection system.[1]
2. Cell Culture Model of Oxidative Stress:
-
Cell Line: Bovine mammary epithelial cells (bMECs).
-
Treatment: Cells were pre-treated with varying concentrations of hesperidin for 12 hours, followed by co-treatment with hydrogen peroxide (H₂O₂) for 2 hours.
-
Immunofluorescence: Cells were fixed, permeabilized, and incubated with an anti-Nrf2 primary antibody, followed by a fluorescently labeled secondary antibody. Nuclear translocation of Nrf2 was visualized using a fluorescence microscope.[3]
p38 MAPK Modulation Studies with Hesperetin
1. In Vitro Model of Cartilage Damage:
-
Cell Type: Primary rat chondrocytes.
-
Treatment: Chondrocytes were treated with T-2 toxin in the presence or absence of hesperetin.
-
Western Blot Analysis: Whole-cell lysates were prepared and subjected to Western blotting using antibodies specific for total p38 and phosphorylated p38 (p-p38). The ratio of p-p38 to total p38 was calculated to determine the extent of pathway activation.[5][6]
Signaling Pathway and Experimental Workflow Diagrams
To visualize the molecular interactions and experimental designs, the following diagrams are provided.
Caption: Hesperidin promotes Nrf2 activation.
Caption: Hesperetin inhibits the p38 MAPK pathway.
Caption: Workflow for knockout model validation.
Conclusion and Future Directions
The presented data on hesperidin and hesperetin strongly suggest that their therapeutic effects are mediated through the Nrf2 and p38 MAPK pathways. While these findings provide a solid foundation, the on-target effects of this compound must be confirmed through direct experimental evidence. The use of knockout models, as outlined in the experimental workflow, will be critical in definitively validating the molecular targets of this compound and elucidating its precise mechanism of action. Researchers are encouraged to employ Nrf2 and p38 MAPK knockout models to investigate whether the effects of this compound are attenuated or abolished in the absence of these key proteins. Such studies will be invaluable for the continued development and targeted application of this compound in a clinical setting.
References
- 1. Hesperidin-mediated expression of Nrf2 and upregulation of antioxidant status in senescent rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hesperidin ameliorates H2O2-induced bovine mammary epithelial cell oxidative stress via the Nrf2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hesperetin Attenuates T-2 Toxin-Induced Chondrocyte Injury by Inhibiting the p38 MAPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hesperetin Attenuates T-2 Toxin-Induced Chondrocyte Injury by Inhibiting the p38 MAPK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hesperetin Ameliorates Inhibition of Neuronal and Oligodendroglial Cell Differentiation Phenotypes Induced by Knockdown of Rab2b, an Autism Spectrum Disorder-Associated Gene Product - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Methylhesperidin: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Methylhesperidin, a methylated derivative of the flavonoid hesperidin, requires careful management in a laboratory setting. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring compliance with general safety standards and responsible environmental stewardship.
Hazard and Safety Summary
The available safety data for this compound and its related compound, Hesperidin Methyl Chalcone, presents some conflicting information regarding its hazard classification. It is crucial to handle the compound with care, adhering to the more stringent safety precautions until further clarification is available.
| Compound | Source | Hazard Classification |
| This compound | AbMole BioScience | Not a hazardous substance or mixture.[1] |
| Hesperidin Methyl Chalcone | MedChemExpress | Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[2] |
Given the potential hazards associated with the closely related Hesperidin Methyl Chalcone, it is recommended to handle this compound with the appropriate personal protective equipment (PPE).
Recommended Personal Protective Equipment (PPE):
-
Safety goggles with side-shields
-
Protective gloves
-
Impervious clothing
-
Suitable respirator
Step-by-Step Disposal Protocol
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general guidelines for chemical waste disposal and should be adapted to comply with local, state, and federal regulations.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment (PPE), should be considered chemical waste.
-
Segregate this compound waste from other chemical waste streams to prevent unintended reactions.
-
-
Containerization:
-
Use a dedicated, leak-proof, and clearly labeled waste container.
-
The container should be made of a material compatible with this compound and any solvents used.
-
The label should include:
-
The name "this compound Waste"
-
Associated hazard symbols (based on the more cautious classification)
-
The date of waste accumulation.
-
-
-
Waste Storage:
-
Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Keep the container tightly closed except when adding waste.
-
-
Disposal:
-
Spill Management:
-
In the event of a spill, ensure the area is well-ventilated.
-
Wear the appropriate PPE, including a respirator, before cleaning the spill.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container and dispose of it according to the procedures outlined above.
-
Wash the spill area thoroughly after the material has been collected.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Methylhesperidin
For researchers, scientists, and drug development professionals, the safe handling of chemical compounds is paramount to ensuring both personal safety and the integrity of experimental outcomes. This guide provides immediate, essential safety, and logistical information for handling Methylhesperidin, a methylated derivative of the flavonoid hesperidin (B1673128) found in citrus fruits. Adherence to these protocols is critical for maintaining a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) classify this compound as a non-hazardous substance, related compounds such as Hesperidin methylchalcone are known to be harmful if swallowed, cause skin and eye irritation, and may lead to respiratory irritation.[1] Therefore, a cautious approach to personal protection is strongly advised.
Table 1: Required Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Specification | Rationale |
| Eye Protection | Safety goggles with side-shields.[1][2] | To protect against potential splashes of solutions or airborne particles. |
| Hand Protection | Protective gloves (e.g., nitrile). | To prevent direct skin contact with the compound. |
| Body Protection | Impervious clothing, such as a lab coat.[1][2] | To protect the skin from accidental spills. |
| Respiratory Protection | A suitable respirator should be used when handling the powder, especially if there is a risk of dust or aerosol formation.[1][2] | To prevent inhalation of the compound, which may cause respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
A systematic workflow is crucial to minimize exposure and contamination. The following diagram and steps outline the safe handling process for this compound from receipt to disposal.
-
Receiving : Upon receipt, visually inspect the container for any signs of damage or leakage. Verify that the label correctly identifies the contents as this compound.
-
Storage : Store the compound in a tightly sealed container in a cool, well-ventilated area.[1][2] It should be protected from direct sunlight.[1][2] Recommended storage temperatures can vary, so consult the supplier's specific instructions, which may range from 4°C to -80°C.[2][3][4]
-
Personal Protective Equipment (PPE) : Before handling, put on all required PPE as detailed in Table 1.
-
Handling and Preparation :
-
In Case of Exposure :
-
Skin Contact : Immediately wash the affected area thoroughly with large amounts of water. Remove any contaminated clothing.[2]
-
Eye Contact : Flush the eyes with large amounts of water, holding the eyelids open. If contact lenses are present, remove them. Seek prompt medical attention.[2]
-
Inhalation : Move to an area with fresh air. If breathing is difficult, seek immediate medical assistance.[2]
-
Ingestion : Rinse the mouth with water and seek medical advice.
-
-
Accidental Spills : In the event of a spill, wear full personal protective equipment.[2] Absorb any solutions with an inert, liquid-binding material such as diatomite.[2] Decontaminate the affected surfaces by scrubbing with alcohol.[2]
Disposal Plan
Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product : Unused this compound should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1] It is advisable to consult with your institution's environmental health and safety (EHS) department for specific guidance.
-
Contaminated Materials : All disposable materials that have come into contact with this compound, including gloves, weigh boats, and paper towels, should be considered chemical waste.
-
Place these materials in a designated, sealed container.
-
-
General Disposal Procedure :
-
Do not dispose of this compound down the drain unless specifically instructed to do so by your local EHS guidelines.
-
For solid waste, it is recommended to mix the material with an non-recyclable, unappealing substance like cat litter or coffee grounds.[5][6]
-
Place the mixture in a sealed plastic bag or container to prevent leakage.[5][6]
-
Dispose of the sealed container in the regular trash, if permitted by local regulations for non-hazardous waste. For larger quantities or if classified as hazardous, follow institutional protocols for hazardous waste disposal.
-
By adhering to these safety protocols and operational plans, researchers can minimize risks and ensure a safe laboratory environment when working with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
